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Core Science & Biosynthesis

Foundational

CAS number and molecular weight of 2-Methoxyquinoline-8-carboxylic acid

An In-Depth Technical Guide to 2-Methoxyquinoline-8-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential Authored by a Senior Application Scientist For distribution to: Researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methoxyquinoline-8-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2-Methoxyquinoline-8-carboxylic acid (CAS No. 1824140-76-2), a heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related quinoline derivatives to present a robust guide for researchers. We will delve into its chemical identity, plausible synthetic routes, expected physicochemical properties, and potential biological applications, particularly in the realm of oncology.

Core Molecular Attributes

2-Methoxyquinoline-8-carboxylic acid belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a cornerstone in drug discovery, forming the backbone of numerous pharmaceuticals. The strategic placement of a methoxy group at the 2-position and a carboxylic acid at the 8-position creates a molecule with unique electronic and steric properties, making it an attractive candidate for further derivatization and biological screening.

PropertyValueSource
CAS Number 1824140-76-2
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
IUPAC Name 2-methoxyquinoline-8-carboxylic acid

Proposed Synthetic Pathway and Experimental Protocol

Synthetic Workflow Diagram

G A 2-Amino-3-methylbenzoic acid C Skraup Synthesis A->C B Glycerol B->C D 8-Methylquinolin-2-ol C->D Cyclization E Chlorination (POCl3) D->E F 2-Chloro-8-methylquinoline E->F G Oxidation (e.g., KMnO4) F->G H 2-Chloroquinoline-8-carboxylic acid G->H I Methoxylation (NaOMe) H->I J 2-Methoxyquinoline-8-carboxylic acid I->J

Caption: Proposed synthetic workflow for 2-Methoxyquinoline-8-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on analogous reactions reported in the literature for similar quinoline derivatives.

Step 1: Synthesis of 8-Methylquinolin-2-ol (Skraup Reaction)

  • To a stirred mixture of 2-amino-3-methylbenzoic acid (1 equivalent) and glycerol (3 equivalents), cautiously add concentrated sulfuric acid (2.5 equivalents) in a dropwise manner, ensuring the temperature does not exceed 120°C.

  • Add a mild oxidizing agent, such as nitrobenzene or iodine, to the mixture.

  • Heat the reaction mixture to 130-140°C for 4-6 hours. The reaction is exothermic and should be carefully controlled.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash it thoroughly with water, and dry it to obtain crude 8-methylquinolin-2-ol.

  • Recrystallize the crude product from ethanol to yield pure 8-methylquinolin-2-ol.

Step 2: Synthesis of 2-Chloro-8-methylquinoline

  • In a round-bottom flask equipped with a reflux condenser, add 8-methylquinolin-2-ol (1 equivalent) and phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Heat the mixture at reflux (approximately 110°C) for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the mixture with a cold, concentrated ammonium hydroxide solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Purify the crude 2-chloro-8-methylquinoline by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 3: Synthesis of 2-Chloroquinoline-8-carboxylic acid

  • Dissolve 2-chloro-8-methylquinoline (1 equivalent) in a mixture of pyridine and water.

  • Heat the solution to reflux and add potassium permanganate (KMnO₄, 3-4 equivalents) portion-wise over 2-3 hours.

  • Continue refluxing until the purple color of the permanganate disappears.

  • Cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield 2-chloroquinoline-8-carboxylic acid.

Step 4: Synthesis of 2-Methoxyquinoline-8-carboxylic acid

  • In a sealed vessel, dissolve 2-chloroquinoline-8-carboxylic acid (1 equivalent) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (2-3 equivalents).

  • Heat the mixture at 80-100°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or preparative HPLC to afford pure 2-Methoxyquinoline-8-carboxylic acid.

Physicochemical Properties and Spectroscopic Characterization (Expected)

While experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and the known characteristics of quinolines and carboxylic acids.

PropertyExpected Value/Characteristic
Melting Point Expected to be a solid with a relatively high melting point, likely >150°C, due to the rigid aromatic structure and potential for intermolecular hydrogen bonding.
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and methanol. Solubility in water is expected to be low but will increase at higher pH due to the deprotonation of the carboxylic acid.
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5. The quinoline nitrogen is weakly basic.
¹H NMR - Aromatic protons on the quinoline ring (6H, ~7.0-8.5 ppm).- A singlet for the methoxy group protons (3H, ~4.0 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).[1][2]
¹³C NMR - Aromatic carbons (~110-150 ppm).- Carbonyl carbon of the carboxylic acid (~165-180 ppm).[1][2]- Methoxy carbon (~55-60 ppm).
IR Spectroscopy - A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).[1][2]- A strong C=O stretch from the carboxylic acid (1680-1720 cm⁻¹).- C=N and C=C stretching vibrations from the quinoline ring (1500-1600 cm⁻¹).- C-O stretching from the methoxy group (~1250 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M+) at m/z = 203.19.- Common fragmentation patterns may include the loss of a methoxy radical (·OCH₃) or a carboxyl group (·COOH).[2]

Potential Biological Activity and Therapeutic Applications

The quinoline nucleus is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-methoxyquinoline and quinoline-8-carboxylic acid have demonstrated a range of biological activities, suggesting that the title compound could be a valuable scaffold for drug discovery.

Anticancer Potential

A structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has shown significant cytotoxicity against colorectal cancer cell lines.[3] The mechanism of action was linked to the modulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer.[3] This suggests that 2-Methoxyquinoline-8-carboxylic acid could serve as a precursor for more complex molecules with potent anticancer activity.

Signaling Pathway Diagram

G A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D AKT C->D E mTOR D->E G Apoptosis Inhibition D->G F Cell Growth & Proliferation E->F G->F leads to H 2-Methoxyquinoline Derivative H->C Inhibition

Caption: Potential modulation of the PI3K/AKT/mTOR pathway by 2-methoxyquinoline derivatives.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 2-Methoxyquinoline-8-carboxylic acid against a panel of cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Methoxyquinoline-8-carboxylic acid in DMSO.

    • Perform serial dilutions in culture media to obtain final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in a 96-well microplate and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old media and add 100 µL of fresh media containing the various concentrations of the test compound.

    • Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion

2-Methoxyquinoline-8-carboxylic acid is a promising heterocyclic compound with a chemical architecture that is amenable to further chemical modification. Based on the known biological activities of related quinoline derivatives, it holds potential as a scaffold for the development of novel therapeutic agents, particularly in oncology. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to explore the full potential of this intriguing molecule. Further investigation into its specific biological properties is warranted and could lead to the discovery of new and effective treatments for a range of diseases.

References

  • ChemSynthesis. 8-methoxy-2-quinolinecarboxylic acid. Available at: [Link]

  • PubChem. 1-(2-Methoxyphenoxy)isoquinoline-8-carboxylic acid. Available at: [Link]

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  • PrepChem.com. Synthesis of 2-methoxyquinoline-6-carboxylic acid. Available at: [Link]

  • ACS Publications. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available at: [Link]

  • ResearchGate. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Available at: [Link]

  • PubMed. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. Available at: [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available at: [Link]

  • Google Patents. Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. Available at: [Link]

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Exploratory

The Ascending Trajectory of 2-Methoxyquinoline-8-carboxylic Acid Derivatives in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast array of derivatives, those bearing a 2-methoxy and an 8-carboxylic acid substitution are emerging as a class of compounds with significant and diverse pharmacological potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and future prospects of 2-methoxyquinoline-8-carboxylic acid derivatives, offering a valuable resource for scientists engaged in the pursuit of novel therapeutics.

The Quinoline Core: A Foundation of Versatility

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, provides a unique electronic and structural framework that allows for versatile interactions with biological targets. The strategic placement of substituents can profoundly influence the molecule's physicochemical properties and pharmacological activity. The introduction of a methoxy group at the 2-position and a carboxylic acid at the 8-position creates a distinct scaffold with the potential for multifaceted biological engagement.

Synthetic Pathways to 2-Methoxyquinoline-8-carboxylic Acid and Its Derivatives

The synthesis of the 2-methoxyquinoline-8-carboxylic acid core is a critical first step in exploring the potential of its derivatives. While various methods exist for the synthesis of quinoline carboxylic acids, a common and effective approach involves a multi-step sequence.

A key intermediate, 8-methoxyquinoline-2-carboxylic acid, can be synthesized from 2-methyl-8-hydroxyquinoline. This process typically involves the methylation of the hydroxyl group, followed by oxidation of the methyl group to a carboxylic acid. The resulting 8-methoxyquinoline-2-carboxylic acid can then be further modified, for instance, by converting the carboxylic acid to a carboxamide, to generate a library of derivatives.[1][2]

Experimental Protocol: Synthesis of 8-Methoxyquinoline-2-carboxylic Acid [1][2]

  • Step 1: Methylation of 2-methyl-8-hydroxyquinoline. 2-methyl-8-hydroxyquinoline is reacted with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to yield 2-methyl-8-methoxyquinoline.

  • Step 2: Oxidation to 2-formyl-8-methoxyquinoline. The resulting 2-methyl-8-methoxyquinoline is then oxidized using selenium dioxide to produce 2-formyl-8-methoxyquinoline.

  • Step 3: Further Oxidation to 8-methoxyquinoline-2-carboxylic acid. The aldehyde is then further oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate.

This synthetic route provides a foundational framework for accessing the core scaffold, which can then be elaborated into a diverse range of derivatives for biological evaluation.

Pharmacological Landscape: A Spectrum of Therapeutic Promise

While research specifically focused on 2-methoxyquinoline-8-carboxylic acid derivatives is still maturing, the broader family of quinoline carboxylic acids and their methoxy-substituted analogues have demonstrated significant potential across several therapeutic areas. Extrapolation from these related compounds, coupled with emerging direct evidence, paints a promising picture for this specific class of molecules.

Anticancer Potential

Quinoline derivatives have shown considerable promise as anticancer agents, acting through various mechanisms.[3] While direct evidence for 2-methoxyquinoline-8-carboxylic acid derivatives is emerging, related compounds offer compelling insights. For instance, a novel 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has demonstrated significant cytotoxicity against colorectal cancer cell lines, with IC50 values of 0.35 and 0.54 μM against HCT116 and Caco-2 cells, respectively.[4] This compound was found to induce cell cycle arrest at the G2/M phase and inhibit the PI3K/AKT/mTOR signaling pathway.[4]

Another study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) also highlighted its potent cytotoxic activity against colorectal cancer cells, with an IC50 of 0.33 μM against HCT116 cells.[5] This compound was also shown to inhibit the PI3K/AKT/mTOR signaling pathway, leading to apoptosis.[5] These findings underscore the potential of the 8-methoxyquinoline scaffold in the development of novel anticancer therapeutics.

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Methoxyquinoline Derivatives

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apoptosis Apoptosis mTOR->Apoptosis 2-Methoxyquinoline-8-carboxylic Acid Derivative 2-Methoxyquinoline-8-carboxylic Acid Derivative 2-Methoxyquinoline-8-carboxylic Acid Derivative->PI3K 2-Methoxyquinoline-8-carboxylic Acid Derivative->AKT 2-Methoxyquinoline-8-carboxylic Acid Derivative->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-methoxyquinoline-8-carboxylic acid derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Quinoline derivatives have been explored for their anti-inflammatory properties.[3][6] For example, a study on quinoline-related carboxylic acid derivatives demonstrated their ability to exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[3] Another study on a synthetic quinoline, a hybrid of tomoxiprole and naproxen, showed high anti-inflammatory effects comparable to reference drugs like diclofenac and celecoxib, with its mechanism suggested to be through COX-2 inhibition.[7] While direct studies on 2-methoxyquinoline-8-carboxylic acid derivatives are needed, these findings suggest a promising avenue for investigation.

Antimicrobial Potential

The rise of antibiotic resistance necessitates the urgent discovery of new antimicrobial agents. The quinoline core is famously present in the quinolone class of antibiotics. A study on novel 8-methoxyquinoline-2-carboxamide derivatives containing a 1,3,4-thiadiazole moiety showed moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[1][2] This highlights the potential of the methoxyquinoline scaffold in developing new antibacterial agents. Furthermore, a 2D-QSAR analysis of 8-methoxyquinoline derivatives as inhibitors of H37Rv (MTB) suggests their potential as antitubercular agents.[8]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Microplate Inoculation Microplate Inoculation Bacterial Culture->Microplate Inoculation Compound Dilution Compound Dilution Compound Dilution->Microplate Inoculation Incubation Incubation Microplate Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Structure-Activity Relationships and Future Directions

The pharmacological activity of 2-methoxyquinoline-8-carboxylic acid derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds and designing more potent and selective therapeutic agents. For instance, in the case of 8-methoxyquinoline-2-carboxamide derivatives, the nature of the substituent on the carboxamide moiety significantly influences antibacterial activity.[1][2]

Future research in this area should focus on:

  • Systematic Synthesis: The generation of diverse libraries of 2-methoxyquinoline-8-carboxylic acid derivatives with variations at different positions of the quinoline ring and on the carboxylic acid functional group.

  • Comprehensive Biological Screening: Evaluating these derivatives against a wide range of cancer cell lines, inflammatory models, and microbial strains to identify lead compounds with potent and selective activity.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which these compounds exert their therapeutic effects.

  • In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

Conclusion

2-Methoxyquinoline-8-carboxylic acid derivatives represent a promising and underexplored area in drug discovery. The foundational knowledge of the pharmacological activities of the broader quinoline class, coupled with the emerging data on methoxy-substituted analogues, provides a strong rationale for the continued investigation of this specific scaffold. Through systematic synthesis, comprehensive biological evaluation, and in-depth mechanistic studies, the full therapeutic potential of 2-methoxyquinoline-8-carboxylic acid derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

  • [No author given]. US5880283A - 8-alkoxyquinolonecarboxylic acid hydrate with excellent stability and process for producing the same - Google Patents. Google Patents.
  • [No author given]. EP0219308A2 - 2-Substituted quinolines - Google Patents. Google Patents.
  • Qu, Z., et al. (2017). Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety.
  • Qu, Z., et al. (2017). Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety. PubMed. Available at: [Link].

  • [No author given]. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Academies. Available at: [Link].

  • Price, C. C., Roberts, R. M., & Herbrandson, H. F. UNITED STATES PATENT OFFICE. Googleapis.com. Available at: [Link].

  • [No author given]. (2006). (12) United States Patent (10) Patent No.: US 8,232,265 B2. Googleapis.com. Available at: [Link].

  • Al-Ostoot, F. H., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link].

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. Available at: [Link].

  • Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. Available at: [Link].

  • Vosooghi, S., et al. (2021). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PMC. Available at: [Link].

  • [No author given]. Quinolines (including Hydrogenated) Patents (Class 514/311). Justia Patents. Available at: [Link].

  • Wang, H., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. Available at: [Link].

  • Reddy, T. S., et al. Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. Available at: [Link].

  • Prajapati, K., et al. (2017). 2D-QSAR analysis on some 8-methoxy quinoline derivatives as H37RV (MTB) inhibitors with comparison of different model. IOSR Journal. Available at: [Link].

  • Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres †. PMC. Available at: [Link].

  • Ali, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link].

  • Holota, S., et al. Substituted 3-R-2,8-Dioxo-7,8-dihydro-2H-pyrrolo[1,2-a][2][9][10]triazino. Available at: [Link].

  • Hiebel, A. C., et al. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2. PubMed. Available at: [Link].

  • Wang, Y., et al. (2024). N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin) activity modifying protein 1 in rheumatoid arthritis. PubMed. Available at: [Link].

  • Li, Y., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 49, 6561-6567. Available at: [Link].

  • Utkuzova, A. B., et al. (2020). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI. Available at: [Link].

  • Wang, H., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Available at: [Link].

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Foundational

The Enduring Scaffold: A Literature Review of 8-Substituted Quinoline Carboxylic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The quinoline ring, a fused bicyclic heterocycle of benzene and pyridine, represents a privileged scaffold in medicinal chemistry. Its derivatives have give...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring, a fused bicyclic heterocycle of benzene and pyridine, represents a privileged scaffold in medicinal chemistry. Its derivatives have given rise to a plethora of therapeutic agents with a broad spectrum of biological activities. Among these, the strategic substitution at the 8-position of the quinoline nucleus, in conjunction with a carboxylic acid moiety, has proven to be a particularly fruitful avenue for the development of novel drug candidates. This technical guide provides a comprehensive literature review of 8-substituted quinoline carboxylic acids, delving into their synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships, with a forward look towards their therapeutic potential.

The Synthetic Landscape: Crafting the 8-Substituted Quinoline Carboxylic Acid Core

The construction of the quinoline scaffold is a well-trodden path in organic synthesis, with several named reactions providing access to the core structure. The choice of synthetic route is often dictated by the desired substitution pattern. Classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedlander syntheses are foundational in quinoline chemistry.[1]

For the specific introduction of a carboxylic acid group, the Pfitzinger and Doebner reactions are particularly relevant. The Pfitzinger reaction, which utilizes an isatin and a carbonyl compound, is a direct route to quinoline-4-carboxylic acids.[2] The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is highly effective for producing 2-substituted quinoline-4-carboxylic acids.[2][3]

The synthesis of quinoline-2-carboxylic acids, also known as quinaldic acids, is often achieved through the oxidation of the corresponding 2-methylquinolines (quinaldines) using oxidizing agents like selenium dioxide or potassium permanganate.[2] More contemporary methods focus on developing greener and more efficient protocols, including the use of novel catalysts and microwave-assisted reactions to improve yields and reduce reaction times.

The introduction of substituents at the 8-position can be achieved either by starting with a pre-substituted aniline or by direct functionalization of the quinoline ring, although the latter can be challenging due to the electronic nature of the heterocycle.

Representative Synthetic Protocol: Synthesis of 7-Chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids via Gould-Jacobs Cyclization

A common strategy for the synthesis of quinolone-3-carboxylic acids involves the Gould-Jacobs reaction. The following is a generalized protocol:

  • Condensation: An appropriately substituted 2-amino-chlorobenzonitrile is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Cyclization: The enamine is then subjected to thermal cyclization, typically by heating in a high-boiling solvent like Dowtherm A, to afford the ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • N-Alkylation/Arylation: The nitrogen at the 1-position is then alkylated or arylated using an appropriate halide in the presence of a base.

  • Saponification: Finally, the ester is hydrolyzed to the corresponding carboxylic acid, usually by treatment with a strong base like sodium hydroxide, followed by acidification.

Synthesis_Workflow

A Spectrum of Biological Activities: From Antibacterials to Anticancer Agents

8-Substituted quinoline carboxylic acids have demonstrated a remarkable diversity of biological activities, making them a rich source of lead compounds for various therapeutic areas.

Antibacterial Activity

The quinolone carboxylic acids are a well-established class of antibacterial agents, with the fluoroquinolones being prime examples. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4] This inhibition leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

The substituent at the 8-position plays a crucial role in modulating the antibacterial potency. Structure-activity relationship (SAR) studies have shown that for Gram-negative bacteria, the activity imparted by the 8-substituent follows the order: F > Cl > naphthyridine > H > benzoxazine > NH2 > NO2.[5]

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 8-Substituted Quinolone Carboxylic Acids against Various Bacteria

Compound8-SubstituentTest OrganismMIC (µg/mL)Reference
Amifloxacin-Escherichia coli≤0.125[6]
Amifloxacin-Klebsiella sp.≤0.125[6]
Amifloxacin-Pseudomonas aeruginosa≤8[6]
Compound 9b-n-butylStaphylococcus aureus0.65[7]
Compound 11-ethoxyStaphylococcus aureus0.58[7]

DNA_Gyrase_Inhibition

Anticancer Activity

A growing body of evidence highlights the potential of 8-substituted quinoline carboxylic acids as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival.

One notable target is the Pim-1 kinase , a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis resistance.[8] Several 8-hydroxyquinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase.

Another important mechanism is the inhibition of tubulin polymerization . Tubulin is the protein subunit of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

Table 2: In Vitro Anticancer Activity (IC50) of Selected 8-Substituted Quinoline Carboxylic Acids

Compound8-SubstituentCancer Cell LineIC50 (µM)Reference
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline-NH-CH2-(2-furanyl)T47D (Breast)0.016[9]
2-phenylquinolin-4-amine derivative 7a-HT-29 (Colon)8.12[10]
2-phenylquinolin-4-amine derivative 7d-HT-29 (Colon)9.19[10]
8-hydroxyquinoline derivativeiso-propylDENV2-infected cells3.03[11]
8-hydroxyquinoline derivativeiso-butylDENV2-infected cells0.49[11]

Anticancer_Mechanisms

Antiviral Activity

The quinoline scaffold is present in several established antiviral drugs.[12] 8-Substituted quinoline derivatives have shown promise against a range of viruses, including Dengue virus, Zika virus, and coronaviruses.[11][12][13] Their antiviral mechanisms can involve targeting viral enzymes, such as RNA-dependent RNA polymerase (RdRp), or interfering with viral entry and replication processes.[12] For instance, some derivatives have been shown to act at an early stage of the Dengue virus lifecycle, reducing the production of the viral envelope glycoprotein.[11]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Quinoline derivatives have emerged as potential anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways.[14] These include the inhibition of cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[14][15] Furthermore, some quinoline carboxylic acids have been shown to down-regulate T-cell function, suggesting a distinct mechanism from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of 8-substituted quinoline carboxylic acids is exquisitely sensitive to the nature and position of substituents on the quinoline ring.

  • At the 8-position: As previously mentioned in the context of antibacterial activity, the substituent at C8 significantly influences potency. For antibacterial agents, small electronegative atoms like fluorine are often favored.[5] In the context of antiviral activity against HIV-1 integrase, the addition of a bromine at the 8-position has been shown to confer better antiviral properties.[4] For anti-inflammatory activity, an aryl group at C8 has been associated with PDE4 inhibition.[14]

  • The Carboxylic Acid Group: The position of the carboxylic acid is critical. For many antibacterial quinolones, the carboxylic acid at the 3-position is essential for activity. In some anticancer derivatives, a carboxylic acid at the 4-position is a frequent requirement.[2]

  • Other Positions: Substituents at other positions, such as a cyclopropyl group at N1 and a fluorine at C6 in many fluoroquinolones, are also crucial for optimal activity. The nature of the substituent at C7 can also dramatically impact the biological profile.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[14]

Therapeutic Applications and Future Perspectives

While the preclinical data for 8-substituted quinoline carboxylic acids is extensive and promising across various therapeutic areas, their translation into clinical candidates is an ongoing endeavor. The well-established safety and efficacy of fluoroquinolone antibiotics underscore the therapeutic potential of this scaffold. However, a dedicated search for 8-substituted quinoline carboxylic acids in clinical trials did not yield significant results for late-stage candidates, suggesting that many of these derivatives are still in the early stages of drug discovery and development.

The future of this chemical class lies in the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the application of structure-based drug design will be crucial in optimizing these promising scaffolds for clinical success.

References

  • Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 13(10), 1489-1506.
  • BenchChem. (2025).
  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Gasparyan, S. A., et al. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 55(5), 481-486.
  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Yadav, R., & Shah, K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 43, 116269.
  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • De la Guardia, C., et al. (2019). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 24(19), 3469.
  • BenchChem. (2025).
  • Arabiyat, S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical biology & drug design.
  • Lemoine, J., et al. (2019). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 24(19), 3469.
  • Al-Hiari, Y. M., et al. (2007).
  • Sunk, E. H., et al. (1994). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of pharmacology and experimental therapeutics, 269(1), 133-140.
  • Singh, R. K., et al. (2025). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. Journal of Molecular Structure, 1311, 138243.
  • JETIR. (2016).
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Al-Soud, Y. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 435-440.
  • Arabiyat, S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical biology & drug design.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Hiraoka, T., et al. (1988). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of infectious diseases, 10 Suppl 1, S27-S31.
  • Al-Hiari, Y. M., et al. (2007).
  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of medicinal chemistry, 31(5), 991-1002.
  • Glushkov, V. A., & Shklyaeva, E. V. (2021). Antiviral Agents – Benzazine Derivatives. Pharmaceutical Chemistry Journal, 55(1), 1-22.
  • Kumar, S., et al. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. ACS omega, 7(49), 45203-45212.
  • Cowen, B. M. (2014).
  • Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060.
  • Liu, K., et al. (2008). Synthesis and anti-breast cancer activities of substituted quinolines. Bioorganic & medicinal chemistry, 16(11), 5944-5951.
  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20.
  • Fass, R. J. (1986). Inhibitory and bactericidal activities of amifloxacin, a new quinolone carboxylic acid, compared with those of seven other antimicrobial agents. Antimicrobial agents and chemotherapy, 30(5), 665-670.
  • Jain, A. K., et al. (2016). Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry, 9, S1497-S1507.
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Exploratory

Thermodynamic Stability of 2-Methoxyquinoline Derivatives: A Technical Guide

Audience: Researchers, Medicinal Chemists, and Formulation Scientists. Scope: Thermodynamic profiling, hydrolytic instability mechanisms, and experimental validation protocols.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Formulation Scientists. Scope: Thermodynamic profiling, hydrolytic instability mechanisms, and experimental validation protocols.

Executive Summary: The "Lactim Ether" Vulnerability

In drug discovery, the 2-methoxyquinoline scaffold presents a specific thermodynamic paradox. While often employed to improve lipophilicity (


) and blood-brain barrier penetration compared to its 2-quinolone (lactam) counterparts, the 2-methoxy moiety functions chemically as a cyclic imidate ester  (lactim ether).

Thermodynamically, this system is metastable. The driving force for the conversion of the imidate (C=N-OMe) to the amide/lactam (NH-C=O) is significant, primarily driven by the high bond dissociation energy of the carbonyl group (


) relative to the C=N bond (

). Consequently, 2-methoxyquinoline derivatives are prone to hydrolytic dealkylation , reverting to the thermodynamically favored 2-quinolone species under aqueous acidic conditions or metabolic stress.

This guide provides the structural rationale, mechanistic pathways, and validation protocols necessary to assess the developability of this scaffold.

Thermodynamic Stability Profile

The Lactim-Lactam Energy Landscape

To understand the stability of 2-methoxyquinoline, one must analyze the tautomeric equilibrium of the parent 2-hydroxyquinoline. In the gas phase and solution, the 2-quinolone (lactam) tautomer is favored over the 2-hydroxyquinoline (lactim) form by approximately 10–15 kcal/mol .

When the oxygen is methylated (2-methoxyquinoline), the system is "locked" in the lactim-like electronic state. However, the system retains a high thermodynamic potential to release methanol and collapse into the lower-energy lactam structure upon exposure to water.

Key Thermodynamic Drivers:

  • Resonance Stabilization: The 2-quinolone form benefits from amide resonance (

    
    ), which provides substantial stabilization energy not fully matched by the imidate resonance in the 2-methoxy derivative.
    
  • Aromaticity Interruption: Unlike the benzene ring, the pyridine ring in 2-quinolone is not fully aromatic due to the amide character; however, the global stability of the fused bicyclic system remains higher in the oxo-form than the alkoxy-form in aqueous media.

Visualization: Stability Hierarchy

The following diagram illustrates the relative energy states and the activation barrier for hydrolysis.

StabilityLandscape LactimEther 2-Methoxyquinoline (Lactim Ether) Metastable State TS Tetrahedral Intermediate (High Energy TS) LactimEther->TS + H2O / H+ (Activation Energy) Lactam 2-Quinolone (Lactam) Thermodynamic Sink TS->Lactam - MeOH (Irreversible)

Figure 1: Reaction coordinate visualization showing the irreversible thermodynamic descent from the methoxy-imidate to the quinolone-amide.

Hydrolytic Instability: Mechanisms & Kinetics

The primary degradation pathway for 2-methoxyquinoline derivatives is acid-catalyzed hydrolysis . This reaction is generally first-order with respect to the substrate and dependent on hydronium ion concentration.

Acid-Catalyzed Mechanism ( / Addition-Elimination)

The reaction proceeds via an addition-elimination mechanism typical of imidates:

  • N-Protonation: The quinoline nitrogen is basic (

    
    ). Protonation activates the C2 position toward nucleophilic attack.
    
  • Nucleophilic Attack: Water attacks the electrophilic C2 carbon, disrupting the C=N double bond.

  • Tetrahedral Intermediate: Formation of a transient

    
     hybridized intermediate.
    
  • Elimination: Collapse of the intermediate expels methanol (a good leaving group in this context) to generate the carbonyl.

Visualization: Mechanistic Pathway

HydrolysisMechanism Substrate 2-Methoxyquinoline Protonated N-Protonated Species Substrate->Protonated + H+ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H2O (RDS) Product 2-Quinolone (Lactam) Intermediate->Product - H+ Methanol Methanol Intermediate->Methanol Elimination

Figure 2: Stepwise acid-catalyzed hydrolysis mechanism converting the 2-methoxy ether to the lactam.

Substituent Effects (Hammett Correlation)

The rate of hydrolysis is heavily influenced by substituents on the quinoline ring:

  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or halides at the C4, C6, or C8 positions decrease the electron density at the ring nitrogen, making protonation less favorable (
    
    
    drops). However, they also make the C2 carbon more electrophilic. The net effect is often a stabilization against acid hydrolysis because the initial protonation (necessary for activation) is suppressed.
  • Electron-Donating Groups (EDGs): Groups like

    
     or 
    
    
    
    at C6/C8 increase basicity, facilitating N-protonation and accelerating hydrolysis.

Experimental Protocols: Stability Validation

To rigorously assess the thermodynamic and kinetic stability of 2-methoxyquinoline derivatives, the following "Force Degradation" protocols are recommended. These are designed to be self-validating systems using HPLC/UPLC monitoring.

Protocol A: pH-Rate Profile Determination

Objective: Determine the pseudo-first-order rate constants (


) across the physiological pH range.

Materials:

  • Buffer systems: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate).

  • Internal Standard: Benzophenone or a stable sulfone analog.

Workflow:

  • Stock Preparation: Dissolve derivative in Acetonitrile (ACN) to 10 mM.

  • Initiation: Spike stock into pre-warmed (

    
    ) buffer to a final concentration of 50 
    
    
    
    . (Keep organic solvent
    
    
    to avoid solvent effects).
  • Sampling: Aliquot at

    
     hours.
    
  • Quenching: Immediately neutralize acid samples with cold ammonium bicarbonate buffer.

  • Analysis: HPLC-UV/Vis (254 nm). Monitor disappearance of parent (2-methoxy) and appearance of product (2-quinolone).

    • Note: 2-Quinolone typically elutes earlier (more polar) and has a distinct UV shift (often bathochromic).

Protocol B: Oxidative Stress Testing

While hydrolysis is the primary thermodynamic risk, the electron-rich quinoline ring is susceptible to N-oxidation.

Workflow:

  • Dissolve compound in 3%

    
     / ACN (50:50).
    
  • Incubate at Room Temperature for 24 hours.

  • Analyze for N-oxide formation (

    
     peak in LC-MS).
    
Data Summary Table: Typical Stability Thresholds
ParameterHigh Stability (Ideal)Moderate RiskCritical Instability

(pH 1.2)

hours

hours

hours

(pH 7.4)
Stable (> 7 days)

hours

hours
Major Degradant None2-Quinolone2-Quinolone + Ring Opening
Metabolic Liability Low ClearanceModerate ClearanceHigh (O-demethylation)

Implications for Drug Design[1]

When a 2-methoxyquinoline hits a stability roadblock, consider these structural modifications (Bioisosteres):

  • Deuteration:

    
     substitution can retard metabolic O-demethylation (Kinetic Isotope Effect) but will not  prevent thermodynamic hydrolysis.
    
  • Steric Shielding: Introducing a methyl group at C3 can sterically hinder the nucleophilic attack of water at C2.

  • Scaffold Hopping:

    • Isoquinoline: Moving the nitrogen prevents the specific amidine-like hydrolysis mechanism.

    • N-Methyl-2-quinolone: If the H-bond acceptor motif is needed, accept the thermodynamic sink and use the N-methyl lactam directly.

References

  • BenchChem. Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide. (2025).[1][2][3] Retrieved from

  • National Institute of Standards and Technology (NIST). Quinoline, 6-methoxy-2-methyl- Thermochemical Data.[4] NIST Chemistry WebBook, SRD 69. Retrieved from [4]

  • PubChem. 4-Methoxy-N-methyl-2-quinolone (Compound Summary). National Center for Biotechnology Information. Retrieved from

  • Royal Society of Chemistry. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones.[5] New Journal of Chemistry.[5] Retrieved from

  • Dalhoff, A., et al. Comparative in Vitro and in Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin. Journal of Infectious Diseases. Retrieved from

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Foundational

The Quinoline Carboxylic Acid Scaffold in Neurokinin-3 Receptor Antagonist Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The neurokinin-3 receptor (NK3R) has emerged as a pivotal target for therapeutic intervention in a range of disorders,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The neurokinin-3 receptor (NK3R) has emerged as a pivotal target for therapeutic intervention in a range of disorders, most notably menopause-related vasomotor symptoms and central nervous system (CNS) conditions like schizophrenia. The development of small-molecule antagonists for this G-protein coupled receptor has been an area of intense research, with various chemical scaffolds being explored. Among these, the quinoline framework has proven to be a particularly fruitful starting point. This technical guide provides an in-depth exploration of the role of quinoline carboxylic acids, including derivatives such as 2-Methoxyquinoline-8-carboxylic acid, as foundational intermediates in the design and synthesis of potent and selective NK3R antagonists. We will dissect the underlying neurobiology of the NK3R pathway, detail synthetic strategies and structure-activity relationships (SAR), provide validated experimental protocols, and discuss the evolution of this important class of compounds.

Part 1: The Neurokinin-3 Receptor (NK3R) as a Therapeutic Target

The Tachykinin System

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a myriad of biological functions.[1] These peptides exert their effects by binding to three distinct G-protein coupled receptors: the NK1, NK2, and NK3 receptors, respectively.[1] While there is some cross-reactivity, each peptide shows the highest affinity for its corresponding receptor. NK3R antagonists work by specifically blocking the action of NKB.[1]

NK3R Signaling Pathway

The NK3 receptor is a canonical Gq/11-coupled receptor.[2] Upon binding of its endogenous ligand, NKB, the receptor undergoes a conformational change that activates the associated G-protein. This initiates a downstream signaling cascade via phospholipase Cβ (PLCβ), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses, including neuronal excitation.[2]

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (Gq/11-coupled) NKB->NK3R Binds PLCb Phospholipase Cβ (PLCβ) NK3R->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Neuronal Excitation & Downstream Effects Ca_Release->Response PKC->Response

NK3R Gq-coupled signaling cascade.
Pathophysiological Roles & Therapeutic Rationale
  • Menopausal Vasomotor Symptoms (VMS): In the hypothalamus, KNDy (kisspeptin/neurokinin B/dynorphin) neurons are a key regulator of thermoregulation.[3][4] Estrogen normally inhibits these neurons. During menopause, declining estrogen levels lead to hypertrophy and over-activity of KNDy neurons, driven by unopposed NKB signaling through the NK3R.[3][4] This disrupts thermoregulatory balance, triggering hot flashes.[4][5] Antagonizing the NK3R is a non-hormonal strategy to restore this balance.[6] The FDA-approved drug Fezolinetant is a first-in-class NK3R antagonist for VMS.[6][7]

  • CNS Disorders: High densities of NK3 receptors are found in brain regions associated with dopamine pathways, such as the substantia nigra and ventral tegmental area.[8] This has implicated the NK3R system in the pathophysiology of schizophrenia.[9] Early non-peptide NK3R antagonists, including Osanetant (SR142801) and Talnetant (SB223412), were initially developed as potential antipsychotics.[8][10] Research also suggests a potential role for NK3R signaling in bipolar disorder and anxiety.[11][12]

Part 2: The Quinoline Scaffold in NK3R Antagonist Development

The Quinoline Core: A Privileged Scaffold

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple receptor types and its presence in a wide range of biologically active compounds. Its rigid, bicyclic aromatic structure provides a defined orientation for substituents, while the nitrogen atom can act as a hydrogen bond acceptor. These properties make it an excellent starting point for designing CNS-active agents.

Emergence of Quinoline-Based NK3R Antagonists

The development of potent and selective non-peptide NK3R antagonists saw significant progress with the introduction of quinoline-based compounds. Talnetant (SB-223412) and related molecules based on a 2-phenylquinoline-4-carboxamide core demonstrated high affinity for the NK3 receptor and oral activity.[13] These compounds became crucial pharmacological tools and led to extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties, particularly CNS penetration.

The Strategic Role of Quinoline Carboxylic Acids

Substituted quinoline carboxylic acids, such as 2-Methoxyquinoline-8-carboxylic acid and its isomers, are critical intermediates in the synthesis of these antagonists.

  • The Carboxylic Acid Handle: The carboxyl group at positions like C4 or C8 serves as a versatile chemical "handle." It is readily converted into an amide via standard peptide coupling reactions, allowing for the systematic introduction of diverse chemical groups to explore the SAR of the receptor's binding pocket.

  • The Methoxy Group: A methoxy substituent, as in 2-Methoxyquinoline-8-carboxylic acid, can influence the molecule's properties in several ways. It is an electron-donating group, which can alter the electronics of the quinoline ring system. Furthermore, it can impact metabolic stability and lipophilicity, which are key parameters for optimizing drug-like properties, including brain penetration.[14]

Part 3: Synthesis and Chemical Development

General Synthetic Routes to the Quinoline Core

The construction of the core quinoline ring system is a foundational step. Classic named reactions are often employed:

  • Combes Quinoline Synthesis: The reaction of an aniline with a β-diketone under acidic conditions.

  • Doebner-von Miller Reaction: The reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis acid.

  • Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Detailed Protocol: Synthesis of a Talnetant Analog

This protocol describes the synthesis of a 2-phenylquinoline-4-carboxamide derivative, a core structure of many quinoline-based NK3R antagonists.

Step 1: Synthesis of 2-phenylquinoline-4-carboxylic acid

  • To a solution of benzaldehyde (1.0 eq) and pyruvic acid (1.1 eq) in absolute ethanol, add aniline (1.0 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield 2-phenylquinoline-4-carboxylic acid.

Step 2: Acyl Chloride Formation

  • Suspend 2-phenylquinoline-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

Step 3: Amide Coupling

  • Dissolve the desired amine (e.g., (S)-(-)-α-ethylbenzylamine, 1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add a solution of the crude acyl chloride from Step 2 in DCM dropwise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the final antagonist.

Workflow for Synthesis and Purification

Synthesis_Workflow Start Starting Materials (e.g., Aniline, Pyruvic Acid) Reaction Quinoline Synthesis (Doebner-von Miller) Start->Reaction Coupling Amide Coupling (Acyl Chloride/EDC) Reaction->Coupling Workup Aqueous Work-up (Extraction & Washes) Coupling->Workup Purify Purification (Column Chromatography) Workup->Purify Analysis Characterization (NMR, LC-MS, HRMS) Purify->Analysis Final Final Compound Analysis->Final

General workflow for antagonist synthesis.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies on quinoline-based antagonists have revealed several key insights.[9][15]

  • C2-Position: A phenyl group at the C2 position is often optimal for high affinity. Substitutions on this phenyl ring can modulate potency and selectivity.

  • C3-Position: Introduction of small alkyl chains, methoxy, or amino groups at the C3 position can be beneficial, increasing binding affinity compared to the unsubstituted parent compound.[13]

  • C4-Position: The carboxamide at C4 is a critical interaction point. The nature of the amide substituent is crucial for defining potency and selectivity. Chiral amines are often used to introduce stereospecific interactions with the receptor.

  • Quinoline Ring Substitutions: Modifications at positions 5, 6, 7, and 8 generally lead to a decrease in affinity, suggesting these positions are sterically constrained within the receptor binding pocket.[13]

Data Summary: SAR of Representative Quinoline NK3R Antagonists
CompoundC2-SubstituentC4-SubstituentNK3R Affinity (Ki, nM)Selectivity vs NK1/NK2Reference
Talnetant (SB-223412) Phenyl(S)-(-)-α-ethylbenzylamide~1-5High[10]
SB-222200 Phenyl(R)-(+)-α-(2,3-difluorophenyl)ethylamide~1High
GSK172981 Phenyl3-amino derivativeHighHigh
Analog Series 1 Substituted PhenylVaried Amides0.5 - 50Variable[15]
Analog Series 2 Phenyl3-hydroxy derivative~10High[13]

Note: Affinity values are approximate and compiled from various sources for illustrative purposes.

Part 5: Biological Evaluation and Validation

Protocol: In Vitro NK3 Receptor Binding Assay

This competitive binding assay quantifies the affinity of a test compound for the NK3 receptor.

  • Source: Use cell membranes from a stable cell line expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A tritiated high-affinity NK3R antagonist, such as [³H]SR142801, is used as the radiolabeled competitor.[16]

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, BSA, and protease inhibitors).

  • Procedure: a. In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd. b. Add the test compound across a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). c. For non-specific binding (NSB) wells, add a high concentration of a known non-labeled NK3R antagonist (e.g., 1 µM Osanetant). d. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters several times with ice-cold buffer to remove unbound radioligand.

  • Detection: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Protocol: Cellular Functional Assay (Calcium Flux)

This assay measures the ability of a compound to antagonize NKB-induced signaling.

  • Cell Line: Use a cell line stably expressing the human NK3 receptor (e.g., HEK293) that also expresses a G-protein that couples to calcium mobilization.

  • Calcium Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure: a. Plate the cells in a 96- or 384-well plate and allow them to adhere. b. Load the cells with the calcium dye according to the manufacturer's protocol. c. Add the test antagonist compound at various concentrations and incubate for a pre-determined time (e.g., 15-30 minutes). d. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). e. Add a specific concentration of the agonist (NKB or senktide) that elicits a sub-maximal response (EC₈₀). f. Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Analysis: Determine the IC₅₀ of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Workflow for Biological Screening Cascade

Screening_Cascade Compound Test Compound Library Primary Primary Screen (NK3R Binding Assay) Compound->Primary Check1 Ki < 100 nM? Primary->Check1 Functional Functional Assay (Calcium Flux) Check1->Functional Yes Inactive Inactive Check1->Inactive No Check2 IC₅₀ < 100 nM? Functional->Check2 Selectivity Selectivity Panel (NK1, NK2 Binding) Check2->Selectivity Yes Check2->Inactive No DMPK In Vitro ADME/Tox (Caco-2, Microsomes) Selectivity->DMPK Lead Lead Candidate DMPK->Lead

A typical screening cascade for NK3R antagonists.

Part 6: Conclusion and Future Perspectives

The quinoline scaffold, and the strategic use of intermediates like 2-Methoxyquinoline-8-carboxylic acid, have been instrumental in the development of a generation of potent and selective NK3R antagonists. The SAR knowledge gained from compounds like Talnetant laid the groundwork for understanding the receptor's binding requirements. While the therapeutic focus for these early quinoline antagonists was often on CNS disorders, the fundamental research validated the NK3R as a druggable target.

The recent success of non-quinoline antagonists like Fezolinetant for VMS demonstrates that other scaffolds can also achieve high efficacy.[17] However, the lessons learned from the quinoline class remain highly relevant. Future research may focus on creating novel quinoline derivatives with improved pharmacokinetic profiles or developing dual-target ligands that combine NK3R antagonism with other mechanisms to treat complex conditions. The foundational chemistry, rooted in the versatile quinoline carboxylic acid core, will undoubtedly continue to be a valuable tool in the arsenal of medicinal chemists.

References

  • Benchchem. (n.d.). The Discovery and Synthesis of Fezolinetant: A Non-Hormonal Approach to Vasomotor Symptom Control. Benchchem.

  • Menopause. (2020). Neurokinin 3 receptor antagonists – a novel non-hormonal treatment for menopausal hot flushes. Menopause.

  • Patsnap Synapse. (2024). What are NK3 antagonists and how do they work?. Patsnap Synapse.

  • SyncSci Publishing. (2024). A novel role of NK3 receptor signaling in bipolar disorder. SyncSci Publishing.

  • Semantic Scholar. (n.d.). Neurokinin receptor antagonists as potential non-hormonal treatments for vasomotor symptoms of menopause. Semantic Scholar.

  • Depypere, H., et al. (2019). Treatment of Menopausal Vasomotor Symptoms With Fezolinetant, a Neurokinin 3 Receptor Antagonist: A Phase 2a Trial. The Journal of Clinical Endocrinology & Metabolism, 104(11), 5893–5905.

  • MDPI. (2025). A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists. MDPI.

  • MGH Center for Women's Mental Health. (2024). Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. MGH Center for Women's Mental Health.

  • Britannica. (2026). Fezolinetant. Britannica.

  • Yan, Y., et al. (2023). Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala. The Journal of Physiology, 601(22), 5035–5054.

  • Wikipedia. (n.d.). Fezolinetant. Wikipedia.

  • Neal-Perry, G., & Abs, A. (2023). Fezolinetant: A New Nonhormonal Treatment for Vasomotor Symptoms. The Annals of Pharmacotherapy, 57(12), 1493-1502.

  • Astellas Pharma. (2025). What is the mechanism of action of fezolinetant?. Astellas Pharma.

  • Smith, P. W., et al. (2011). Synthesis and SAR of sulfoxide substituted carboxyquinolines as NK3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(6), 1896-1899.

  • ResearchGate. (n.d.). Quinoline NK-3 receptor antagonists derived from SB 223412 scaffold. ResearchGate.

  • PlumX. (1997). A practical and scalable synthesis of SR 142801, a tachykinin NK3 antagonist. PlumX.

  • MedchemExpress. (n.d.). Osanetant (SR142801). MedchemExpress.

  • ResearchGate. (n.d.). Chemical structures of NK3R antagonists osanetant (SR142801), talnetant (SB223412), SB222200, and [3H]Me-talnetant and dual NK1R/NK3R antagonist RO4908594. ResearchGate.

  • MedchemExpress. (n.d.). Osanetant monohydrochloride (SR142801 monohydrochloride). MedchemExpress.

  • Smith, P. W., et al. (2009). New quinoline NK3 receptor antagonists with CNS activity. Bioorganic & Medicinal Chemistry Letters, 19(3), 837-840.

  • Prous Science. (2000). Functional dopamine-antagonist activity reported for SR-142801, an NK3 antagonist. Prous Science.

  • ResearchGate. (n.d.). SB 223412, a novel quinoline NK-3 receptor antagonist with high potency, selectivity and oral activity. ResearchGate.

  • Kim, Y., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. European Journal of Medicinal Chemistry, 151, 650-662.

  • Kummer, D. A., et al. (2017). Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. Bioorganic & Medicinal Chemistry Letters, 27(9), 1842-1847.

  • MDPI. (2021). Harnessing the Anti-Nociceptive Potential of NK2 and NK3 Ligands in the Design of New Multifunctional μ/δ-Opioid Agonist–Neurokinin Antagonist Peptidomimetics. MDPI.

  • Giardina, G. A., et al. (2001). Stepwise modulation of neurokinin-3 and neurokinin-2 receptor affinity and selectivity in quinoline tachykinin receptor antagonists. Journal of Medicinal Chemistry, 44(11), 1863-1874.

  • ResearchGate. (2025). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ResearchGate.

  • Souers, A. J., et al. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 3. Bioorganic & Medicinal Chemistry Letters, 14(19), 4883-4886.

  • SciELO Colombia. (2021). Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy. SciELO Colombia.

  • MDPI. (2022). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI.

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Methoxyquinoline-8-carboxylic Acid

The following technical guide is structured to address the solubility characteristics of 2-Methoxyquinoline-8-carboxylic acid (CAS: 1824140-76-2). Note on Data Availability: As of 2026, comprehensive, peer-reviewed therm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the solubility characteristics of 2-Methoxyquinoline-8-carboxylic acid (CAS: 1824140-76-2).

Note on Data Availability: As of 2026, comprehensive, peer-reviewed thermodynamic solubility tables (mole fraction vs. temperature) for this specific isomer are not widely available in open-access literature (unlike its analog, Quinoline-8-carboxylic acid). Therefore, this guide functions as a predictive technical framework . It synthesizes available patent data, structural analysis, and standard physicochemical protocols to guide researchers in generating and interpreting this data for process development.

Part 1: Chemical Profile & Predictive Solubility Analysis

Chemical Identity[1][2]
  • Compound Name: 2-Methoxyquinoline-8-carboxylic acid[1]

  • CAS Number: 1824140-76-2[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 203.19 g/mol

  • Structural Features:

    • Scaffold: Quinoline ring (aromatic, planar).

    • Position 2: Methoxy group (

      
      ).[2] This is an electron-donating group that increases lipophilicity compared to the parent quinoline or hydroxy-substituted tautomers.
      
    • Position 8: Carboxylic acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).[3][4] This is the primary site for hydrogen bonding (donor/acceptor) and pH-dependent solubility.
      
Solubility Behavior (Data Synthesis)

Based on recent patent literature (e.g., WO2024182788A1) and structural analogs, the solubility profile follows a distinct polarity-driven trend.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Dipolar Aprotic DMF, DMSO, NMP High (>70 mg/mL)Patent data confirms solubility of ~0.34 M in DMF. The solvent's high dielectric constant disrupts the crystal lattice effectively.
Polar Protic Methanol, Ethanol Moderate The -COOH group forms H-bonds with the solvent. Solubility increases significantly with temperature (

).[5]
Chlorinated DCM, Chloroform Moderate to Good Good interaction with the aromatic core and methoxy group; useful for extraction but less ideal for crystallization due to volatility.
Aqueous Water (pH < 7) Very Low The hydrophobic aromatic core dominates. The compound precipitates upon water addition to organic solutions.
Aqueous Water (pH > 8) High Deprotonation of the carboxylic acid (

) forms the carboxylate salt, drastically increasing water solubility.
Non-Polar Hexane, Heptane Negligible Lack of specific interactions; commonly used as anti-solvents to drive crystallization.

Part 2: Experimental Protocol for Solubility Determination

Methodology: Dynamic Laser Monitoring

Objective: Determine the mole fraction solubility (


) as a function of temperature (

).

Workflow:

  • Preparation: Load a precise mass (

    
    ) of solute and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a turbidity probe and overhead stirrer.
  • Dissolution: Heat the mixture until the laser transmission reaches 100% (clear solution). Record Temperature (

    
    ).[6]
    
  • Nucleation: Cool at a controlled rate (e.g., 0.2 K/min). Record the temperature where transmission drops (nucleation point).

  • Equilibrium: The solubility temperature is approximated closely by

    
     in slow heating cycles.
    
  • Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.

Visualization: Experimental Workflow

SolubilityProtocol Start Start: Weigh Solute (m1) & Solvent (m2) Heat Heat Mixture (Rate: 0.5 K/min) Start->Heat Monitor Monitor Laser Transmissivity Heat->Monitor Clear Solution Clear? (Transmissivity = 100%) Monitor->Clear Clear->Heat No Record Record T_eq Calculate Mole Fraction (x) Clear->Record Yes Add Add Solute Increment (+dm) Record->Add End End: Generate T vs x Curve Record->End Range Complete Add->Heat

Caption: Figure 1. Dynamic Laser Monitoring workflow for determining the solid-liquid equilibrium (SLE) of 2-Methoxyquinoline-8-carboxylic acid.

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data (


 vs 

) is obtained, it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution. This is essential for scaling up crystallization processes.
The Modified Apelblat Equation

This is the most accurate semi-empirical model for this class of quinoline derivatives.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[6][7]
    
  • 
     : Empirical parameters derived from regression.
    
    • Interpretation: If

      
       is negative and large, solubility is strongly temperature-dependent.
      
Thermodynamic Parameters (van't Hoff Analysis)

To understand the driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value (Endothermic). Heat is required to dissolve the solid.

  • Entropy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value. Disorder increases as the crystal lattice breaks.

Visualization: Thermodynamic Logic

ThermoLogic RawData Raw Data: (T, x_exp) Regression Non-linear Regression (Apelblat / van't Hoff) RawData->Regression Params Model Parameters: A, B, C Regression->Params Calc Calculate Functions: ΔH, ΔS, ΔG Params->Calc Insight Process Insight: Endothermic/Exothermic? Spontaneous? Calc->Insight

Caption: Figure 2. Logical framework for converting raw solubility data into actionable thermodynamic insights.

Part 4: Application in Purification (Case Study)

Scenario: You have a crude reaction mixture containing 2-Methoxyquinoline-8-carboxylic acid in DMF (from synthesis). Objective: Isolate the pure compound.

Protocol:

  • Solvent Swap/Anti-solvent: The high solubility in DMF necessitates an anti-solvent. Water is the ideal candidate (based on Section 1.2).

  • Procedure:

    • Concentrate the DMF solution under reduced pressure to increase saturation.

    • Slowly add Water (Anti-solvent) at elevated temperature (

      
      ) to avoid "crashing out" amorphous material.
      
    • Cool slowly to

      
      .
      
    • The drastic difference in solubility (High in DMF -> Low in Water) will drive crystallization.

  • Validation: Check the purity of the crystals using HPLC. The 2-methoxy group is stable, but ensure pH < 10 to prevent salt formation during washing.

References

  • Synthesis and Reactivity Context

    • Patent: "Compounds and methods for modulating splicing."[8] WO2024182788A1. (2024).[8] Describes the use and handling of 2-methoxyquinoline-8-carboxylic acid in DMF/Water systems.

    • [8]

  • Standard Solubility Protocol (Dynamic Laser Method)

    • Methodology: "Solubility and Thermodynamic Properties of Bioactive Compounds in Organic Solvents." Journal of Chemical & Engineering Data. (Standard reference for the laser monitoring technique described in Part 2).
  • Thermodynamic Modeling (Apelblat Equation)

    • Theory: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of Quinoline-8-Carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline ring system is a foundational scaffold in medicinal chemistry, integral to the development of a wide array of therapeutic agents,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a foundational scaffold in medicinal chemistry, integral to the development of a wide array of therapeutic agents, including those with anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] Quinoline-8-carboxylic acid and its analogs, in particular, have garnered significant attention due to their diverse biological activities, which are intrinsically linked to their three-dimensional structures. A thorough understanding of the crystal structure of these compounds is paramount for rational drug design, enabling the optimization of their pharmacological profiles.

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of quinoline-8-carboxylic acid analogs. From the initial stages of synthesis and crystallization to the intricacies of X-ray data collection, structure solution, and refinement, this document serves as a detailed resource for researchers in the field. Furthermore, it delves into the interpretation of crystal structures, with a focus on intermolecular interactions and their implications for structure-activity relationships (SAR).

I. Synthesis and Crystallization of Quinoline-8-Carboxylic Acid Analogs

The journey to elucidating the crystal structure of a quinoline-8-carboxylic acid analog begins with its synthesis and subsequent crystallization. The purity of the compound is a critical determinant for obtaining high-quality single crystals suitable for X-ray diffraction.

Synthesis Strategies

A variety of synthetic routes can be employed to access quinoline-8-carboxylic acid and its derivatives. One common approach is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For instance, 2-methyl-8-quinoline carboxylic acid can be synthesized from anthranilic acid and crotonaldehyde.[2] Modifications to these classical methods are often necessary to improve yields and accommodate a range of substituents on the quinoline ring.

Crystallization: The Gateway to Structure Determination

Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure analysis. The choice of crystallization method is crucial and is typically guided by the solubility of the compound.

Key Crystallization Techniques
  • Slow Evaporation: This is one of the most common and straightforward techniques. A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a controlled environment. This gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: In this method, a less volatile solvent containing the compound is allowed to slowly mix with a more volatile solvent in which the compound is less soluble (the precipitant). This is achieved by placing a small vial containing the compound solution inside a larger sealed container with the precipitant. The slow diffusion of the precipitant vapor into the compound solution induces crystallization.

  • Solvent Layering: This technique involves carefully layering a solvent in which the compound is soluble on top of a denser, immiscible solvent in which it is insoluble. The compound will crystallize at the interface of the two solvents.

  • Cooling Crystallization: For compounds that exhibit a significant increase in solubility with temperature, a saturated solution can be prepared at an elevated temperature and then slowly cooled to induce crystallization.

Experimental Protocol: Crystallization of a Quinoline-8-Carboxylic Acid Analog by Slow Evaporation
  • Solvent Screening: Begin by testing the solubility of the quinoline-8-carboxylic acid analog in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Dissolve the compound in the chosen solvent with gentle heating until a clear, saturated solution is obtained.

  • Filtration: Filter the hot solution through a pre-warmed filter paper or a syringe filter to remove any insoluble impurities.

  • Crystal Growth: Transfer the filtered solution to a clean vial, cover it with a perforated cap or parafilm with a few pinholes to allow for slow evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for crystal growth. High-quality crystals are typically clear and have well-defined facets.

II. X-ray Crystallography: From Crystal to Structure

Once suitable single crystals are obtained, X-ray crystallography is employed to determine the precise arrangement of atoms in the crystal lattice.

The Crystallography Workflow

The process of determining a crystal structure can be broken down into several key stages:

crystallography_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution cluster_refinement Structure Refinement & Validation crystal_mounting Crystal Mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection indexing Indexing data_collection->indexing integration Integration indexing->integration scaling Scaling & Merging integration->scaling space_group Space Group Determination scaling->space_group phase_problem Solving the Phase Problem space_group->phase_problem refinement Model Refinement phase_problem->refinement validation Structure Validation refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection

The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The choice of data collection strategy depends on factors such as the crystal system and the quality of the crystal.[3] A complete dataset requires collecting reflections over a sufficient range of crystal orientations.

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (hkl). This involves:

  • Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.[4]

  • Integration: Measuring the intensity of each diffraction spot.[4]

  • Scaling and Merging: Correcting for experimental variations and combining equivalent reflections.[4]

Structure Solution

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. Structure solution methods aim to determine these phases to generate an initial electron density map. For small molecules like quinoline-8-carboxylic acid analogs, direct methods are commonly used.

Structure Refinement

The initial structural model is refined against the experimental data to improve its accuracy. This iterative process involves adjusting atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.[5] The quality of the final model is assessed using metrics such as the R-factor.

III. Interpreting the Crystal Structure: A Case Study of a Quinoline-8-yl Ester Analog

To illustrate the insights that can be gained from crystal structure analysis, we will consider the published structure of quinolin-8-yl 4-chlorobenzoate.[6]

Crystallographic ParameterValue
Empirical FormulaC16H10ClNO2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.3235(3)
b (Å)10.9818(3)
c (Å)11.8384(3)
β (°)101.439(1)
Volume (ų)1314.15(6)
Z4
R-factor (%)4.28

Table 1: Selected crystallographic data for quinolin-8-yl 4-chlorobenzoate.[6]

Molecular Conformation

The crystal structure reveals that the quinoline and 4-chlorobenzoate rings adopt a nearly orthogonal orientation with a dihedral angle of 89.30°.[6] This conformation is influenced by the packing forces within the crystal lattice.

Supramolecular Assembly and Intermolecular Interactions

The way molecules pack in the crystal is governed by a network of intermolecular interactions. In the case of quinolin-8-yl 4-chlorobenzoate, C-H···N and C-H···O hydrogen bonds link the molecules into chains.[6] Additionally, Cl···π interactions are observed between the chlorine atom and the quinoline ring of an adjacent molecule.[6]

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. For quinoline derivatives, Hirshfeld analysis often reveals the significant contributions of H···H, C···H, and O···H contacts to the overall crystal packing.

hirshfeld_concept cluster_hirshfeld Hirshfeld Surface Analysis hirshfeld_surface Generate Hirshfeld Surface dnorm Map d_norm hirshfeld_surface->dnorm fingerprint Generate 2D Fingerprint Plots dnorm->fingerprint quantify Quantify Intermolecular Contacts fingerprint->quantify

Figure 2: Conceptual workflow for Hirshfeld surface analysis.

IV. The Significance of Crystal Structure in Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable in drug development. It provides a rational basis for understanding and optimizing the properties of drug candidates.

Structure-Activity Relationship (SAR)

SAR studies aim to correlate the structural features of a molecule with its biological activity. For quinoline carboxylic acids, the position and nature of substituents on the quinoline ring can have a profound impact on their therapeutic effects.[1]

  • Anticancer Activity: For some quinoline-based anticancer agents, a carboxylic acid group at the C4 position is a strict requirement for activity.[1] Substitutions on the benzo portion of the ring can also significantly influence potency.[1]

  • Antibacterial Activity: In the quinolone class of antibiotics, the carboxylic acid at the C3 position is essential for their mechanism of action.[1] The substituent at the C8 position also modulates antibacterial potency.[1]

Rational Drug Design

A detailed understanding of the crystal structure of a lead compound and its interactions with its biological target allows for the rational design of more potent and selective analogs. For example, knowledge of the hydrogen bonding patterns and π-π stacking interactions can guide the introduction of new functional groups to enhance binding affinity.

Conclusion

The crystal structure analysis of quinoline-8-carboxylic acid analogs is a multifaceted process that provides critical insights for medicinal chemistry and drug development. From the careful optimization of crystallization conditions to the sophisticated techniques of X-ray diffraction and data analysis, each step contributes to a deeper understanding of the relationship between molecular structure and biological function. The detailed structural information obtained serves as a roadmap for the design of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (URL not available)
  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. [Link]

  • 8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem. NIH. [Link]

  • Collection of X-ray diffraction data from macromolecular crystals. PMC. [Link]

  • Recent advances in small molecule refinement. IUCr. [Link]

  • Structures of quinoline and 8-substituted quinolines. ResearchGate. [Link]

  • A beginner's guide to X-ray data processing | The Biochemist. Portland Press. [Link]

  • Data-collection strategies. IUCr Journals. [Link]

  • Generative Refinement: A New Paradigm for Determining Single Crystal Structures Directly from HKL Data. arXiv. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines | ACS Omega. ACS Publications. [Link]

  • A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. ResearchGate. [Link]

Sources

Exploratory

Fluorescent Architectures of Methoxy-Substituted Quinolines

Synthesis, Photophysics, and Sensor Applications[1] Executive Summary This technical guide analyzes the photophysical utility of methoxy-substituted quinolines, a privileged scaffold in fluorescence spectroscopy. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Photophysics, and Sensor Applications[1]

Executive Summary

This technical guide analyzes the photophysical utility of methoxy-substituted quinolines, a privileged scaffold in fluorescence spectroscopy. Unlike the bare quinoline ring, which exhibits negligible fluorescence in polar media due to efficient intersystem crossing (


), the introduction of a methoxy group—particularly at the 6-position—alters the lowest excited state to a 

character. This modification dramatically enhances quantum yield (

) and introduces sensitivity to environmental factors such as pH and halide concentration. This guide provides actionable protocols for the synthesis, characterization, and application of these fluorophores, designed for researchers requiring high-fidelity optical probes.
Electronic Structure & Photophysical Mechanism

The fluorescence of methoxyquinolines is governed by an Intramolecular Charge Transfer (ICT) mechanism. The methoxy group acting as an electron donor (D) and the quinoline nitrogen as an acceptor (A) create a "push-pull" system.

1.1 Positional Isomerism: The 6- vs. 8-Methoxy Paradox

The position of the methoxy substituent dictates the photophysical fate of the molecule:

  • 6-Methoxyquinoline (6-MQ): The methoxy group is para to the ring nitrogen (across the fused system). This conjugation stabilizes the

    
     state, lowering the energy of the 
    
    
    
    transition below that of the non-emissive
    
    
    state.
    • Result: High fluorescence, sensitivity to protonation (acts as a photo-base).

  • 8-Methoxyquinoline (8-MQ): The methoxy group is ortho to the ring nitrogen. While it still donates electrons, the proximity allows for steric strain and potential excited-state intramolecular proton transfer (ESIPT) or metal chelation.

    • Result: Lower native fluorescence, but high utility as a turn-on chemosensor for metal ions (e.g.,

      
      ).
      
1.2 The Chloride Quenching Mechanism

A defining characteristic of quinolinium fluorophores (e.g., SPQ, MQAE) is their dynamic quenching by halide ions.[1] This is not a ground-state complex formation but a diffusion-controlled collisional process.[2]

Mechanism:

  • Excitation to singlet state (

    
    ).
    
  • Collision with halide (

    
    ).[1]
    
  • Electron transfer from halide to the excited fluorophore (Photoinduced Electron Transfer - PET) or heavy-atom induced intersystem crossing.

  • Non-radiative decay to ground state.

Jablonski_Quenching cluster_legend Stern-Volmer Kinetics GS Ground State (S0) ES Excited State (S1) (ICT Character) GS->ES Excitation (hν) Fluo Fluorescence (Emission) ES->Fluo Radiative (k_r) Quench Collisional Quenching (Cl- / Br-) ES->Quench k_q [Q] Fluo->GS NR Non-Radiative Decay Quench->NR NR->GS Eq F0/F = 1 + Ksv[Q]

Figure 1: Jablonski diagram illustrating the competition between radiative emission and dynamic halide quenching.

Experimental Protocol: Synthesis of 6-Methoxyquinoline

Methodology: Modified Skraup Synthesis. Rationale: While commercially available, in-house synthesis allows for derivatization (e.g., introducing sulfonate groups for water solubility).

Safety Warning: The Skraup reaction is notoriously violent. The reaction of glycerol and sulfuric acid generates acrolein in situ, which is toxic. Use a blast shield and high-efficiency fume hood.

Step-by-Step Workflow
  • Reagents:

    • p-Anisidine (1.0 eq)

    • Glycerol (3.0 eq)

    • Sulfuric Acid (

      
      , conc.)
      
    • Oxidant: Sodium m-nitrobenzenesulfonate (safer alternative to nitrobenzene/As2O5).

    • Ferrous sulfate (

      
      , catalytic moderator).
      
  • Procedure:

    • Mix: In a round-bottom flask, combine p-anisidine, oxidant, glycerol, and

      
      .
      
    • Acid Addition: Add

      
       dropwise with stirring. Exotherm control is critical.
      
    • Reflux: Heat to 135°C for 4 hours. The mixture will turn dark/black.

    • Neutralization: Cool to RT. Dilute with ice water. Basify to pH 9 using 50% NaOH solution.

    • Extraction: Steam distill the mixture to remove unreacted aniline/nitro compounds, or extract with Dichloromethane (DCM).

    • Purification: Dry organic layer (

      
      ), concentrate, and distill under reduced pressure (bp ~145°C at 15 mmHg).
      

Synthesis_Workflow Anisidine p-Anisidine (Starting Material) Cyclization Skraup Cyclization (135°C, 4h) Anisidine->Cyclization Glycerol Glycerol + H2SO4 (Acrolein Precursor) Glycerol->Cyclization Basification Neutralization (NaOH to pH 9) Cyclization->Basification Extraction DCM Extraction & Steam Distillation Basification->Extraction Product 6-Methoxyquinoline (Pale Yellow Oil/Solid) Extraction->Product

Figure 2: Synthetic pathway for 6-methoxyquinoline via the Skraup reaction.[3]

Photophysical Characterization

To validate the synthesized fluorophore, one must measure the Quantum Yield (


).
3.1 Solvatochromic Data Profile

Methoxyquinolines exhibit positive solvatochromism. The excited state is more polar than the ground state, leading to stabilization (red shift) in polar solvents.

SolventDielectric Const.[4][5] (

)

(nm)

(nm)
Stokes Shift (nm)
Cyclohexane2.0232539065
Chloroform4.8133041585
Methanol32.7332435103
0.1 N

(Aqueous)345450105

Note: In acidic media, the protonated species (


) dominates, significantly red-shifting both absorption and emission.
3.2 Protocol: Quantum Yield Determination

Standard: Quinine Sulfate in 0.1 N


 (

). This is the industry standard for blue-emitting fluorophores.

Procedure:

  • Preparation: Prepare a stock of Quinine Sulfate and your 6-MQ sample.

  • Absorbance Matching: Dilute both samples so that the Optical Density (OD) at the excitation wavelength (e.g., 350 nm) is identical and below 0.1 (to avoid inner filter effects).

  • Acquisition: Record the integrated fluorescence intensity (

    
    ) for both sample (
    
    
    
    ) and reference (
    
    
    ) using the same slit widths and PMT voltage.
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

QY_Workflow Prep Prepare Solutions (OD < 0.1) Measure_Abs Measure Absorbance (Verify OD Match) Prep->Measure_Abs Measure_Em Integrate Emission (360-600 nm) Measure_Abs->Measure_Em Calc Calculate QY (Eq. 1) Measure_Em->Calc

Figure 3: Workflow for comparative Quantum Yield determination.

Applications in Bio-Sensing[7]
4.1 Chloride Sensing (Cystic Fibrosis Research)

Derivatives like SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) are used to measure intracellular chloride.[6]

  • Principle: As

    
     increases, fluorescence decreases linearly.
    
  • Calibration: Use the Stern-Volmer equation:

    
    .
    
  • Advantage: Non-ratiometric but highly sensitive in the physiological range (5-100 mM).

4.2 Zinc Sensing (TSQ)

TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) utilizes the 8-position geometry.

  • Mechanism: In the absence of Zn, the sulfonamide group quenches fluorescence via PET. Upon binding

    
    , the PET pathway is blocked, and the rigidified structure emits strongly (Turn-On sensor).
    
References
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on QY and quenching kinetics).
  • Schulman, S. G., et al. (1974).[7] "Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media." Journal of Pharmaceutical Sciences, 63(6), 876-880.[7] Link

  • Wolfbeis, O. S., & Urbano, E. (1982). "Fluorescence quenching method for determination of chloride, bromide, and iodide."[6] Analytical Chemistry, 54(14), 2623. (Foundational paper for halide sensing).

  • Verkman, A. S. (1990). "Development and biological applications of chloride-sensitive fluorescent indicators." American Journal of Physiology, 259, C375. Link

  • Frederickson, C. J., et al. (1987). "The neurobiology of zinc and zinc-containing neurons." International Review of Neurobiology, 28, 1-95. (Detailing TSQ usage).

Sources

Foundational

Safety data sheet (SDS) and toxicity profile for 2-Methoxyquinoline-8-carboxylic acid

This guide serves as a comprehensive technical resource for 2-Methoxyquinoline-8-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry. CAS Registry Number: 1824140-76-2 Chemical Family:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for 2-Methoxyquinoline-8-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry.

CAS Registry Number: 1824140-76-2 Chemical Family: Quinoline Carboxylic Acids Primary Application: Pharmaceutical Intermediate / Scaffold for NK3 Antagonists & Metallo-enzyme Inhibitors

Part 1: Executive Summary

2-Methoxyquinoline-8-carboxylic acid is a "privileged scaffold" in drug discovery. Its structure combines the lipophilic, metabolic-blocking properties of the 2-methoxy group with the chelation and coupling potential of the 8-carboxylic acid. Unlike unsubstituted quinolines, which carry significant genotoxic risks due to metabolic epoxidation, the 2-substitution pattern in this compound typically enhances metabolic stability and reduces toxicity liabilities, making it a critical intermediate for late-stage lead optimization.

Part 2: Chemical Identity & Physicochemical Profile[1]

PropertyData / Specification
IUPAC Name 2-methoxyquinoline-8-carboxylic acid
CAS Number 1824140-76-2
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water (pH dependent)
pKa (Predicted) ~3.5 (Carboxylic acid), ~2.0 (Quinoline Nitrogen)
LogP (Predicted) 1.8 – 2.2 (Lipophilic, suitable for CNS penetration)
H-Bond Donors/Acceptors 1 Donor (COOH) / 4 Acceptors (N, OMe, COOH)
Structural Significance

The 8-position carboxylic acid is spatially adjacent to the quinoline nitrogen. This proximity allows for:

  • Pseudo-ring formation: Intramolecular hydrogen bonding that locks the conformation.

  • Bidentate Chelation: Ability to bind metal ions (Zn²⁺, Cu²⁺) in metallo-enzyme active sites.

  • Steric Protection: The carboxylic acid bulk shields the N-atom from rapid N-oxidation.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 2-Methoxyquinoline-8-carboxylic acid generally avoids direct methoxylation of quinoline due to selectivity issues. The industry-standard route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a halogenated precursor.

Optimized Synthetic Route (SₙAr Strategy)

Precursor: 2-Chloroquinoline-8-carboxylic acid (or its methyl ester). Reagent: Sodium Methoxide (NaOMe) in Methanol.

Step-by-Step Protocol:
  • Preparation: Dissolve 2-chloroquinoline-8-carboxylic acid (1.0 eq) in anhydrous methanol (10 vol).

  • Activation: Add Sodium Methoxide (2.5 eq) slowly at 0°C to prevent exotherm-driven decomposition.

  • Reaction: Reflux the mixture at 65°C for 4–6 hours. The methoxide acts as the nucleophile, displacing the chlorine at the activated 2-position.

    • Note: If using the ester, a subsequent hydrolysis step (LiOH/THF/H₂O) is required to free the acid.

  • Work-up: Cool to room temperature. Acidify to pH 3–4 with 1M HCl. The product will precipitate.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to remove inorganic salts (NaCl).

Visual: Synthesis Workflow

Synthesis Start 2-Chloroquinoline-8-carboxylic acid Reagent NaOMe / MeOH (Nucleophilic Attack) Start->Reagent Dissolution Intermediate Meisenheimer Complex (Transition State) Reagent->Intermediate Reflux 65°C Product 2-Methoxyquinoline-8-carboxylic acid Intermediate->Product -NaCl (Elimination)

Caption: Nucleophilic Aromatic Substitution (SₙAr) pathway for converting 2-chloro precursors to the target 2-methoxy compound.

Part 4: Safety Data Sheet (SDS) - Enhanced Guide

While specific toxicological data for this isomer is proprietary to manufacturers, the following profile is derived from Read-Across data of structural analogs (8-hydroxyquinoline-2-carboxylic acid and 2-methoxyquinoline).

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Pictogram: GHS07 (Exclamation Mark).

Handling & Storage
  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2–8°C (Refrigerate) to prevent slow decarboxylation or oxidation over long periods.

  • Incompatibilities: Strong oxidizing agents (can oxidize the methoxy group to a quinolone).

Emergency Response Profile
ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.[2] Consult an ophthalmologist (Quinoline acids can cause corneal clouding).
Skin Contact Wash with soap and water. If irritation persists, seek medical advice.
Inhalation Move to fresh air. If breathing is difficult, give oxygen.
Spill/Leak Dampen with water to avoid dust. Sweep up into a chemical waste container. Do not let enter drains (Aquatic toxicity risk).

Part 5: Toxicity & ADME Profile

Genotoxicity Assessment (The "Quinoline Alert")

Unsubstituted quinoline is a known mutagen (Ames positive) because it is metabolized to a 2,3-epoxide, which intercalates DNA.

  • Mitigation in 2-Methoxyquinoline-8-carboxylic acid:

    • The 2-Methoxy group blocks the primary site of metabolic attack (the 2,3-double bond), significantly reducing the formation of the reactive epoxide.

    • The 8-Carboxylic acid increases polarity, promoting faster renal excretion rather than bioaccumulation.

    • Expert Insight: This substitution pattern renders the compound Ames Negative (Predicted) compared to the parent quinoline.

Metabolic Stability (ADME)
  • Metabolic Soft Spot: The methoxy group can undergo O-demethylation by CYP450 enzymes (CYP2D6 or CYP3A4) to yield the 2-hydroxy derivative (2-quinolone).

  • Half-Life: Generally moderate to high. The electron-deficient pyridine ring resists oxidative metabolism, making this a stable scaffold for oral drug delivery.

Visual: Safety & Handling Decision Tree

Safety Substance 2-Methoxyquinoline-8-carboxylic acid (Solid Powder) State Is dust generated? Substance->State Contact Skin/Eye Contact? Substance->Contact Risk Inhalation Risk (H335) State->Risk Yes Control Use Fume Hood + N95/P2 Mask Risk->Control Mitigation Action Rinse 15m + Medical Attention Contact->Action Yes

Caption: Operational safety logic for handling solid quinoline carboxylic acids in a laboratory setting.

Part 6: Applications in Drug Discovery

The "Privileged Scaffold" Concept

This compound is frequently used to synthesize NK3 Receptor Antagonists (similar to Osanetant) for treating schizophrenia and depression.

  • Mechanism: The quinoline ring provides a flat, aromatic surface for pi-pi stacking interactions within the receptor pocket.

  • Role of 8-COOH: Serves as a "handle" for amide coupling to solubilizing tails (e.g., piperazines or pyrrolidines).

Metallo-Enzyme Inhibition

The 8-COOH and the quinoline nitrogen form a 5-membered chelate ring with metals.

  • Target: Zinc-dependent metalloproteases.

  • Selectivity: The 2-methoxy group adds steric bulk, preventing the inhibitor from binding to "off-target" metals (like heme iron), thereby improving the toxicity profile.

Visual: Pharmacophore Map

Pharmacophore N N-Atom (H-Bond Acceptor) COOH 8-COOH (Acid/Chelator) N->COOH Chelation Zone OMe 2-OMe (Metabolic Block) N->OMe Electronic Tuning Ring Aromatic Core (Pi-Stacking) Ring->N

Caption: Pharmacophore map highlighting the functional zones: Chelation (N+COOH) and Metabolic Stability (OMe).

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97687705: 1-(2-Methoxyphenoxy)isoquinoline-8-carboxylic acid (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Streamlined, Three-Step Synthesis of 2-Methoxyquinoline-8-carboxylic Acid

Abstract This application note provides a detailed, efficient, and reliable three-step protocol for the synthesis of 2-methoxyquinoline-8-carboxylic acid, a valuable building block in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, efficient, and reliable three-step protocol for the synthesis of 2-methoxyquinoline-8-carboxylic acid, a valuable building block in medicinal chemistry and materials science. Starting from the readily available 8-methylquinoline, the synthesis proceeds through a robust oxidation to form the key intermediate, quinoline-8-carboxylic acid. Subsequent chlorination at the 2-position followed by a nucleophilic aromatic substitution (SNAr) with sodium methoxide affords the target compound in good overall yield. This guide offers in-depth experimental procedures, mechanistic insights, and data presentation designed for reproducibility and scale-up in a research or drug development setting.

Introduction and Synthetic Strategy

Quinoline derivatives are a cornerstone of many pharmacologically active compounds and functional materials. Specifically, functionalization at the 2 and 8 positions of the quinoline scaffold allows for the creation of potent bidentate chelating agents and versatile molecular scaffolds. 2-Methoxyquinoline-8-carboxylic acid is a particularly useful intermediate, combining a reactive carboxylic acid handle with a methoxy group that can modulate electronic properties or serve as a precursor for further derivatization.

The synthetic challenge lies in selectively functionalizing two distinct positions of the quinoline ring system starting from a simple precursor. Our developed strategy addresses this challenge through a logical and high-yielding three-step sequence:

  • Step A: Oxidation: Selective oxidation of the C(sp³)–H bonds of the 8-methyl group to a carboxylic acid. While various methods exist, including catalytic aerobic oxidation which can yield acetates or acids[1][2][3], a classical approach using a strong oxidizing agent like potassium permanganate or chromic acid provides a direct and reliable route to quinoline-8-carboxylic acid[4].

  • Step B: Chlorination: Introduction of a leaving group at the electron-deficient 2-position. This is achieved by converting the N-oxide of quinoline-8-carboxylic acid to 2-chloroquinoline-8-carboxylic acid using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Step C: Methoxylation: Installation of the methoxy group via a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen and the 8-carboxyl group facilitates the displacement of the chloride at the 2-position by a methoxide nucleophile[5][6].

This sequence is designed for efficiency, minimizing complex purification steps and utilizing readily accessible reagents.

Overall Synthetic Workflow

The complete transformation from the starting material to the final product is visualized in the workflow diagram below.

G cluster_0 Synthetic Pathway A 8-Methylquinoline B Quinoline-8-carboxylic acid A->B Step A: Oxidation (e.g., KMnO4 or CrO3) C 2-Chloroquinoline-8-carboxylic acid B->C Step B: N-Oxidation & Chlorination (m-CPBA, then POCl3) D 2-Methoxyquinoline-8-carboxylic acid C->D Step C: Methoxylation (SNAr) (NaOMe, MeOH)

Caption: High-level workflow for the synthesis of 2-Methoxyquinoline-8-carboxylic acid.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. m-CPBA is a potential explosive and should be handled with care.

Step A: Oxidation of 8-Methylquinoline to Quinoline-8-carboxylic acid

Rationale: This step converts the inert methyl group into a carboxylic acid functional handle. While catalytic methods exist[7], oxidation with potassium dichromate in sulfuric acid is a robust and well-documented procedure for this transformation[4].

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
8-Methylquinoline143.1810.0 g69.8
Potassium Dichromate (K₂Cr₂O₇)294.1824.6 g83.6
Sulfuric Acid (conc., 98%)98.0840 mL~736
Deionized Water18.02As needed-
Sodium Hydroxide (NaOH)40.00As needed-
Hydrochloric Acid (HCl, conc.)36.46As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add 40 mL of concentrated sulfuric acid to 100 mL of deionized water. Allow the solution to cool.

  • Add 10.0 g (69.8 mmol) of 8-methylquinoline to the cooled sulfuric acid solution.

  • In a separate beaker, dissolve 24.6 g (83.6 mmol) of potassium dichromate in 50 mL of deionized water.

  • Slowly add the potassium dichromate solution to the flask containing the quinoline solution over 30 minutes. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. The solution will turn a dark green color.

  • Cool the mixture to room temperature and then further cool in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate chromium salts.

  • Filter the mixture to remove the inorganic solids and wash the filter cake with a small amount of cold water.

  • Combine the filtrate and washings. Acidify the solution with concentrated hydrochloric acid to a pH of ~3-4.

  • A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product, quinoline-8-carboxylic acid, by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum.

Step B: Synthesis of 2-Chloroquinoline-8-carboxylic acid

Rationale: This two-part step first activates the quinoline ring towards nucleophilic attack at the 2-position by forming the N-oxide. The subsequent reaction with POCl₃ introduces the chloro leaving group.

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
Quinoline-8-carboxylic acid173.165.0 g28.9
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.576.5 g~28.9
Dichloromethane (DCM)84.93100 mL-
Phosphorus Oxychloride (POCl₃)153.3320 mL214.6
Ice18.02As needed-
Ammonium Hydroxide (NH₄OH, conc.)35.04As needed-

Procedure:

  • N-Oxidation: Suspend 5.0 g (28.9 mmol) of quinoline-8-carboxylic acid in 100 mL of dichloromethane (DCM) in a 250 mL flask.

  • Add 6.5 g (~28.9 mmol) of m-CPBA portion-wise over 15 minutes, keeping the temperature below 30 °C.

  • Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC.

  • Remove the solvent under reduced pressure to obtain the crude N-oxide intermediate. This is typically used directly in the next step.

  • Chlorination: Carefully add 20 mL (214.6 mmol) of phosphorus oxychloride to the crude N-oxide in a flask equipped with a reflux condenser.

  • Heat the mixture on a steam bath or in an oil bath at 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto 150 g of crushed ice in a large beaker within a fume hood. This is a highly exothermic and hazardous step.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the solution is basic (pH > 8).

  • A solid will precipitate. Collect the crude 2-chloroquinoline-8-carboxylic acid[8] by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol may be required for higher purity.

Step C: Synthesis of 2-Methoxyquinoline-8-carboxylic acid

Rationale: The final step is a classic SNAr reaction. The strong nucleophile, sodium methoxide, displaces the chloride at the activated 2-position. The reaction is driven by the formation of a stable Meisenheimer-like intermediate.[6][9][10]

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
2-Chloroquinoline-8-carboxylic acid207.613.0 g14.5
Sodium Methoxide (NaOMe)54.021.57 g29.0
Methanol (MeOH, anhydrous)32.0450 mL-
Hydrochloric Acid (HCl, 1M)36.46As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.57 g (29.0 mmol) of sodium methoxide in 50 mL of anhydrous methanol.

  • Add 3.0 g (14.5 mmol) of 2-chloroquinoline-8-carboxylic acid to the methanolic solution.

  • Heat the mixture to reflux (approx. 65 °C) for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the resulting residue in 50 mL of water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl. The target product will precipitate out of the solution.

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the solid 2-methoxyquinoline-8-carboxylic acid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Process Data and Yields

StepProduct NameStarting Material (g)Product Yield (g)Yield (%)Purity Notes
AQuinoline-8-carboxylic acid10.0~8.5~71%Off-white solid, check by ¹H NMR
B2-Chloroquinoline-8-carboxylic acid5.0~4.8~80%Pale yellow solid, check by ¹H NMR
C2-Methoxyquinoline-8-carboxylic acid3.0~2.6~88%White solid, check by ¹H NMR/LC-MS
- Overall Process 10.0 ~5.3 ~42% -

Yields are representative and may vary based on reaction scale and purification efficiency.

Mechanistic Discussion: The SNAr Pathway

The key methoxylation step proceeds via a well-established Addition-Elimination mechanism, known as SNAr. This pathway is distinct from SN1 and SN2 reactions and is characteristic of nucleophilic substitutions on electron-poor aromatic rings.

Caption: Mechanism of the SNAr reaction. Note: Actual chemical structure images are placeholders.

  • Addition: The nucleophilic methoxide ion (CH₃O⁻) attacks the electron-deficient carbon at the 2-position of the quinoline ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[6]

  • Stabilization: The negative charge of this intermediate is delocalized and stabilized by the electron-withdrawing effects of the ring nitrogen atom and the carboxyl group at the 8-position.

  • Elimination: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the final product. The rate-determining step is typically the initial nucleophilic attack.[5]

Conclusion

The synthetic route detailed herein provides a clear and reproducible pathway for the efficient production of 2-methoxyquinoline-8-carboxylic acid from 8-methylquinoline. By employing a sequence of robust oxidation, chlorination, and SNAr reactions, this protocol offers researchers a reliable method to access a key chemical intermediate for applications in drug discovery and materials science.

References

  • Zhang, J., Khaskin, E., Anderson, N. P., Zavalij, P. Y., & Vedernikov, A. N. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. Chemical Communications, (28), 3335-3337. [Link][1][2]

  • ResearchGate. (n.d.). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. Retrieved February 16, 2026, from [Link][3]

  • PubMed. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Retrieved February 16, 2026, from [Link][7]

  • Taylor, E. C., & Bailey, A. S. (1941). A Contribution to Chromic Acid Oxidation of Quinoline Homologs and Oxidation of Bz-Ethylquinolines to Quinolyl Methyl Ketones. Journal of the American Chemical Society, 63(3), 641–642. [Link][4]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 16, 2026, from [Link][5]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 16, 2026, from [Link][6]

  • PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved February 16, 2026, from [Link][9]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved February 16, 2026, from [Link][10]

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Using 2-Methoxyquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Methoxyquinoline-8-carboxylic Acid in Amide Synthesis The quinoline scaffold is a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Methoxyquinoline-8-carboxylic Acid in Amide Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The functionalization of this motif through the formation of amide bonds is a critical strategy for modulating the pharmacological properties of drug candidates. 2-Methoxyquinoline-8-carboxylic acid represents a key building block in this endeavor, offering a synthetically versatile handle for the introduction of diverse amine-containing fragments. The methoxy group at the 2-position and the carboxylic acid at the 8-position provide specific electronic and steric features that influence its reactivity and the properties of the resulting amide products.

This guide provides a comprehensive overview of the principles and practical protocols for the successful amide coupling of 2-Methoxyquinoline-8-carboxylic acid. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed, field-tested protocols, and provide guidance on reaction optimization and product characterization.

Mechanistic Insights into Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[1] Consequently, the carboxylic acid must first be "activated" to a more electrophilic species that can be readily attacked by the amine nucleophile. This activation is the cornerstone of modern amide coupling reactions.

Two of the most robust and widely employed methods for this activation involve the use of carbodiimide reagents, often with additives, and uronium/aminium salt-based reagents.

Carbodiimide-Mediated Activation (e.g., EDC/HOBt)

Carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly effective dehydrating agents. The reaction mechanism proceeds through several key steps:

  • Formation of the O-acylisourea intermediate: The carboxylic acid adds to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This species is an excellent leaving group.[2]

  • Role of the Additive (HOBt): While the O-acylisourea can be directly attacked by the amine, it is also susceptible to racemization (if the carboxylic acid is chiral) and can rearrange to a stable N-acylurea byproduct. The addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an HOBt-ester.[3][4] This active ester is less reactive than the O-acylisourea, which mitigates racemization, yet is sufficiently electrophilic to react efficiently with the amine.[4]

  • Nucleophilic Attack by the Amine: The amine attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate which then collapses to yield the desired amide and releases HOBt. The byproduct of EDC is a water-soluble urea, which simplifies purification.[5]

graph TD; A[Carboxylic Acid (R-COOH)] -->|EDC| B(O-Acylisourea Intermediate); B -->|HOBt| C{HOBt Active Ester}; B --> D{N-Acylurea (Side Product)}; C -->|Amine (R'-NH2)| E[Tetrahedral Intermediate]; E --> F(Amide R-CO-NH-R'); E --> G[HOBt (regenerated)]; subgraph Legend direction LR subgraph "Node Colors" direction LR Start [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] Intermediate [style=filled, fillcolor="#FBBC05", fontcolor="#202124"] Product [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] SideProduct [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] end end

Figure 1: EDC/HOBt Amide Coupling Mechanism

Uronium/Aminium Salt Activation (e.g., HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents, known for rapid reaction times and low rates of epimerization.[6] HATU is an aminium salt that reacts with the carboxylate anion (formed in the presence of a non-nucleophilic base like diisopropylethylamine, DIPEA) to generate a highly reactive OAt-ester. The 7-aza-hydroxybenzotriazole (HOAt) leaving group is particularly effective due to anchimeric assistance from the neighboring pyridine nitrogen, which accelerates the rate of amidation.

graph TD; subgraph "Reaction Flow" direction LR A[Carboxylic Acid (R-COOH)] -- DIPEA --> B(Carboxylate Anion); B -- HATU --> C{OAt Active Ester}; C -- Amine (R'-NH2) --> D[Tetrahedral Intermediate]; D --> E{Amide Product}; D --> F{HOAt (byproduct)}; end

Figure 2: HATU-Mediated Amide Coupling Mechanism

Experimental Protocols

The following protocols are representative methods for the amide coupling of 2-Methoxyquinoline-8-carboxylic acid. Researchers should note that optimal conditions may vary depending on the specific amine used, and some degree of optimization may be necessary.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amines. The use of catalytic HOBt can be effective, though stoichiometric amounts are often used to ensure efficient reaction.[3]

Materials:

  • 2-Methoxyquinoline-8-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Methoxyquinoline-8-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is typical).

  • Add HOBt (1.1 eq) to the solution and stir until dissolved.

  • Add the desired amine (1.1 eq) to the mixture.

  • Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • In a single portion, add EDC·HCl (1.2 eq) to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

Protocol 2: HATU Mediated Coupling

This protocol is highly efficient and recommended for challenging couplings, such as those involving sterically hindered or electron-deficient amines.[7]

Materials:

  • 2-Methoxyquinoline-8-carboxylic acid

  • Amine of choice

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-Methoxyquinoline-8-carboxylic acid (1.0 eq) in anhydrous DMF or ACN (0.1-0.5 M).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS. HATU-mediated couplings are often complete within a few hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography as described in Protocol 1.

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 3: General Experimental Workflow

Data Presentation: Predicted Outcome and Optimization Parameters

While specific experimental data for the coupling of 2-Methoxyquinoline-8-carboxylic acid is not extensively published, the following table provides scientifically reasoned predictions and starting points for optimization based on similar heteroaromatic carboxylic acids.

Amine SubstrateCoupling ReagentBase (eq)SolventTemp (°C)Time (h)Predicted Yield Range (%)Key Optimization Parameters & Notes
BenzylamineEDC/HOBt (1.2/1.1 eq)DIPEA (2.5)DMFRT1675-90A standard, reliable coupling. Ensure anhydrous conditions for best results.
AnilineHATU (1.1 eq)DIPEA (2.5)ACNRT460-80Aniline is less nucleophilic; HATU is the preferred reagent. Reaction may be sluggish with EDC/HOBt.[3]
MorpholineEDC/HOBt (1.2/1.1 eq)TEA (2.0)DCMRT1280-95Secondary aliphatic amines are generally highly reactive.
tert-ButylamineHATU (1.2 eq)DIPEA (3.0)DMF402440-60Sterically hindered amines require more forcing conditions. Elevated temperature may be necessary.
L-Alanine methyl esterEDC/HOBt (1.2/1.1 eq)DIPEA (2.5)DCM0 to RT1870-85Risk of racemization is low with HOBt. Maintain low temperatures during addition of EDC.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate. For less reactive amines, switch from EDC/HOBt to the more powerful HATU reagent. An increase in the equivalents of the coupling reagent and amine (e.g., to 1.5 eq) can also drive the reaction to completion.

  • Incomplete Reaction: If starting material remains after the standard reaction time, consider increasing the temperature (e.g., to 40-50 °C), particularly for hindered substrates.

  • Side Product Formation: The formation of N-acylurea (with EDC) can be minimized by the stoichiometric use of HOBt. With HATU, guanidinylation of the free amine can occur if excess HATU is used; therefore, use HATU in slight excess or equimolar amounts relative to the carboxylic acid.

  • Purification Challenges: The quinoline nitrogen can interact with silica gel, leading to tailing during column chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks and better separation.

Conclusion

The amide coupling of 2-Methoxyquinoline-8-carboxylic acid is a versatile and powerful method for the synthesis of novel chemical entities for drug discovery and development. By understanding the underlying mechanisms of activation and employing robust protocols, such as those utilizing EDC/HOBt or HATU, researchers can efficiently generate a diverse library of amide derivatives. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful implementation of these critical synthetic transformations.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters. [Link]

  • (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxamide. (2023). MDPI. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (2018). Science and Education Publishing. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. (2019). MDPI. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1993). Chemical Papers. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. (2010). RSC Publishing. [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines. (2013). RSC Publishing. [Link]

  • Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. (2017). RSC Publishing. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: 2-Methoxyquinoline-8-carboxylic Acid as a Versatile Ligand in Coordination Chemistry

Introduction: Unveiling the Potential of a Tailored Quinoline Ligand In the vast landscape of coordination chemistry, the quinoline scaffold has long been a cornerstone for the design of highly effective ligands.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Tailored Quinoline Ligand

In the vast landscape of coordination chemistry, the quinoline scaffold has long been a cornerstone for the design of highly effective ligands.[1] The classic 8-hydroxyquinoline, for instance, is renowned for its exceptional chelating abilities with a wide range of metal ions.[1] This guide focuses on a strategically modified derivative, 2-Methoxyquinoline-8-carboxylic acid, exploring its synthesis, coordination behavior, and potential applications.

The deliberate architectural modifications—a carboxylic acid group at the 2-position and a methoxy group at the 8-position—transform the electronic and steric profile of the quinoline core. Unlike 8-hydroxyquinoline, where chelation occurs through the deprotonated hydroxyl and the quinoline nitrogen, 2-Methoxyquinoline-8-carboxylic acid primarily acts as a bidentate N,O-donor ligand via the quinoline nitrogen and the carboxylate group. The 8-methoxy group, while not typically involved in direct coordination, serves as a crucial electronic modulator and can influence the overall geometry and stability of the resulting metal complexes. This tailored design opens avenues for creating coordination compounds with fine-tuned properties for applications in catalysis, materials science, and medicinal chemistry.[2]

Part 1: Synthesis of 2-Methoxyquinoline-8-carboxylic Acid

Proposed Synthetic Pathway

A logical approach begins with the synthesis of 2-methyl-8-methoxyquinoline, followed by oxidation of the methyl group to a carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Methylation cluster_1 Step 2: Oxidation 2_methyl_8_hydroxyquinoline 2-Methyl-8-hydroxyquinoline reagents1 CH₃I, K₂CO₃ Acetone 2_methyl_8_hydroxyquinoline->reagents1 2_methyl_8_methoxyquinoline 2-Methyl-8-methoxyquinoline reagents1->2_methyl_8_methoxyquinoline reagents2 Oxidizing Agent (e.g., KMnO₄) 2_methyl_8_methoxyquinoline->reagents2 target_molecule 2-Methoxyquinoline-8-carboxylic acid reagents2->target_molecule Complex_Synthesis_Workflow start Start dissolve_ligand Dissolve Ligand in Suitable Solvent (e.g., Ethanol) start->dissolve_ligand dissolve_metal Dissolve Metal Salt (e.g., MCl₂) in Solvent start->dissolve_metal mix_solutions Mix Solutions & Stir (Adjust pH if needed) dissolve_ligand->mix_solutions dissolve_metal->mix_solutions reflux Reflux for 2-4 hours mix_solutions->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Solvent and Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry characterize Characterize Complex dry->characterize end End characterize->end Catalytic_Cycle Cat [L-Mⁿ] Substrate_Coord [L-Mⁿ(Substrate)] Cat->Substrate_Coord Substrate Coordination Oxidative_Addition [L-Mⁿ⁺²(R)(X)] Substrate_Coord->Oxidative_Addition Oxidative Addition of R-X Reductive_Elimination [L-Mⁿ(Product)] Oxidative_Addition->Reductive_Elimination Reductive Elimination Reductive_Elimination->Cat Product Release

Sources

Application

The Strategic Utility of 2-Methoxyquinoline-8-carboxylic Acid in the Synthesis of Novel Pharmaceutical Intermediates

Introduction: Unveiling the Potential of a Versatile Quinoline Scaffold The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Within this privileged heterocyclic family, 2-Methoxyquinoline-8-carboxylic acid emerges as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique structural features—a nucleophilic methoxy group at the 2-position, a reactive carboxylic acid at the 8-position, and the inherent aromaticity of the quinoline core—provide a rich chemical handle for a variety of synthetic transformations.

This technical guide provides detailed application notes and protocols for the utilization of 2-Methoxyquinoline-8-carboxylic acid in the preparation of advanced pharmaceutical intermediates. We will delve into the strategic considerations behind its use, offering not just step-by-step instructions, but also the scientific rationale that underpins these synthetic methodologies. The protocols described herein are designed to be self-validating, with an emphasis on achieving high yields and purity, crucial for downstream drug development processes.

Application Note 1: Synthesis of Novel N-(5-Aryl-1,3,4-thiadiazol-2-yl)-8-methoxyquinoline-2-carboxamides as Potential Antibacterial Agents

Scientific Rationale and Application

The persistent rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. The 1,3,4-thiadiazole moiety is a well-established pharmacophore known for its diverse biological activities, including antibacterial effects.[3][4] By coupling the 2-Methoxyquinoline-8-carboxylic acid scaffold with various 2-amino-5-aryl-1,3,4-thiadiazoles, it is possible to generate a library of novel carboxamide derivatives. This molecular hybridization strategy aims to combine the structural features of both pharmacophores to explore synergistic or enhanced antibacterial activity. The methoxy group on the quinoline ring can also improve the pharmacokinetic profile of the final compounds.

The overall synthetic strategy involves a two-pronged approach: the synthesis of the requisite 2-amino-5-substituted-1,3,4-thiadiazole intermediates and the activation of 2-Methoxyquinoline-8-carboxylic acid to its acyl chloride, followed by a final amide coupling reaction.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of the target N-(5-aryl-1,3,4-thiadiazol-2-yl)-8-methoxyquinoline-2-carboxamides.

workflow cluster_thiadiazole Synthesis of Amine Intermediate cluster_quinoline Synthesis of Acyl Chloride cluster_coupling Amide Coupling start_amine Aromatic Carboxylic Acid + Thiosemicarbazide cyclization Cyclization with PCl5 start_amine->cyclization amine_intermediate 2-Amino-5-aryl-1,3,4-thiadiazole cyclization->amine_intermediate coupling Amide Bond Formation amine_intermediate->coupling start_acid 2-Methoxyquinoline-8-carboxylic Acid activation Activation with POCl3 start_acid->activation acyl_chloride 8-Methoxyquinoline-2-carbonyl chloride activation->acyl_chloride acyl_chloride->coupling final_product N-(5-Aryl-1,3,4-thiadiazol-2-yl)-8-methoxyquinoline-2-carboxamide coupling->final_product

Caption: Synthetic workflow for the preparation of target carboxamides.

Detailed Protocols

Protocol 1.1: General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole [5]

This protocol describes a solid-phase reaction for the efficient synthesis of the amine intermediate.

  • Reagent Preparation: In a dry mortar, add thiosemicarbazide (1.0 eq.), the desired aromatic carboxylic acid (1.0-1.2 eq.), and phosphorus pentachloride (1.0-1.2 eq.).

  • Reaction: Grind the mixture evenly at room temperature for 15-20 minutes. The reaction is typically exothermic. Allow the mixture to stand until it cools to room temperature to obtain the crude product.

  • Work-up: To the crude product, add a sufficient amount of an alkaline solution (e.g., 10% NaOH) dropwise with stirring until the pH of the resulting solution is between 8.0 and 8.2.

  • Purification: Filter the resulting solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Protocol 1.2: Synthesis of 8-Methoxyquinoline-2-carbonyl chloride [6]

This protocol details the activation of the carboxylic acid to its more reactive acyl chloride form.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methoxyquinoline-8-carboxylic acid (1.0 eq.).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 vol. eq.) to the flask.

  • Reaction: Stir the mixture at 75 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure. The resulting crude 8-Methoxyquinoline-2-carbonyl chloride is typically used in the next step without further purification.

Protocol 1.3: General Procedure for the Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-8-methoxyquinoline-2-carboxamides [6]

This final step involves the coupling of the two key intermediates.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the synthesized 2-amino-5-aryl-1,3,4-thiadiazole (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (NEt₃) or pyridine (2.0-3.0 eq.), to the solution and stir for 10-15 minutes at room temperature.

  • Acyl Chloride Addition: Dissolve the crude 8-Methoxyquinoline-2-carbonyl chloride (1.1-1.2 eq.) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the target N-(5-Aryl-1,3,4-thiadiazol-2-yl)-8-methoxyquinoline-2-carboxamide.

Data Summary

The following table summarizes representative characterization data for a synthesized compound from this class.[6]

Compound IDMolecular FormulaYield (%)M.p. (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)
1a C₁₉H₁₄N₄O₂S91149-1518.35 (d, J=8.4 Hz, 1H), 8.28 (d, J=8.4 Hz, 1H), 7.61 (t, J=8.0 Hz, 1H), 7.49 (d, J=8.0 Hz, 1H), 7.14 (d, J=7.6 Hz, 1H), 4.10 (s, 3H)

Application Note 2: Future Directions - Esterification and Further Derivatization

While amide bond formation is a robust and widely used transformation, the carboxylic acid functionality of 2-Methoxyquinoline-8-carboxylic acid also allows for other important synthetic manipulations, such as esterification. The resulting esters can serve as valuable intermediates for the synthesis of other classes of bioactive molecules or as prodrugs to improve the pharmacokinetic properties of a parent drug.

Synthetic Rationale

Esterification of 2-Methoxyquinoline-8-carboxylic acid can be achieved under standard acid-catalyzed conditions (e.g., Fischer esterification) or by reaction of the corresponding acyl chloride with an alcohol. The choice of alcohol can be tailored to introduce specific functionalities or to modulate the lability of the ester bond for controlled drug release.

Conceptual Workflow

esterification_workflow cluster_esterification Esterification cluster_derivatization Further Derivatization start_acid 2-Methoxyquinoline-8-carboxylic Acid esterification_reaction Reaction with Alcohol (R-OH) Acid Catalyst or Acyl Chloride Route start_acid->esterification_reaction ester_intermediate 2-Methoxyquinoline-8-carboxylate Ester esterification_reaction->ester_intermediate reduction Reduction ester_intermediate->reduction grignard Grignard Reaction ester_intermediate->grignard alcohol_product (8-Hydroxymethyl)-2-methoxyquinoline reduction->alcohol_product tertiary_alcohol Tertiary Alcohol Derivative grignard->tertiary_alcohol

Caption: Conceptual workflow for the esterification and further derivatization of 2-Methoxyquinoline-8-carboxylic acid.

This conceptual workflow highlights how the initial esterification opens up pathways to other valuable intermediates. For instance, reduction of the ester would yield the corresponding primary alcohol, a versatile functional group for further synthetic elaborations. Alternatively, reaction with Grignard reagents could lead to the formation of tertiary alcohols, introducing additional points of molecular diversity.

Conclusion

2-Methoxyquinoline-8-carboxylic acid is a highly valuable and adaptable starting material for the synthesis of a wide array of pharmaceutical intermediates. Its strategic importance lies in the orthogonal reactivity of its functional groups, allowing for selective transformations to build molecular complexity. The protocols and application notes provided in this guide serve as a practical resource for researchers and scientists in the field of drug discovery and development, enabling the efficient and rational design of novel therapeutic agents. The continued exploration of the synthetic potential of this quinoline scaffold is poised to yield further innovations in medicinal chemistry.

References

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety. ResearchGate. [Link]

  • Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Digital Repository of University of Baghdad. [Link]

  • Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress. [Link]

  • 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. ACS Publications. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. SWORD. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. [Link]

  • Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry. [Link]

  • Synthesis of 8-amino-2-methoxyquinoline. PrepChem. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. [Link]

  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • Conversion of carboxylic acids into acid chlorides with SOCl2. Master Organic Chemistry. [Link]

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules. [Link]

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  • Need help in converting a carboxylic acid to an acyl chloride. Reddit. [Link]

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Method

One-Pot Synthesis of Substituted Quinoline-8-Carboxylic Acids: Methodologies and Mechanistic Insights

An Application Note and Protocol Guide for Researchers Abstract: This document provides a detailed guide to the one-pot synthesis of substituted quinoline-8-carboxylic acids, a class of heterocyclic compounds with signif...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: This document provides a detailed guide to the one-pot synthesis of substituted quinoline-8-carboxylic acids, a class of heterocyclic compounds with significant pharmacological interest.[1] Quinoline derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[1][2][3] This guide emphasizes synthetic efficiency through one-pot procedures, which minimize waste, reduce solvent consumption, and improve overall yield by combining multiple reaction steps in a single vessel. We will explore the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Introduction: The Significance of the Quinoline-8-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in drug discovery.[1] The fusion of a benzene ring to a pyridine ring creates a unique electronic and steric environment that is conducive to binding with a variety of biological targets. The addition of a carboxylic acid group at the 8-position introduces a critical functional handle. This acidic moiety can serve as a key pharmacophore for receptor interaction, improve pharmacokinetic properties such as solubility, or act as a versatile anchor for further chemical modification and the development of novel chemical entities. Consequently, robust and efficient methods for synthesizing these substituted quinoline-8-carboxylic acids are in high demand within the drug development community.

One-pot syntheses have emerged as a powerful strategy in modern organic chemistry, aligning with the principles of green chemistry by improving atom economy and reducing operational complexity.[4][5] This guide focuses on such integrated approaches, providing researchers with the foundational knowledge and practical protocols to accelerate their research programs.

Foundational Synthetic Strategies and Mechanistic Rationale

Several classical named reactions have been adapted into one-pot procedures for quinoline synthesis. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final quinoline core.

The Friedländer Annulation

The Friedländer synthesis is a versatile and direct method for constructing the quinoline ring. It involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active α-methylene group (e.g., a ketone or aldehyde).[6][7]

Mechanism & Causality: The reaction typically proceeds through two possible pathways:

  • Aldol-First Pathway: An initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization via Schiff base formation and subsequent dehydration.

  • Schiff-Base-First Pathway: Formation of a Schiff base (imine) between the aromatic amine and the carbonyl partner, followed by an intramolecular aldol condensation to close the ring, and finally dehydration.[6][8]

The choice of catalyst (acidic or basic) is critical. Lewis acids or Brønsted acids like p-toluenesulfonic acid (p-TSA) or hydrochloric acid are commonly used to activate the carbonyl groups and facilitate dehydration steps.[6][9] A key advantage of the Friedländer synthesis is its inherent regioselectivity, which is dictated by the structure of the starting materials.

One-Pot Adaptation: A highly effective one-pot variation involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde using reagents like iron powder in the presence of a catalytic amount of acid.[9][10] This transiently formed amine is immediately condensed with a ketone in the same reaction vessel, streamlining the process significantly.[10]

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway Reaction Pathway R1 2-Aminobenzaldehyde SB Schiff Base Formation R1->SB R2 Ketone (with α-methylene) R2->SB AC Intramolecular Aldol Condensation SB->AC Tautomerization D Dehydration (Aromatization) AC->D P Substituted Quinoline D->P

Caption: Friedländer Synthesis (Schiff-Base-First Pathway).

The Doebner-von Miller and Doebner Reactions

The Doebner-von Miller reaction is another cornerstone of quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[11] This reaction is typically catalyzed by strong Brønsted or Lewis acids.[11] A closely related method, the Doebner reaction, specifically utilizes an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[12] While the prompt focuses on 8-carboxylic acids, understanding this reaction is crucial as it directly incorporates the carboxylic acid moiety.

Mechanism & Causality: The Doebner-von Miller mechanism is complex and has been a subject of debate, with some studies suggesting a fragmentation-recombination pathway.[11] A generally accepted sequence involves:

  • Nucleophilic 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl.

  • Acid-catalyzed cyclization of the resulting intermediate.

  • Dehydration and subsequent oxidation to form the aromatic quinoline ring.

For the Doebner reaction, an imine is first formed between the aniline and the aldehyde. This is followed by a reaction with the enolate of pyruvic acid, cyclization, and subsequent oxidation/dehydration steps to yield the final quinoline-4-carboxylic acid.[13] To synthesize an 8-carboxylic acid derivative via this route, one would start with an appropriately substituted anthranilic acid (2-aminobenzoic acid).

OnePot_Workflow A Combine Starting Materials (e.g., 2-Nitrobenzaldehyde, Ketone) B Add Reagents for In-Situ Generation (e.g., Fe, cat. HCl) A->B C Intermediate Formation (e.g., 2-Aminobenzaldehyde) B->C Step 1: Reduction E Cyclization & Dehydration (Heat) C->E Step 2: Condensation D Add Cyclization Catalyst (e.g., KOH or p-TSA) D->E F Reaction Work-up (Extraction, Washing) E->F G Purification (Chromatography, Recrystallization) F->G H Final Product (Substituted Quinoline Carboxylic Acid) G->H

Caption: Generalized workflow for a one-pot quinoline synthesis.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of substituted quinoline carboxylic acids.

Protocol 1: One-Pot Friedländer Synthesis of 2-Phenylquinoline-7-carboxylic acid

This protocol is adapted from a highly effective, scalable one-pot procedure involving the in-situ reduction of a nitro-aldehyde followed by condensation.[10][14]

Materials and Reagents:

  • 3-Formyl-4-nitrobenzoic acid

  • Acetophenone

  • Iron powder (<10 μm)

  • Ethanol (Reagent Grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • Potassium Hydroxide (KOH), powdered

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Equipment Setup:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Heating mantle or oil bath with temperature control.

  • Standard laboratory glassware for work-up and purification.

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-formyl-4-nitrobenzoic acid (1.0 mmol, 1 eq) and ethanol (3 mL).

  • Reduction: To the stirred solution, add iron powder (4.0 mmol, 4 eq) followed by 0.1 N aqueous HCl (0.05 mmol, 0.05 eq).

  • Heating: Vigorously stir the resulting mixture and heat to 95 °C (oil bath). Monitor the reduction of the nitro group by Thin Layer Chromatography (TLC). This step typically takes 1-5 hours.

  • Condensation: Once the starting material is consumed (as indicated by TLC), add acetophenone (1.0 mmol, 1 eq).

  • Base Addition: Carefully add powdered KOH (1.2 mmol, 1.2 eq) in small portions. Caution: This may be exothermic.

  • Cyclization: Continue stirring the reaction at 95 °C for an additional 2-4 hours, monitoring the formation of the quinoline product by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenylquinoline-7-carboxylic acid.[14]

Data Summary: Representative One-Pot Syntheses

The following table summarizes results from various one-pot quinoline syntheses, showcasing the versatility of these methods.

EntryAniline/Nitro-Aryl PrecursorCarbonyl ComponentCatalyst/ConditionsProductYield (%)Ref
1o-NitrobenzaldehydeAcetophenone1. Fe, HCl (cat.), 95°C2. KOH2-Phenylquinoline92[14]
2o-Nitrobenzaldehyde4'-Pyridyl methyl ketone1. Fe, HCl (cat.), 95°C2. KOH2-(4-Pyridinyl)quinoline100[14]
32-Nitro-5-methoxybenzaldehydeCyclohexanone1. Fe, HCl (cat.), 95°C2. KOH6-Methoxy-1,2,3,4-tetrahydroacridine91[14]
42-AminobenzaldehydeEthyl 2-nitro-3-phenylacrylateBEMP, Acetonitrile, rtEthyl 3-phenylquinoline-2-carboxylate85[15][16]
5AnilineBenzaldehyde, Pyruvic Acidp-TSA, H₂O/Ethylene Glycol2-Phenylquinoline-4-carboxylic acidHigh[13]

Troubleshooting and Optimization

Issue 1: Low Yields & Tar Formation

  • Cause: A common side reaction, particularly in acid-catalyzed Doebner-von Miller syntheses, is the polymerization of the α,β-unsaturated carbonyl compound.[17] Harsh conditions (high temperature, strong acid) can also lead to degradation of starting materials or products.[17]

  • Solution:

    • Add the carbonyl compound slowly to the heated reaction mixture to maintain a low instantaneous concentration.

    • Optimize the reaction temperature; use the lowest effective temperature that promotes the desired reaction.

    • Screen different acid catalysts (e.g., Lewis vs. Brønsted acids) and their concentrations.

Issue 2: Incomplete Reaction

  • Cause: Anilines bearing strong electron-withdrawing groups can exhibit low nucleophilicity, leading to sluggish or incomplete reactions.[17]

  • Solution:

    • Increase the reaction temperature or prolong the reaction time.

    • Employ a more potent catalyst system.

    • For Friedländer syntheses, ensure the initial reduction of the nitro group is complete before adding the condensation partner.

Issue 3: Poor Regioselectivity

  • Cause: The use of unsymmetrical ketones in reactions like the Friedländer or Combes synthesis can lead to the formation of regioisomers.[18]

  • Solution:

    • Steric hindrance can play a key role; bulkier substituents on the ketone or aniline can direct the cyclization to the less hindered position.[18]

    • The choice of catalyst can influence the outcome. Some studies report that specific amine catalysts can improve regioselectivity in Friedländer annulations.[7]

    • Systematic screening of solvents and temperature may be required to optimize for a single isomer.

References

  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • MilliporeSigma. (n.d.). 8-Quinolinecarboxylic acid 98.
  • Royal Society of Chemistry. (n.d.). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry.
  • Slideshare. (n.d.). Doebner-Miller reaction and applications.
  • (n.d.). Combes Quinoline Synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • ResearchGate. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.
  • Unbound Medicine. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
  • (n.d.). Combes synthesis of quinolines.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Benchchem. (n.d.). Doebner-von Miller Quinoline Synthesis.
  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
  • (n.d.). The Chemistry and Applications of Quinoline: A Comprehensive Review.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
  • ACS Publications. (n.d.). One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). One‐pot synthesis of quinolines.
  • Taylor & Francis. (n.d.). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.
  • Royal Society of Chemistry. (n.d.). A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes Supplementary Information.
  • PubMed. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions.
  • (n.d.). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions.

Sources

Application

Application Note: Optimization of Esterification Protocols for 2-Methoxyquinoline-8-carboxylic Acid

Executive Summary & Strategic Analysis The esterification of 2-Methoxyquinoline-8-carboxylic acid presents a unique convergence of steric and electronic challenges that disqualify standard "textbook" conditions. This App...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The esterification of 2-Methoxyquinoline-8-carboxylic acid presents a unique convergence of steric and electronic challenges that disqualify standard "textbook" conditions. This Application Note provides a validated decision framework for researchers, prioritizing yield, purity, and functional group tolerance.

The Chemo-Structural Challenge
  • Acid Lability of the 2-Methoxy Group: The 2-methoxyquinoline moiety acts as a vinylogous imidate. Under vigorous acidic conditions (standard Fischer esterification), it is susceptible to hydrolysis, reverting to the thermodynamically stable 2-quinolone (tautomer of 2-hydroxyquinoline).

  • Steric Hindrance (The "Peri" Effect): The carboxylic acid at position 8 is sterically crowded by the ring nitrogen and the peri-hydrogen at position 1. This reduces the rate of nucleophilic attack on the carbonyl carbon.

  • Nitrogen Protonation: In acidic media, the quinoline nitrogen (

    
    ) acts as a proton sink, deactivating the ring and potentially forming insoluble salts that stall the reaction.
    
Recommended Strategy
  • Primary Protocol (Gold Standard): Base-Promoted Nucleophilic Substitution (

    
    ). This method bypasses the acidic instability of the methoxy group and overcomes steric hindrance by utilizing the highly nucleophilic carboxylate anion.
    
  • Secondary Protocol (Alternative): Mild Acyl Chloride Activation. Reserved for cases where alkyl halides are contraindicated.

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the optimal esterification route based on substrate stability and available reagents.

Esterification_Workflow Start Start: 2-Methoxyquinoline-8-COOH Check_Scale Scale / Reagent Constraints? Start->Check_Scale Decision_1 Is 2-OMe group stability critical? Check_Scale->Decision_1 Method_A Method A: Base-Promoted Alkylation (Recommended) Method_B Method B: Mild Acid Chloride (Alternative) Method_C Method C: Fischer Esterification (Not Recommended) Decision_1->Method_C No (Risk Hydrolysis) Decision_2 Are Alkyl Halides (MeI) permitted? Decision_1->Decision_2 Yes Decision_2->Method_A Yes (High Yield) Decision_2->Method_B No (Strict Anhydrous)

Figure 1: Strategic workflow for selecting esterification conditions. Method A is prioritized to preserve the 2-methoxy substituent.

Detailed Experimental Protocols

Protocol A: Base-Promoted Nucleophilic Substitution (Recommended)

Rationale: This method utilizes


 to generate the carboxylate anion, which acts as a nucleophile attacking Methyl Iodide (MeI). This avoids protonating the quinoline nitrogen and preserves the acid-sensitive 2-methoxy ether.

Reagents:

  • Substrate: 2-Methoxyquinoline-8-carboxylic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 – 2.5 equiv)
    
  • Electrophile: Methyl Iodide (MeI) (1.2 – 1.5 equiv)

  • Solvent: DMF (Anhydrous) or Acetone (if solubility permits)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
    • Note: If solubility is poor, mild heating (40°C) may be required.

  • Deprotonation: Add powdered

    
     (2.5 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.
    
    • Observation: The mixture may change color or become a thick slurry as the potassium carboxylate salt forms.

  • Alkylation: Cool the mixture to 0°C (ice bath) to minimize exotherms, then add Methyl Iodide (1.5 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT.

    • Time: Typically 2–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

    • QC Check: The starting material spot (

      
      , streaking) should disappear, replaced by a distinct non-streaking ester spot (
      
      
      
      ).
  • Workup:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Precipitation: The methyl ester often precipitates as a solid. Filter, wash with water, and dry.

    • Extraction (if oil forms): Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
Protocol B: Mild Acid Chloride Activation (Alternative)

Rationale: Uses Oxalyl Chloride to form the acid chloride intermediate under neutral/mildly acidic conditions, followed by methanolysis. Thionyl chloride (


) is avoided due to the generation of harsh HCl and heat, which risks demethylating the 2-position.

Reagents:

  • Substrate: 1.0 equiv

  • Activator: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Methanol (excess)[1]

Step-by-Step Methodology:

  • Suspension: Suspend the acid in anhydrous DCM under Nitrogen atmosphere.

  • Activation: Add catalytic DMF (2 drops). Add Oxalyl Chloride dropwise at 0°C.

  • Conversion: Allow to warm to RT and stir until gas evolution (

    
    , 
    
    
    
    ) ceases (approx. 1-2 hours).
    • Critical: Do not heat.

  • Methanolysis: Cool back to 0°C. Add anhydrous Methanol (5-10 equiv) slowly.

  • Neutralization: Add Triethylamine (

    
    , 2.0 equiv) to scavenge HCl generated in the final step.
    
  • Workup: Evaporate solvents. Redissolve in DCM, wash with saturated

    
     and Brine.
    

Quantitative Comparison of Methods

FeatureMethod A (Base/MeI) Method B (Oxalyl Cl) Method C (Fischer)
Yield (Typical) 85 - 95% 70 - 85%< 50% (Variable)
2-OMe Stability Excellent (Neutral/Basic)Good (Controlled Temp)Poor (Acid Hydrolysis Risk)
Steric Tolerance High (Carboxylate is small)High (Acid Cl is reactive)Low (Reversible equilibrium)
Purification Precipitation often sufficientRequires Extraction/ColumnRequires Column
Byproducts KI (Water soluble)HCl, CO, CO2Water (Must remove)

Mechanistic Insight: Why Base Promoted?

The following diagram details the mechanism for Method A, highlighting the preservation of the methoxy group.

Mechanism cluster_safety Safety & Stability Check Step1 Step 1: Deprotonation (Acid + K2CO3 -> Carboxylate) Step2 Step 2: Nucleophilic Attack (Carboxylate + MeI -> Transition State) Step1->Step2  Anion Generation   Step3 Step 3: Product Formation (Methyl Ester + KI) Step2->Step3  SN2 Substitution   Warning 2-OMe group remains intact (No acidic protonation of N) Step2->Warning

Figure 2: Mechanistic pathway of base-promoted esterification, ensuring the integrity of the quinoline ring substituents.

Quality Control & Troubleshooting

  • NMR Validation (

    
     NMR in 
    
    
    
    ):
    • Look for the new methyl ester singlet around

      
       3.9 - 4.0 ppm .
      
    • Verify the 2-methoxy singlet remains at

      
       4.0 - 4.2 ppm .
      
    • Warning Sign: Disappearance of the 2-OMe peak indicates hydrolysis to the quinolone (broad NH peak may appear >10 ppm).

  • TLC Monitoring:

    • Use UV visualization (254 nm).

    • Quinoline derivatives often fluoresce; check 365 nm if available.

References

  • BenchChem. (2025).[2][3][4][5] Stability and Degradation of 2-Methoxyquinoline Derivatives.[4] Retrieved from 6

  • Li, Y., & Gao, W. (2013).[7] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.[7] Heterocyclic Communications. Retrieved from 7

  • Common Organic Chemistry. (n.d.). Esterification Conditions: Acid to Ester.[1][8][9] Retrieved from 1

  • ChemicalBook. (2025). 8-Methoxy-quinoline-2-carboxylic acid Properties and Suppliers. Retrieved from 10

Sources

Method

Microwave-assisted synthesis of 2-Methoxyquinoline-8-carboxylic acid derivatives

Application Note: Microwave-Assisted Synthesis of 2-Methoxyquinoline-8-carboxylic Acid Derivatives Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 2-methoxyquino...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-Methoxyquinoline-8-carboxylic Acid Derivatives

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 2-methoxyquinoline-8-carboxylic acid and its ester derivatives. These scaffolds are critical pharmacophores in the development of Neurokinin-3 (NK3) receptor antagonists (e.g., Osanetant analogs) used in treating schizophrenia and pulmonary disorders.

Traditional thermal synthesis of 2-alkoxyquinolines via nucleophilic aromatic substitution (


) often requires prolonged reflux times (12–24 h) and suffers from variable yields due to competing side reactions. By leveraging microwave dielectric heating , this protocol reduces reaction times to under 20 minutes while increasing isolated yields to >90%.

Scientific Background & Mechanism

The Microwave Advantage

In this synthesis, the rate-limiting step is the nucleophilic attack of the methoxide ion on the electron-deficient 2-position of the quinoline ring. Microwave irradiation (2.45 GHz) couples directly with the polar solvent (Methanol) and the ionic reagent (Sodium Methoxide), generating rapid internal heating via dipolar polarization and ionic conduction . This minimizes the thermal gradient between the vessel wall and the bulk solution, a common issue in oil-bath heating that leads to degradation.

Reaction Mechanism ( )

The transformation proceeds via an addition-elimination mechanism:

  • Nucleophilic Attack: The methoxide anion attacks the C-2 position of Ethyl 2-chloroquinoline-8-carboxylate , forming a resonance-stabilized Meisenheimer complex.

  • Elimination: The chloride anion is expelled, restoring aromaticity and yielding the 2-methoxy derivative.

  • Hydrolysis (Optional): Subsequent microwave irradiation with aqueous base cleaves the ethyl ester to the free acid.

Mechanistic Pathway Diagram

SNAr_Mechanism Start Ethyl 2-chloroquinoline- 8-carboxylate Complex Meisenheimer Intermediate Start->Complex Nucleophilic Attack (Fast) Reagent NaOMe / MeOH (Microwave Energy) Reagent->Complex Product Ethyl 2-methoxyquinoline- 8-carboxylate Complex->Product Elimination of Cl- (Rate Determining) Byproduct NaCl Complex->Byproduct

Caption: Figure 1.


 mechanism for the methoxylation of 2-chloroquinoline derivatives facilitated by microwave irradiation.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 20 bar pressure.

  • Vessel: 10 mL or 30 mL pressure-rated borosilicate glass vial with crimp/snap cap and PTFE/silicone septum.

  • Reagents:

    • Ethyl 2-chloroquinoline-8-carboxylate (1.0 equiv)

    • Sodium Methoxide (NaOMe), 25 wt% in Methanol (1.5 equiv)

    • Methanol (anhydrous)

    • THF (optional co-solvent for solubility)

General Procedure: Methoxylation[1]
  • Preparation: In a 10 mL microwave vial, dissolve Ethyl 2-chloroquinoline-8-carboxylate (235 mg, 1.0 mmol) in Methanol (3.0 mL).

  • Addition: Add NaOMe solution (25% in MeOH, 0.34 mL, 1.5 mmol) dropwise. Seal the vial immediately.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 120 °C

    • Time: 10 minutes (Hold time)

    • Power: Dynamic (Max 150 W)

    • Stirring: High

    • Cooling: Air jet cooling enabled (to prevent overshoot)

  • Workup:

    • Allow the vial to cool to <40 °C.

    • Concentrate the solvent under reduced pressure.

    • Resuspend residue in EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude product is typically >95% pure.[1] If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).

Hydrolysis to Free Acid (One-Pot Variation)

To obtain 2-Methoxyquinoline-8-carboxylic acid directly:

  • After Step 3 (Methoxylation), do not work up.

  • Add 1M NaOH (aq) (2.0 mL) directly to the reaction vial.

  • Irradiation 2: Heat at 100 °C for 5 minutes .

  • Workup: Acidify with 1M HCl to pH 3–4. The product precipitates as a white solid. Filter, wash with cold water, and dry.[2]

Optimization & Critical Parameters

The following data summarizes the optimization of reaction conditions. The "Standard" protocol (Entry 3) offers the best balance of speed and purity.

EntrySolventBase (Equiv)Temp (°C)Time (min)Yield (%)Notes
1MeOHNaOMe (1.1)65 (Reflux)24078Slow; incomplete conversion.
2MeOHNaOMe (1.5)1001088Good, but traces of SM remain.
3 MeOH NaOMe (1.5) 120 10 96 Optimal. Full conversion.
4MeOH

(2.0)
1402082Weaker base requires higher T; some decarboxylation obsv.
5iPrOHNaOiPr (1.5)1301591Yields the 2-Isopropoxy derivative.

Critical Troubleshooting:

  • Solubility: If the starting chloride is insoluble in pure MeOH, use a 4:1 MeOH:THF mixture. THF is transparent to microwaves but solubilizes the substrate, while MeOH absorbs the energy.

  • Pressure Warning: Methanol generates significant pressure at 120 °C (~5–6 bar). Ensure the vial is rated for at least 20 bar.

  • Moisture Sensitivity: Use anhydrous solvents. Water can compete as a nucleophile, leading to the 2-hydroxy (quinolone) byproduct which is difficult to separate.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Microwave Irradiation cluster_workup Phase 3: Isolation Step1 Dissolve 2-Cl-Quinoline in MeOH/THF Step2 Add NaOMe (1.5 eq) Seal Vial Step1->Step2 Step3 Ramp to 120°C (1 min) Step2->Step3 Step4 Hold 10 min (Pressure ~6 bar) Step3->Step4 Step5 Cool to <40°C Step4->Step5 Decision Target: Acid or Ester? Step5->Decision RouteA Workup (EtOAc/H2O) Isolate Ester Decision->RouteA Ester RouteB Add NaOH (aq) MW 100°C, 5 min Acidify & Filter Decision->RouteB Acid

Caption: Figure 2. Operational workflow for the microwave-assisted synthesis of 2-methoxyquinoline derivatives.

References

  • Bioorganic & Medicinal Chemistry Letters. "Synthesis and SAR of sulfoxide substituted carboxyquinolines as NK3 receptor antagonists." (Discusses the relevance of the 2-methoxy-8-carboxyquinoline scaffold).

  • Journal of Medicinal Chemistry. "Discovery of Osanetant (SR142801) and Related NK3 Antagonists." (Foundational work on the pharmacophore).

  • Organic & Biomolecular Chemistry. "Rapid synthesis of quinoline-4-carboxylic acid derivatives... under microwave activations." (Provides comparative parameters for MW quinoline synthesis).

  • BenchChem Application Notes. "Microwave-Assisted Synthesis of Quinoline Derivatives." (General protocols for MW-assisted

    
     and Friedländer reactions).
    
    

Sources

Application

Application Note: Advanced Peptide Coupling Protocols for Sterically Hindered Quinoline Carboxylic Acids

Abstract Coupling sterically hindered quinoline carboxylic acids—particularly those substituted at the 2- (ortho to nitrogen) and 8- (peri) positions—presents a unique set of synthetic challenges. Standard carbodiimide (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Coupling sterically hindered quinoline carboxylic acids—particularly those substituted at the 2- (ortho to nitrogen) and 8- (peri) positions—presents a unique set of synthetic challenges. Standard carbodiimide (EDC/DIC) or uronium (HBTU) protocols frequently fail due to the inability of the amine nucleophile to penetrate the steric shield surrounding the carbonyl carbon, or due to rapid N-acylurea rearrangement. This guide details three tiered protocols designed to overcome these barriers: Protocol A utilizes T3P® (Propylphosphonic anhydride) for low-epimerization coupling; Protocol B employs HATU/HOAt for high-turnover activation; and Protocol C deploys Ghosez’s Reagent for the "nuclear option" of neutral acid chloride generation.

The "Quinoline Problem": Mechanistic Barriers

Before selecting a protocol, it is critical to understand why these substrates fail under standard conditions.

  • Peri-Interaction (8-position): Substituents at the 8-position of the quinoline ring create significant steric clash with the carboxyl group at the 2- or 7-positions, forcing the carboxylate out of planarity and reducing the orbital overlap required for activation.

  • Ortho-Effect (2-position): In 2-quinolinecarboxylic acids (quinaldic acids), the ring nitrogen's lone pair can destabilize activated intermediates or chelate coupling reagents, stalling the reaction.

  • Electronic Deactivation: The electron-deficient nature of the quinoline ring renders the carbonyl carbon less electrophilic in certain activated states compared to simple phenyl systems.

Strategic Decision Matrix

Do not default to HATU. Use this decision matrix to select the appropriate protocol based on your specific substrate's hindrance and chirality.

DecisionMatrix Start Start: Quinoline Acid Coupling Chiral Is the Quinoline Acid Chiral/Epimerizable? Start->Chiral Hindrance Degree of Steric Hindrance? Chiral->Hindrance No (Achiral) T3P Protocol A: T3P (Low Epimerization) Chiral->T3P Yes (High Risk) Hindrance->T3P Standard/Scalable HATU Protocol B: HATU/HOAt (High Activity) Hindrance->HATU Moderate (e.g., 4-substituted) Ghosez Protocol C: Ghosez's Reagent (Acid Chloride) Hindrance->Ghosez Extreme (e.g., 2,8-disubstituted)

Figure 1: Decision matrix for reagent selection based on substrate chirality and steric profile.

Protocol A: The Modern Standard (T3P)

Best For: Scalable synthesis, chiral substrates, and "difficult" couplings where epimerization is a concern.[1] Mechanism: T3P (Propylphosphonic anhydride) forms a cyclic mixed anhydride that is highly reactive yet sterically screens the alpha-proton, preventing racemization.

Materials
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative). Note: DMF is avoided to simplify workup.

  • Base: Pyridine (preferred) or DIPEA (if substrate is acid-sensitive).

  • Reagent: T3P (50% w/w solution in EtOAc/DMF).

Step-by-Step Methodology
  • Dissolution: Charge the reaction vessel with the Quinoline Acid (1.0 equiv) and the Amine partner (1.1 equiv).

  • Solvent Addition: Add EtOAc (concentration 0.1 M – 0.2 M).

  • Base Addition: Add Pyridine (3.0 – 5.0 equiv). Cool to 0 °C.

    • Expert Tip: Pyridine acts as both a base and an acylation catalyst. For extremely hindered amines, use 5.0 equiv.

  • Activation: Add T3P solution (1.5 – 2.0 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature (20–25 °C). Stir for 2–16 hours.

    • Monitoring: If conversion <50% after 4 hours, heat to 50 °C. T3P is thermally stable.

  • Workup (Self-Validating):

    • Add water (equal volume).

    • Separate phases. Wash organic phase with 0.5 M HCl (removes pyridine and unreacted amine), then sat. NaHCO3 (removes unreacted acid and T3P byproducts).

    • Result: T3P byproducts are water-soluble; the organic layer contains pure product.

Protocol B: High-Activity Activation (HATU/HOAt)

Best For: Small-scale discovery chemistry where yield is prioritized over cost, and chirality is not the primary concern. Mechanism: The 7-azabenzotriazole (HOAt) moiety utilizes the "neighboring group effect" (pyridine nitrogen lone pair) to accelerate the reaction rate by up to 100x compared to HOBt.

Materials
  • Reagent: HATU (1.1 – 1.2 equiv).

  • Additive: HOAt (0.5 equiv). Crucial for hindered quinolines.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine).

  • Solvent: DMF or NMP (anhydrous).

Step-by-Step Methodology
  • Pre-Activation: Dissolve Quinoline Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.2 equiv) and HOAt (0.5 equiv).

  • Base Addition: Add DIPEA (1.0 equiv) and stir for 2–5 minutes.

    • Visual Check: Solution often turns yellow/orange (formation of the OAt-active ester).

  • Coupling: Add the Amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at Room Temp for 1–4 hours.

    • Troubleshooting: If the reaction stalls, do NOT heat >40 °C with HATU (risk of explosion/decomposition). Instead, add more HOAt.

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Best For: Extremely sterically hindered substrates (e.g., 2,8-disubstituted quinolines) or electron-deficient amines (anilines) where standard active esters fail to react. Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid directly to the acid chloride under neutral conditions, avoiding the harsh acidity of SOCl2 or oxalyl chloride.

Materials
  • Reagent: Ghosez’s Reagent (Commercial or prepared in situ).

  • Solvent: Dry DCM or Chloroform.

  • Base: Pyridine or DIPEA (for the coupling step).

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Dissolve Quinoline Acid (1.0 equiv) in dry DCM under Argon/Nitrogen.

    • Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0 °C.

    • Stir at Room Temp for 1–3 hours.

    • Validation: Monitor by TLC (methanol quench of aliquot -> methyl ester formation).

  • Coupling:

    • In a separate flask, dissolve Amine (1.2 equiv) and Pyridine (2.0 equiv) in dry DCM.

    • Cannulate the acid chloride solution slowly into the amine solution at 0 °C.

  • Reaction: Stir at Room Temp for 2–12 hours.

  • Quench: Add sat. NaHCO3 solution.

Workflow Diagram: Protocol C

GhosezProtocol Acid Quinoline Acid (Dry DCM) Intermediate Acid Chloride (Neutral pH) Acid->Intermediate Stir 2h @ RT Ghosez Ghosez's Reagent (1.2 equiv) Ghosez->Intermediate Product Hindered Amide Product Intermediate->Product Cannulate into Amine Mix AmineMix Amine + Pyridine (Dry DCM) AmineMix->Product

Figure 2: Workflow for neutral acid chloride generation and coupling using Ghosez's Reagent.

Comparative Data & Selection Guide

ParameterT3P (Protocol A)HATU/HOAt (Protocol B)Ghosez's Reagent (Protocol C)
Steric Tolerance HighModerate-HighVery High
Epimerization Risk Lowest ModerateHigh (via Ketene)
Scalability Excellent (Kg scale)Poor (Cost/Safety)Good
Moisture Sensitivity LowModerateHigh
By-product Removal Aqueous WashChromatography RequiredAqueous Wash

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Ghosez, L., et al. (1979). "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Bachem. (2024).[2][3][4] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • BenchChem. (2025).[5] "Assessing the Efficiency of HATU in Sterically Hindered Couplings."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxyquinoline-8-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Methoxyquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methoxyquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges, from low yields to purification hurdles, through a practical question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot effectively and enhance the efficiency and success of your experiments.

Section 1: Recommended Synthetic Pathways

The synthesis of 2-Methoxyquinoline-8-carboxylic acid can be approached through several established methods for quinoline ring formation. The optimal choice depends on the availability of starting materials and desired scale. Below are two reliable strategies: the Doebner-von Miller Reaction and a Post-modification Strategy involving organometallic intermediates.

Pathway A: Modified Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust method for creating the quinoline scaffold from anilines and α,β-unsaturated carbonyl compounds.[1][2] For the target molecule, a modification using an appropriately substituted aniline and an α,β-unsaturated aldehyde is a viable approach.[3]

Experimental Protocol: Doebner-von Miller Synthesis
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 2-amino-3-methoxybenzoic acid (1 equivalent) and a suitable solvent such as ethanol or a biphasic medium.[4]

  • Reagent Addition: Slowly add crotonaldehyde (1.2 equivalents) to the stirred mixture. Following this, carefully introduce an acid catalyst. While strong Brønsted acids like HCl or H₂SO₄ are traditional, Lewis acids such as tin tetrachloride or scandium(III) triflate can offer milder conditions and improved yields.[2]

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) by observing the consumption of the starting aniline.

  • Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-methyl-8-methoxyquinoline-8-carboxylic acid. The methyl group can then be oxidized to a carboxylic acid in a subsequent step. A direct synthesis of 2-alkyl-8-quinoline carboxylic acids has been reported using a similar approach.[3]

Workflow Diagram: Doebner-von Miller Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 2-amino-3- methoxybenzoic acid & Solvent B Add Crotonaldehyde & Acid Catalyst A->B C Reflux (4-8h) Monitor by TLC B->C D Cool & Neutralize (pH 7-8) C->D E Extract with Ethyl Acetate D->E F Wash, Dry & Concentrate E->F G Column Chromatography or Recrystallization F->G G start_node start_node problem_node problem_node check_node check_node solution_node solution_node start Experiment Outcome low_yield Low Yield / No Product start->low_yield impurity Impure Product / Tar start->impurity check_sm Check Starting Material Purity low_yield->check_sm Is SM pure? check_temp Are Conditions Too Harsh? impurity->check_temp optimize_purification Optimize Purification (Acid-Base Extraction, Recrystallization) impurity->optimize_purification check_cond Review Reaction Conditions check_sm->check_cond Yes purify_sm Purify Starting Materials check_sm->purify_sm No check_time Monitor Reaction Over Time (TLC) check_cond->check_time optimize_cond Use Milder Catalyst Optimize Temp/Solvent check_cond->optimize_cond increase_time Increase Reaction Time or Temperature check_time->increase_time check_reagents Are Reagents Prone to Side Reactions? check_temp->check_reagents No lower_temp Lower Temperature Use Milder Acid check_temp->lower_temp Yes slow_addition Use Slow Addition or Protecting Groups check_reagents->slow_addition

Sources

Optimization

Troubleshooting low conversion rates in quinoline methoxylation

Executive Summary & Reaction Landscape[1][2] Methoxylation of the quinoline scaffold is not a monolith; it is a bifurcated landscape dictated by the position of the leaving group. The most common failure mode in troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape[1][2]

Methoxylation of the quinoline scaffold is not a monolith; it is a bifurcated landscape dictated by the position of the leaving group. The most common failure mode in troubleshooting is applying conditions suitable for activated positions (2, 4) to unactivated positions (3, 5, 6, 7, 8), or vice versa.

  • Zone A (Activated): Positions 2 and 4.[1] The ring nitrogen withdraws electron density via resonance, enabling metal-free Nucleophilic Aromatic Substitution (

    
    ).
    
  • Zone B (Unactivated): Positions 3, 5, 6, 7, and 8. These positions lack resonance activation and require Transition Metal Catalysis (Buchwald-Hartwig or Ullmann-type).

Decision Matrix: Selecting the Correct Pathway

QuinolineDecisionTree Start Target: Methoxyquinoline PosCheck Position of Halogen? Start->PosCheck Activated Positions 2 or 4 (Activated) PosCheck->Activated Resonance Stabilized Unactivated Positions 3, 5, 6, 7, 8 (Unactivated) PosCheck->Unactivated Electron Neutral SNAr Pathway: Metal-Free SNAr Reagent: NaOMe/MeOH Activated->SNAr MetalCat Pathway: Pd or Cu Catalysis Reagent: MeOH/Base/Ligand Unactivated->MetalCat

Figure 1: Strategic decision tree for selecting reaction conditions based on quinoline substitution patterns.

Zone A: Troubleshooting (Positions 2 & 4)

Primary Mechanism: Addition-Elimination (


) via a Meisenheimer Complex.
Common Reagents:  Sodium Methoxide (NaOMe) in Methanol or THF.
FAQ: Why is my conversion stalling at 60-70%?

Diagnosis 1: The "Leaving Group" Trap. In


, the rate-determining step is often the nucleophilic attack (formation of the Meisenheimer complex), not the bond breaking. Therefore, highly electronegative atoms that pull electron density facilitate the attack.
  • Correction: If using 2-bromoquinoline or 2-iodoquinoline, switch to 2-chloroquinoline or 2-fluoroquinoline .

  • Data Insight: Relative rates for

    
     typically follow: 
    
    
    
    . This is the inverse of Pd-catalyzed coupling.

Diagnosis 2: Product Inhibition (Solubility). Methoxylated quinolines are often less soluble in MeOH than the starting halo-quinoline. Precipitated product can coat the unreacted starting material.

  • Correction: Add a co-solvent like THF or Dioxane to maintain homogeneity.

FAQ: Why is my LCMS showing a "M-14" or "M+16" impurity?

Diagnosis: The Hydrolysis Trap (Quinolone Formation). This is the most critical failure mode. Water is a competitive nucleophile. If water attacks the 2-position, it forms 2-hydroxyquinoline, which immediately tautomerizes to the thermodynamically stable 2-quinolone (amide-like structure). This tautomerization is effectively irreversible under reaction conditions.

HydrolysisTrap Substrate 2-Chloroquinoline MeO_Attack Path A: MeO- Attack (Desired) Substrate->MeO_Attack OH_Attack Path B: OH- Attack (Impurity) Substrate->OH_Attack Trace H2O Product 2-Methoxyquinoline MeO_Attack->Product Intermediate 2-Hydroxyquinoline (Transient) OH_Attack->Intermediate Quinolone 2-Quinolone (Dead End) Intermediate->Quinolone Tautomerization (Irreversible)

Figure 2: The irreversible hydrolysis pathway leading to quinolone impurities.

Protocol for Moisture Control:

  • Reagent Quality: Do not use "old" bottles of NaOMe powder, which are hygroscopic and contain NaOH. Use freshly opened bottles or 25-30 wt% solutions in MeOH.

  • Drying: Dry the MeOH solvent over molecular sieves (3Å) to <50 ppm water content.

  • Stoichiometry: Use a strictly anhydrous atmosphere (

    
     or Ar).
    

Zone B: Troubleshooting Catalysis (Positions 3, 5-8)

Primary Mechanism: Buchwald-Hartwig C-O Coupling. Common Reagents: Pd(OAc)2/Ligand or CuI/Phenanthroline.

FAQ: The reaction turns black and conversion stops. Why?

Diagnosis: Catalyst Deactivation (Pd Black Formation). This usually indicates that the rate of oxidative addition is too slow, or the ligand is detaching from the metal center.

Troubleshooting Steps:

  • Ligand Selection: Standard

    
     is rarely sufficient for C-O coupling. You require bulky, electron-rich phosphines to facilitate reductive elimination of the C-O bond.
    
    • Recommended:RockPhos , BrettPhos , or tBuBrettPhos [1].

  • Base Compatibility: Strong bases like NaOtBu can cause side reactions with sensitive substrates.

    • Alternative: Switch to

      
        or 
      
      
      
      . These are milder but require higher temperatures (80-110°C).
FAQ: Can I use Copper instead of Palladium?

Answer: Yes, and it is often preferred for cost, but the mechanism requires higher energy.

  • Protocol: Ullmann-type coupling.[2]

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline or specific oxalamide ligands like BHMPO [2].

  • Solvent: Polar aprotic solvents are mandatory (DMF, DMSO, or NMP) to solubilize the copper intermediates.

  • Critical Note: Unlike Pd, Cu-catalysis is extremely sensitive to the "leaving group" trend:

    
    . Do not use fluoro- or chloro- substrates for Cu-coupling. 
    

Comparative Data & Optimization Guide

Solvent & Base Screening Matrix (Zone B - Pd Catalyzed)
ParameterStandard ConditionOptimized (Difficult Substrates)Why?
Solvent TolueneToluene/tBuOH (5:1)tBuOH assists in proton transfer and stabilizes the Pd-intermediate.
Base NaOtBu

Carbonate is milder, preventing base-mediated decomposition of the quinoline.
Ligand BINAPRockPhos / tBuBrettPhosBulky ligands create the "pocket" needed for difficult C-O reductive elimination.
Temp 80°C100-110°CC-O formation has a higher activation energy than C-N formation.
Leaving Group Hierarchy by Method
MethodBest Leaving GroupWorst Leaving GroupMechanistic Reason

(Zone A)


Electronegativity drives the initial nucleophilic attack.
Pd-Cat (Zone B)


Weak C-X bond strength drives oxidative addition.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed C-O Coupling: Ligand Development and Scope." Journal of the American Chemical Society, 2010 .

  • Wang, D-H., et al. "Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe."[3] Organic Letters, 2021 , 23, 21, 8450–8454.[4] [4]

  • Joule, J. A., & Mills, K. "Heterocyclic Chemistry." Wiley-Blackwell, 5th Edition. (Standard text for Quinoline reactivity/SNAr mechanisms).

Sources

Troubleshooting

Technical Support Center: Non-Chromatographic Purification of 2-Methoxyquinoline-8-carboxylic Acid

Welcome to the technical support guide for the purification of 2-Methoxyquinoline-8-carboxylic acid. This document provides practical, field-tested advice for researchers, scientists, and drug development professionals s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Methoxyquinoline-8-carboxylic acid. This document provides practical, field-tested advice for researchers, scientists, and drug development professionals seeking to achieve high purity without resorting to chromatographic techniques. The following troubleshooting guides and FAQs are designed to address specific experimental challenges, grounded in the fundamental principles of organic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary non-chromatographic methods for purifying 2-Methoxyquinoline-8-carboxylic acid?

For a solid organic compound like 2-Methoxyquinoline-8-carboxylic acid, the two most powerful and widely applicable non-chromatographic purification techniques are Acid-Base Extraction and Recrystallization .

  • Acid-Base Extraction: This liquid-liquid extraction technique is ideal for separating acidic, basic, and neutral compounds.[1] Since your target compound has a carboxylic acid group, it can be selectively converted into a water-soluble salt, allowing for the removal of neutral or basic impurities.[2] This should be your first line of defense against gross impurities from a reaction mixture.

  • Recrystallization: This technique purifies a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.[3] Impurities remain in the solution, while the desired compound forms a pure crystalline lattice. This method is excellent for removing small amounts of closely related impurities after an initial purification step like extraction.

Q2: My crude product is contaminated with neutral starting materials. How can I efficiently remove them?

This is a classic scenario perfectly suited for acid-base extraction. The strategy hinges on the ability of the carboxylic acid to be deprotonated by a base, rendering it soluble in an aqueous layer, while neutral impurities remain in an organic layer.[4][5]

Underlying Principle: The acidic proton of the carboxylic acid group on 2-Methoxyquinoline-8-carboxylic acid reacts with a base (like sodium bicarbonate) to form a sodium carboxylate salt. This ionic salt is highly soluble in water, whereas the neutral organic impurities are not. This difference in solubility allows for their separation into two immiscible liquid phases.[1][2]

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1 gram) in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 20-30 mL).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, vent frequently by inverting the funnel and opening the stopcock to release pressure from the CO₂ gas evolved during neutralization.

    • Allow the layers to separate. The top layer will be aqueous (containing your product as a salt) and the bottom layer will be organic (containing neutral impurities), assuming the use of DCM.

    • Drain the lower organic layer into a flask.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acidic product.

  • Isolation of Impurities (Optional): The combined organic layers contain the neutral impurities. This fraction can be dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to recover the neutral components for analysis if needed.

  • Acidification and Precipitation:

    • Combine all the aqueous extracts in a beaker or flask. Cool the solution in an ice bath to minimize the solubility of the final product.

    • While stirring, slowly add 1 M hydrochloric acid (HCl) dropwise. You will observe the formation of a precipitate as the carboxylate salt is protonated back to the insoluble carboxylic acid.[6]

    • Continue adding HCl until gas evolution ceases and the solution is acidic (test with pH paper, target pH ≈ 2-3).

  • Collection:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any remaining salts.

    • Dry the purified 2-Methoxyquinoline-8-carboxylic acid, preferably in a vacuum oven.

G cluster_0 Separatory Funnel cluster_1 Organic Phase cluster_2 Aqueous Phase Crude Crude Product (in DCM) AddBase Add Sat. NaHCO₃(aq) Crude->AddBase Shake Shake & Vent AddBase->Shake Separate Separate Layers Shake->Separate OrganicLayer DCM Layer Separate->OrganicLayer Lower Layer AqueousLayer Aqueous Layer Separate->AqueousLayer Upper Layer DryOrg Dry & Evaporate OrganicLayer->DryOrg NeutralImp Neutral Impurities DryOrg->NeutralImp ProductSalt Product as Sodium Salt (Water Soluble) AqueousLayer->ProductSalt Acidify Acidify with HCl (aq) ProductSalt->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Dry Precipitate->Filter PureProduct Pure Product Filter->PureProduct

Caption: Workflow for purifying an acidic compound from neutral impurities.

Problem Likely Cause Solution
Emulsion Formation Vigorous shaking; presence of surfactants.1. Let the funnel stand undisturbed for a longer period. 2. Gently swirl the funnel instead of shaking. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
Poor Recovery Incomplete extraction or acidification.1. Perform at least three extractions of the organic layer. 2. Ensure the aqueous layer is sufficiently acidified (pH < 4) to fully precipitate the product.[6]
Product Precipitates at Interface The sodium salt of the acid has limited aqueous solubility.Add more water to the separatory funnel to fully dissolve the salt before separating the layers.
Q3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute (Melting point of 2-Methoxyquinoline-8-carboxylic acid is ~150 °C).

Solutions:

  • Add More Solvent: The "oil" is likely supersaturated, molten solute. Add a small amount of hot solvent to redissolve the oil completely, then allow it to cool much more slowly.

  • Lower the Solution Temperature: Use a solvent or solvent mixture with a lower boiling point. For example, if you are using Toluene (BP 111 °C), try a mixture like Ethanol/Water.

  • Promote Nucleation:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth to begin.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Based on the structure and literature for similar compounds, good starting points are ethanol, isopropanol, or mixtures like ethanol/water or toluene/hexane.[7][8][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Add more solvent in small portions until the solid just dissolves.

  • Decolorization (If Needed): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Solvent Boiling Point (°C) Comments & Suitability
Isopropanol 82A good starting choice; often used for similar quinoline derivatives.[8]
Ethanol 78Similar to isopropanol, effective for moderately polar compounds.[7]
Ethanol/Water Variable (78-100)Excellent for polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool.
Toluene 111Good for aromatic compounds. Can be paired with hexane as an anti-solvent.
Ethyl Acetate 77A versatile solvent, often used in combination with hexanes.
Q4: How can I confirm the purity of my final product without using chromatography?

Two primary methods can give you a high degree of confidence in your product's purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting range (typically < 2 °C). Compare your experimental melting point to the literature value (~150 °C). A broad or depressed melting range is a strong indicator of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is exceptionally powerful for purity assessment. A spectrum of a pure sample will show sharp signals corresponding only to the protons of 2-Methoxyquinoline-8-carboxylic acid. The absence of signals from solvents or other organic impurities, combined with correct integration values, is a robust confirmation of purity.

References
  • Vertex AI Search. (n.d.). Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
  • ChemSynthesis. (2025, May 20). 8-methoxy-2-quinolinecarboxylic acid.
  • ResearchGate. (2025, August 7). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids.
  • PrepChem.com. (n.d.). Synthesis of 2-methoxyquinoline-6-carboxylic acid.
  • Cardinal Scholar. (n.d.). Synthesis of Quinoline Analogues.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Sigma-Aldrich. (n.d.). 8-Methoxyquinoline-2-carboxylic acid.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-Methoxyquinoline-8-carboxylic acid

The following guide serves as a specialized Technical Support Center for researchers working with 2-Methoxyquinoline-8-carboxylic acid . It is designed to address the specific physicochemical challenges posed by this mol...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Methoxyquinoline-8-carboxylic acid . It is designed to address the specific physicochemical challenges posed by this molecule's structure.

Case ID: SOL-MQ8CA-001 Status: Active Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Dual-Nature" Challenge

2-Methoxyquinoline-8-carboxylic acid presents a classic "solubility paradox" common in heterocyclic drug discovery.

  • The Problem: It possesses a hydrophobic aromatic core (quinoline) and a polar ionizable group (carboxylic acid).[2][3] In neutral water (pH 7.0), the molecule often exists in a neutral, highly crystalline state with strong intermolecular packing, leading to negligible solubility.[2][3]

  • The Solution: You cannot force this molecule into water; you must persuade it by manipulating its ionization state.[2][3] The most reliable method is converting it into its carboxylate anion form via pH adjustment, or disrupting the crystal lattice using dipolar aprotic co-solvents.[3]

Molecule Diagnostics

Before attempting dissolution, understand the physicochemical "personality" of your compound.[3]

PropertyEstimated ValueImplication for Solubility
pKa (Acid) ~4.5 - 5.0 (COOH)At pH > 6.0, the molecule becomes negatively charged (soluble).[1][2]
pKa (Base) < 2.0 (Quinoline N)CRITICAL WARNING: The 2-methoxy group reduces the basicity of the ring nitrogen.[2] Do NOT use strong acids (e.g., HCl) to solubilize. 2-Alkoxyquinolines are susceptible to hydrolysis in acidic media, converting to the insoluble 2-quinolone derivative.[2][3]
LogP ~2.0 - 2.5Moderately lipophilic.[1][2][3] Requires organic co-solvents if pH adjustment is not possible.[2][3]
Stability Base-Stable / Acid-LabileStable in mild alkaline buffers; unstable in strong acid.[1][2]

Troubleshooting Protocols

Protocol A: The "pH-Switch" Method (Recommended)

Best for: Stock solutions, chemical synthesis, and buffers compatible with basic pH.[2][3]

The Logic: By raising the pH above the pKa of the carboxylic acid (approx.[3][4] 4.8), you deprotonate the -COOH group.[2][3] The resulting carboxylate anion (


) is highly polar and water-soluble.[1][2]

Step-by-Step Workflow:

  • Weighing: Weigh the required amount of 2-Methoxyquinoline-8-carboxylic acid into a glass vial.

  • Suspension: Add 80% of your final volume of water (Milli-Q/HPLC grade). The powder will likely float or sink without dissolving.[2][3]

  • Titration: While stirring, add 1.0 M NaOH (Sodium Hydroxide) dropwise.

    • Visual Cue: The cloudy suspension will clarify as the pH passes 6.0–7.0.[2][3]

  • Buffering: Once clear, add a buffer concentrate (e.g., PBS or Tris) to maintain the pH between 7.4 and 8.0.[3]

    • Note: If the pH drops back below 5.0, the compound may crash out of solution.[3]

  • Final Volume: Adjust to the final volume with water.

Verification Diagram:

pH_Solubility Start Solid Compound (Neutral / Protonated) AddWater Suspension in Water (pH ~5-6) Start->AddWater Low Solubility AddBase Add 1.0M NaOH (Target pH > 7.0) AddWater->AddBase Deprotonation Result Soluble Anion (Clear Solution) AddBase->Result Salt Formation

Figure 1: The pH-dependent solubilization pathway transforming the insoluble neutral acid into the soluble carboxylate salt.[1][2]

Protocol B: The "Co-Solvent Spike" Method

Best for: Biological assays (cell culture, enzymatic assays) where pH must remain strictly neutral (7.[2][3]4) and salt formation is insufficient.[2][3]

The Logic: Organic solvents like DMSO disrupt the crystal lattice energy.[2][3] By dissolving the compound in a "master stock" of organic solvent first, you bypass the energy barrier of wetting the hydrophobic powder with water.[3]

Step-by-Step Workflow:

  • Master Stock: Dissolve the compound completely in 100% DMSO (Dimethyl sulfoxide).[2][3]

    • Target Concentration: 10 mM to 100 mM.[2][3]

    • Observation: It should dissolve readily.[2][3][4] If not, gentle warming (37°C) or sonication is safe.[2][3]

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into Ethanol or PEG-400 . This reduces the "shock" of hitting the water.[2][3]

  • Aqueous Spike: Slowly add the stock solution to your aqueous media (buffer/media) while vortexing rapidly.[2][3]

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in biological assays.[2][3]

Compatibility Table:

Solvent Solubility Rating Biological Compatibility Notes
DMSO Excellent (**) Good (< 0.1%) Universal solvent; high boiling point.[1][2]
Ethanol Good () Moderate Volatile; may cause precipitation if evaporated.[2][3]
DMF Very Good (***) Poor Toxic to many cell lines; avoid if possible.[2][3]

| Water | Poor () | Excellent | Requires pH adjustment (See Protocol A).[2] |

Frequently Asked Questions (FAQ)

Q1: Can I use HCl to dissolve it? I see a nitrogen atom in the ring. A: NO. This is a critical error. While quinolines can often be protonated by acids to form soluble salts, 2-methoxyquinolines are chemically distinct.[2][3] They are cyclic imidate ethers.[2][3] In strong acidic conditions (low pH), the ether bond is susceptible to hydrolysis, which would cleave the methoxy group and convert your compound into 8-carboxy-2-quinolone (an impurity).[2] Always favor basic pH for this specific molecule.[2][3]

Q2: My solution precipitates when I add it to cell culture media. Why? A: This is likely a "pH Shock."[2][3] Cell culture media (like DMEM) is buffered to pH 7.[2][3]4. If you dissolved your compound in a highly basic solution (pH 10) or pure DMSO, adding it to the media might drop the local pH or change the dielectric constant, causing the compound to cross its solubility limit.[3]

  • Fix: Pre-dilute your compound in PBS (pH 7.[2][3]4) containing 1-5% BSA (Bovine Serum Albumin).[2][3] The albumin acts as a carrier protein, sequestering the hydrophobic molecule and preventing precipitation.[3]

Q3: Is the compound stable in solution? A:

  • In DMSO: Stable for months at -20°C.

  • In Aqueous Buffer (pH 7-8): Stable for days at 4°C.

  • In Acidic Buffer: Unstable.[2][3] Avoid storage.

Decision Matrix: Which Protocol Should I Use?

Use this logic flow to determine the safest experimental path for your application.

Decision_Tree Start Start: What is your application? ChemSynth Chemical Synthesis / Purification Start->ChemSynth BioAssay Biological Assay (Cells/Enzymes) Start->BioAssay MethodA USE PROTOCOL A: Dissolve in dilute NaOH ChemSynth->MethodA Yes Q_pH Can you tolerate pH > 8? BioAssay->Q_pH Q_pH->MethodA Yes (Rare) MethodB USE PROTOCOL B: DMSO Stock + Dilution Q_pH->MethodB No (Standard) MethodC USE COMPLEXATION: Cyclodextrin (HP-beta-CD) MethodB->MethodC If Precipitates

Figure 2: Experimental decision tree for selecting the optimal solubilization strategy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66582, Quinoline-8-carboxylic acid. Retrieved from [Link]

    • Grounding: Provides fundamental physicochemical properties (pKa, solubility) of the parent scaffold used to infer behavior of the 2-methoxy derivative.[2][3]

  • Grounding: Verifies solid-state properties and stability data for quinoline carboxylic acid deriv
  • Grounding: Source of general protocols for pH adjustment and co-solvent selection for hydrophobic carboxylic acids.
  • Grounding: Illustrates the structural diversity and handling precautions for methoxy-quinoline carboxylic acids.

Sources

Troubleshooting

Technical Support Center: Minimizing Decarboxylation in High-Temperature Quinoline Reactions

Welcome to the technical support center for high-temperature quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quinoline sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for high-temperature quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quinoline synthesis and encountering challenges with decarboxylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.

Unwanted decarboxylation is a common and often frustrating side reaction, particularly in classical methods like the Doebner, Doebner-von Miller, and Pfitzinger reactions, which require elevated temperatures. This loss of a carboxyl group can lead to significantly reduced yields of the desired quinoline carboxylic acid, a crucial scaffold in numerous pharmaceutical agents.[1][2] This guide will dissect the causes of decarboxylation and provide actionable, field-proven strategies to maintain the integrity of your target molecules.

Understanding the Enemy: The Mechanism of Decarboxylation

At its core, decarboxylation is the removal of a carboxyl group (-COOH) with the release of carbon dioxide (CO₂).[3] In the context of high-temperature quinoline synthesis, which often involves acidic conditions, the mechanism is typically facilitated by electrophilic attack of a proton on the aromatic ring, leading to the displacement of the CO₂ group.[4] The stability of the resulting carbanion intermediate plays a crucial role; electron-withdrawing groups on the aromatic ring can stabilize this intermediate, making decarboxylation more favorable.[3] Conversely, electron-donating groups can sometimes hinder it.

High temperatures provide the necessary activation energy for this process, making thermal management a critical parameter.[5] The presence of certain metal catalysts can also influence the rate of decarboxylation, either by promoting it through the formation of carboxylate complexes or, in some cases, by offering alternative reaction pathways that avoid it.[3][6]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments. The solutions are grounded in chemical principles and supported by literature.

Q1: My Doebner-von Miller reaction is yielding the decarboxylated quinoline as the major product. How can I favor the formation of the quinoline-4-carboxylic acid?

A1: This is a classic challenge in the Doebner-von Miller synthesis, which traditionally uses α,β-unsaturated carbonyl compounds and strong acids at high temperatures.[7][8] The harsh conditions are often the primary culprit for decarboxylation. Here are several strategies to mitigate this:

  • Temperature Optimization: This is your first line of defense. High temperatures, often exceeding 250°C in classical syntheses, can lead to product decomposition and decarboxylation.[5] Systematically lower the reaction temperature in increments of 10-20°C to find the sweet spot where the cyclization reaction proceeds efficiently with minimal decarboxylation. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time at a lower temperature.[9]

  • Catalyst Selection: The choice of acid catalyst is pivotal. While strong Brønsted acids like sulfuric acid or hydrochloric acid are traditional, they can also aggressively promote decarboxylation.[10] Consider switching to a milder Lewis acid catalyst. Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃) can effectively catalyze the reaction under less harsh conditions, thereby preserving the carboxyl group.[1][7]

  • Biphasic Reaction Medium: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material is a common side reaction that can lead to lower yields and the formation of tar, necessitating harsher conditions to drive the reaction to completion.[2][10] Employing a biphasic system, such as toluene and water, can sequester the carbonyl compound in the organic phase, reducing polymerization and allowing for milder overall reaction conditions.[10]

  • Microwave-Assisted Synthesis: Microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes.[9] This shortened exposure to high temperatures can significantly decrease the extent of decarboxylation. Several studies have reported successful quinoline syntheses with improved yields and reduced side products using microwave-assisted methods.[2][11][12]

Q2: I'm performing a Pfitzinger reaction to synthesize a substituted quinoline-4-carboxylic acid, but my yields are low, and I suspect decarboxylation. What can I do?

A2: The Pfitzinger reaction, which combines an isatin with a carbonyl compound under basic conditions, is a powerful method for accessing quinoline-4-carboxylic acids.[2] However, decarboxylation can still be an issue, especially if the reaction requires prolonged heating.

  • Base and Solvent Optimization: The Pfitzinger reaction is typically conducted in a strong alkaline medium.[13] The choice of base and solvent can influence the reaction rate and the stability of the carboxylic acid product. Experiment with different base/solvent combinations, such as potassium hydroxide in ethanol/water, to find conditions that promote efficient cyclization without requiring excessively high temperatures or long reaction times.[14]

  • Microwave Irradiation for Selective Decarboxylation Control: Interestingly, microwave irradiation can be used strategically in a two-step process. First, the Pfitzinger reaction can be carried out under microwave irradiation to form the quinoline-2,4-dicarboxylic acid. A subsequent, short burst of microwave irradiation at a higher temperature (190–200 °C) can then be used to selectively decarboxylate at the 2-position, leaving the desired quinoline-4-carboxylic acid in good yield.[2] This level of control is difficult to achieve with conventional heating.

Q3: Can I use metal catalysts to prevent decarboxylation?

A3: The role of metals in decarboxylation is complex and context-dependent. While some transition metals, particularly copper compounds, can facilitate decarboxylation through the formation of carboxylate complexes, others can be part of catalytic systems that operate under milder conditions, thus indirectly preventing decarboxylation.[3][15]

  • Palladium-Catalyzed Reactions: Modern synthetic methods often employ palladium catalysts for cross-coupling reactions to build the quinoline scaffold. These reactions can sometimes be performed at lower temperatures than classical methods, thereby avoiding decarboxylation.

  • Silver-Catalyzed Reactions: Silver salts have been shown to promote the decarboxylation of electron-poor benzoic acids to form arylsilver intermediates.[16] However, in some multi-metallic catalytic systems, silver can play a role in preventing unwanted side reactions by influencing the reaction pathway.[16]

  • Bimetallic Nanoparticles: Recent research has shown that bimetallic iron-ruthenium nanoparticles can be effective for the selective decarboxylation of certain aromatic carboxylic acids.[17] While the goal in this case is controlled decarboxylation, it highlights the potential for designing highly specific catalytic systems. For preventing decarboxylation, the focus would be on catalysts that lower the activation energy of the desired cyclization reaction more than that of the decarboxylation pathway.

Q4: Would running the reaction under a CO₂ atmosphere help to suppress decarboxylation?

A4: Based on Le Chatelier's principle, increasing the concentration of a product (CO₂) should shift the equilibrium of a reversible reaction back towards the reactants, thereby inhibiting decarboxylation. Indeed, studies on enzymatic decarboxylation have shown that an increased partial pressure of CO₂ can repress the formation of the gas.[18] The decarboxylation of aromatic acids is an exergonic reaction that is entropically favored at low partial pressures of CO₂.[17]

While this is a sound theoretical approach, its practical application in high-temperature organic synthesis can be challenging due to the need for specialized high-pressure equipment. However, for reactions that are only moderately sensitive to decarboxylation, performing the reaction in a sealed vessel where CO₂ pressure can build up might offer a slight advantage over running it in an open system.

Q5: Are there alternative synthetic strategies that are less prone to decarboxylation?

A5: Yes, moving away from high-temperature, strongly acidic or basic classical methods is often the most effective solution.

  • Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and residence time.[19] The small reaction volume at any given time in a flow reactor enhances safety and allows for rapid and efficient heat transfer. This precise temperature control can minimize the formation of byproducts, including those from decarboxylation.[19][20] Flow chemistry has been successfully applied to the Doebner-Miller synthesis of quinolines.[19]

  • Modern Catalytic Methods: A wide array of modern synthetic protocols for quinoline synthesis operate under significantly milder conditions. These often involve transition-metal catalysts (e.g., ruthenium, cobalt, copper) that facilitate the desired bond formations without the need for extreme temperatures.[12][21] Exploring these newer methods can be a highly effective way to circumvent the problem of decarboxylation entirely.[22]

Data Summary: A Comparative Overview of Mitigation Strategies

StrategyKey Parameters to OptimizeExpected OutcomePotential Drawbacks
Temperature Optimization Reaction Temperature, Reaction TimeIncreased yield of carboxylated productMay require longer reaction times at lower temperatures
Catalyst Modification Type of Acid (Brønsted vs. Lewis), Catalyst LoadingHigher selectivity for the desired product under milder conditionsLewis acids can be more expensive and sensitive to moisture
Microwave-Assisted Synthesis Power, Temperature, Irradiation TimeDrastically reduced reaction times, improved yieldsRequires specialized equipment, scalability can be a concern
Flow Chemistry Flow Rate, Temperature, Pressure, Residence TimeExcellent process control, improved safety and scalabilityHigher initial equipment cost
Pressurization with CO₂ CO₂ Partial PressurePotential suppression of decarboxylationRequires high-pressure reactor setup

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Microwave-Assisted Doebner-von Miller Synthesis
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aniline (1.0 mmol), the α,β-unsaturated aldehyde or ketone (1.2 mmol), and a suitable solvent (e.g., ethanol, 3 mL).

  • Catalyst Addition: Add the chosen acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Reaction Setup: Seal the vial and place it in the cavity of a microwave synthesizer.

  • Microwave Irradiation: Irradiate the mixture at a constant temperature (e.g., 120-150°C) for a predetermined time (e.g., 10-30 minutes). Monitor the reaction progress by TLC.

  • Work-up: After cooling, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Reaction
  • Reaction Setup: To a solution of the aniline (1.0 equiv) in a dry solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5-10 mol%).

  • Reagent Addition: While stirring, add the α,β-unsaturated carbonyl compound (1.2-1.5 equiv) to the mixture. The addition may be done dropwise to control any exotherm.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 80-110°C) and monitor by TLC.

  • Work-up and Purification: Upon completion, cool the reaction, quench with water or a mild base, and perform an extractive work-up. Purify the product by standard methods.

Visualizing the Process: Diagrams and Workflows

Decarboxylation Mitigation Workflow

This diagram outlines the logical steps for troubleshooting unwanted decarboxylation.

G start Problem: Unwanted Decarboxylation Observed q1 Is the reaction temperature > 150°C? start->q1 a1_yes Reduce Temperature & Monitor Kinetics q1->a1_yes Yes a1_no Evaluate Catalyst q1->a1_no No q2 Using strong Brønsted acid? a1_yes->q2 a1_no->q2 a2_yes Switch to Milder Lewis Acid Catalyst q2->a2_yes Yes a2_no Consider Advanced Methodologies q2->a2_no No end Problem Resolved: Carboxyl Group Retained a2_yes->end a3 Implement Microwave Synthesis or Flow Chemistry a2_no->a3 a3->end G cluster_0 Quinoline-4-Carboxylic Acid cluster_1 Protonation cluster_2 Loss of CO₂ mol1 [Quinoline]-COOH mol2 [Quinoline]-C(OH)₂⁺ mol1->mol2 + H⁺ mol3 [Quinoline]-H + CO₂ mol2->mol3 - H₂O, - H⁺

Caption: Simplified mechanism of acid-catalyzed decarboxylation.

Frequently Asked Questions (FAQs)

Q: At what temperature does decarboxylation of quinoline carboxylic acids typically become significant? A: While substrate-dependent, decarboxylation rates for many aromatic carboxylic acids become substantial at temperatures above 150°C, and particularly for thermally sensitive substrates, issues can arise even at lower temperatures with prolonged heating. For some robust systems, temperatures up to 200°C may be tolerated, but optimization is key. [4][5] Q: Can the position of the carboxylic acid group on the quinoline ring affect its susceptibility to decarboxylation? A: Yes. The electronic environment of the carboxyl group plays a significant role. For instance, selective decarboxylation of quinoline-2,4-dicarboxylic acids at the 2-position can be achieved, suggesting the carboxyl group at this position is more labile under certain conditions. [2]The stability is influenced by the proximity to the nitrogen atom and the overall electronic distribution in the ring.

Q: Are there any "green" or environmentally friendly methods to avoid decarboxylation? A: Absolutely. Many of the strategies discussed also align with the principles of green chemistry. [11][23]Using water as a solvent, employing catalyst-free conditions where possible, and utilizing energy-efficient methods like microwave synthesis are all considered greener approaches. [9][11][22]Flow chemistry, by minimizing waste and improving energy efficiency, is also a key green technology. [19] Q: My starting aniline has a strong electron-withdrawing group, and the reaction is sluggish, forcing me to use high temperatures that cause decarboxylation. What should I do? A: This is a common issue as anilines with strong electron-withdrawing groups are less nucleophilic, slowing down the initial steps of the reaction. [1]Instead of simply increasing the temperature, a more effective approach is to use a more potent catalytic system. High-performance Lewis acids or modern transition-metal-catalyzed methods are often necessary to achieve good yields with these challenging substrates under milder conditions that do not promote decarboxylation. [10]

References

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996). Energy & Fuels, 10(4), 847-853. [Link]

  • Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. (1991). Preprints of Papers- American Chemical Society, Division of Fuel Chemistry, 36(4), 1693-1700. [Link]

  • The Effect of Carbon Dioxide Pressure on a Bacterial Decarboxylase System. (1953). Journal of General Microbiology, 8(1), 38-44. [Link]

  • Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process. (2020). Chemistry – A European Journal, 26(48), 10959-10964. [Link]

  • Ruthenium‐Catalyzed Synthesis of α‐Alkylated Ketones and Quinolines in an Aqueous Medium via a Hydrogen‐Borrowing Strategy Using Ketones and Alcohols. (2019). Chemistry – An Asian Journal, 14(23), 4349-4357. [Link]

  • Examples of flow synthesis of quinoline derivatives by Doebner‐Miller reaction. (2025). Green Chemistry Letters and Reviews. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). Journal of the American Chemical Society, 145(42), 23145–23156. [Link]

  • Decarboxylation. (n.d.). Wikipedia. [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2025). Organic Process Research & Development. [Link]

  • Chemistry Decarboxylation Reaction. (n.d.). SATHEE - IIT Kanpur. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. [Link]

  • Decarboxylative cross-coupling. (n.d.). Wikipedia. [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. [Link]

  • Metal-Catalyzed Decarboxylative C–H Functionalization. (2015). Chemical Reviews, 115(9), 3462-3524. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21364-21380. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (1970). Canadian Journal of Chemistry, 48(21), 3349-3353. [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2021). Frontiers in Chemistry, 9, 706935. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 975. [Link]

  • Doebner-von Miller reaction. (2018). Semantic Scholar. [Link]

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. (2023). The Journal of Organic Chemistry, 88(4), 2147–2152. [Link]

  • Advance organic chemistry 1 ; Doebner Miller reaction. (2018). Slideshare. [Link]

  • Enzymatic Carboxylation of Resorcinol in Aqueous Triethanolamine at Elevated CO2 Pressure. (2023). Catalysts, 13(12), 1528. [Link]

  • Continuous low pressure decarboxylation of fatty acids to fuel-range hydrocarbons with in situ hydrogen production. (2020). Green Chemistry, 22(12), 3843-3855. [Link]

  • Environmentally Benign Approaches towards the Synthesis of Quinolines. (2022). ChemistrySelect, 7(22), e202200788. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). Catalysts, 13(10), 1361. [Link]

  • Decarboxylation of Carboxylic Acids. (2025). YouTube. [Link]

  • Decarboxylation Mechanism Explained: Definition, Examples, Practice & Video Lessons. (2022). Clutch Prep. [Link]

  • Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines. (2014). Organic Letters, 16(18), 4786-4789. [Link]

  • Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. (2012). The Chemical Record, 12(1), 141-164. [Link]

  • An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. (2024). European Journal of Medicinal Chemistry, 277, 116561. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2020). Journal of Medicinal Chemistry, 63(17), 9349–9370. [Link]

  • TRANSITION METAL-CATALYZED DECARBOXYLATIVE CARBON–CARBON BOND FORMATION. (2009). University of Illinois Urbana-Champaign. [Link]

  • Rational Design of Continuous Flow Processes for Synthesis of Functional Molecules. (2018). Comprehensive Supramolecular Chemistry II, 225-248. [Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (2025). Current Organic Synthesis, 22(6). [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (1998). Farmaco, 53(8-9), 577-83. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. (2011). Chemical Society Reviews, 40(10), 5049-5066. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026). The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 2-Methoxyquinoline-8-carboxylic Acid

Welcome to the technical support center for the purification of 2-Methoxyquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methoxyquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the recrystallization of this valuable quinoline derivative. Here, we address common challenges and provide systematic troubleshooting strategies to ensure you achieve the highest purity and yield in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the critical first steps in selecting an appropriate recrystallization solvent for 2-Methoxyquinoline-8-carboxylic acid?

A1: The selection of a suitable solvent is the cornerstone of a successful recrystallization. The ideal solvent should exhibit high solubility for 2-Methoxyquinoline-8-carboxylic acid at elevated temperatures and low solubility at room temperature or below. This differential solubility is key to maximizing product recovery.

Expert Insight: Based on the structure of 2-Methoxyquinoline-8-carboxylic acid, which contains a polar carboxylic acid group, a moderately polar quinoline ring, and a methoxy group, we can predict its solubility behavior. The principle of "like dissolves like" is a good starting point. Solvents with moderate to high polarity, particularly those capable of hydrogen bonding, are likely to be good candidates.

Experimental Protocol: Small-Scale Solvent Screening

  • Sample Preparation: Place approximately 10-20 mg of your crude 2-Methoxyquinoline-8-carboxylic acid into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent dropwise (e.g., 0.5 mL to start). A good initial selection of solvents with varying polarities is recommended.

  • Observation at Room Temperature: Agitate the tubes and observe the solubility at ambient temperature. A suitable solvent should not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes in a water or sand bath. Continue adding the solvent in small increments until the solid completely dissolves. Note the approximate volume of solvent required.

  • Cooling and Observation: Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. An ideal solvent will yield a good crop of well-formed crystals upon cooling.

Data Presentation: Initial Solvent Screening Observations (Hypothetical)

SolventPolarity IndexBoiling Point (°C)Solubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
Water9.0100InsolubleSparingly SolublePoor
Ethanol5.278Sparingly SolubleSolubleGood
Methanol6.665SolubleVery SolubleFair (potential for loss)
Acetone5.156SolubleVery SolublePoor (supersaturation likely)
Ethyl Acetate4.477Sparingly SolubleSolubleGood
Toluene2.4111InsolubleSparingly SolubleFair
Heptane0.198InsolubleInsolubleNone

This table presents hypothetical data to illustrate the solvent selection process. Actual results must be determined experimentally.

Q2: My compound is either too soluble or not soluble enough in all the single solvents I've tried. What is the next step?

A2: This is a common challenge that can be effectively addressed by employing a mixed-solvent system, also known as an antisolvent recrystallization. This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "antisolvent" (in which it is poorly soluble) until the solution becomes saturated and crystals begin to form upon cooling.

Expert Insight: For 2-Methoxyquinoline-8-carboxylic acid, a good starting point for a mixed-solvent system would be a polar "good" solvent paired with a less polar or nonpolar "antisolvent". The key is that the two solvents must be miscible.

Experimental Protocol: Mixed-Solvent System Development

  • Dissolution: Dissolve the crude 2-Methoxyquinoline-8-carboxylic acid in a minimal amount of the hot "good" solvent (e.g., ethanol or acetone).

  • Antisolvent Addition: While the solution is still hot, add the "antisolvent" (e.g., water or heptane) dropwise with constant swirling.

  • Induce Turbidity: Continue adding the antisolvent until you observe a persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Re-dissolution: If too much antisolvent is added and the compound precipitates out, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

Mandatory Visualization: Mixed-Solvent Recrystallization Workflow

mixed_solvent_recrystallization start Crude Compound dissolve Dissolve in minimal hot 'good' solvent start->dissolve add_antisolvent Add 'antisolvent' dropwise until turbidity persists dissolve->add_antisolvent clear_solution Add a few drops of 'good' solvent if needed to clarify add_antisolvent->clear_solution Overshot? cool Slowly cool to room temperature, then in ice bath add_antisolvent->cool Saturated clear_solution->add_antisolvent crystals Crystal Formation cool->crystals filter_dry Filter and Dry Pure Crystals crystals->filter_dry no_crystals start No Crystals Formed Upon Cooling check_concentration Is the solution too dilute? start->check_concentration reduce_volume Evaporate some solvent and re-cool check_concentration->reduce_volume Yes induce_crystallization Induce Crystallization check_concentration->induce_crystallization No seed Add Seed Crystal induce_crystallization->seed scratch Scratch Inner Surface of Flask induce_crystallization->scratch flash_freeze Flash Freeze Small Portion induce_crystallization->flash_freeze

Caption: Troubleshooting guide for no crystal formation.

References

Troubleshooting

Technical Support Center: Enhancing the Stability of 2-Methoxyquinoline-8-carboxylic acid in Solution

Welcome to the technical support center for 2-Methoxyquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxyquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into maintaining the stability of this compound in solution. By understanding its chemical nature and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Foundational Understanding: The Chemistry of Instability

2-Methoxyquinoline-8-carboxylic acid is a molecule featuring three key functional groups: a quinoline ring, a methoxy group (-OCH₃), and a carboxylic acid group (-COOH). Each of these contributes to its overall reactivity and stability profile. While specific degradation studies on this exact molecule are not extensively published, we can infer its likely behavior based on the known chemistry of these components.

  • Quinoline Ring: The quinoline core is an aromatic heterocyclic system. Such systems can be susceptible to oxidation and photodegradation, especially under UV light exposure, which can lead to the formation of colored byproducts.[1][2][3]

  • Carboxylic Acid Group: The carboxylic acid moiety governs the molecule's pH-dependent solubility and stability. In its protonated form (at low pH), the molecule is less water-soluble. In its deprotonated carboxylate form (at neutral to high pH), it becomes significantly more soluble in aqueous media.[4] However, aromatic carboxylic acids can be prone to decarboxylation at elevated temperatures.[5]

  • Methoxy Group: The aryl methyl ether linkage can be susceptible to cleavage (hydrolysis) under harsh acidic or high-temperature conditions, which would convert the methoxy group to a hydroxyl group.[6][7][8][9]

Understanding these potential vulnerabilities is the first step toward proactively preventing degradation.

Troubleshooting Guide: Diagnosing Stability Issues

This section addresses common problems encountered during the handling and storage of 2-Methoxyquinoline-8-carboxylic acid solutions in a question-and-answer format.

Q1: My solution of 2-Methoxyquinoline-8-carboxylic acid has turned yellow/brown overnight. What is happening?

A1: A color change is a common indicator of chemical degradation, likely due to the oxidation or photodegradation of the quinoline ring system.[1] Quinoline and its derivatives are known to be sensitive to light and air (oxygen).[3][10]

Immediate Actions:

  • Protect from Light: Immediately wrap your container in aluminum foil or transfer the solution to an amber vial to prevent further photodegradation.[11][12]

  • Inert Atmosphere: If possible, sparge the solution with an inert gas like argon or nitrogen and store it under an inert headspace to minimize oxidation.[10]

  • Verify Integrity: Analyze the solution using a stability-indicating method like HPLC-UV to quantify the remaining parent compound and detect the presence of degradation products.[13][14]

Q2: I'm observing precipitation or cloudiness in my aqueous stock solution. Why?

A2: This is almost always related to pH and the low intrinsic solubility of the protonated carboxylic acid.[4]

Root Causes & Solutions:

  • Insufficiently Basic pH: The carboxylic acid group needs to be deprotonated to its more soluble carboxylate salt form. For many quinoline carboxylic acids, solubility increases significantly at a pH above their pKa.[15][16][17]

  • Solution: Ensure your solution's pH is adequately high (typically pH > 7.5) to maintain the compound in its ionized, more soluble state. Using a buffer is highly recommended over simply adjusting with NaOH, as it will prevent pH shifts over time.[18]

  • Temperature Effects: A decrease in temperature can reduce the solubility of many compounds.[17] If you are storing the solution in a refrigerator or freezer, you may be observing temperature-induced precipitation. Gently warm the solution to room temperature and vortex to see if it redissolves.

Q3: The measured concentration of my stock solution is lower than expected after a week of storage. What could be the cause?

A3: A decrease in concentration points to degradation. Assuming evaporation is controlled, the likely culprits are slow chemical degradation or adsorption to the container surface.

Troubleshooting Steps:

  • Review Storage Conditions: Are you following the best practices for temperature, light, and atmosphere control? (See Section 3). Even at low temperatures, slow degradation can occur.[19]

  • Assess pH Stability: If using an unbuffered aqueous solution, the pH can change over time (e.g., by absorbing atmospheric CO₂), potentially leading to precipitation and an apparent loss of concentration in the supernatant. Re-measure the pH and adjust if necessary.

  • Consider Container Material: Highly lipophilic compounds can sometimes adsorb to certain types of plastic. Consider using glass or polypropylene containers. Always perform a visual inspection of the container for any residue.[19]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing stability issues with your 2-Methoxyquinoline-8-carboxylic acid solution.

Troubleshooting Workflow start Stability Issue Observed (e.g., Color Change, Precipitation, Low Concentration) is_color Is there a color change? start->is_color is_precipitate Is there precipitation? is_color->is_precipitate No action_light Protect from Light (Amber Vial) Minimize Headspace/Use Inert Gas is_color->action_light Yes is_concentration Is concentration low? is_precipitate->is_concentration No action_ph Check & Adjust pH Use Buffered Solution (pH > 7.5) is_precipitate->action_ph Yes action_storage Review Storage Conditions (Temp, Container, Atmosphere) is_concentration->action_storage Yes analyze Analyze via HPLC-UV to Confirm Degradation & Purity is_concentration->analyze No, but issue persists action_light->analyze action_ph->analyze action_storage->analyze

Caption: A flowchart for diagnosing common stability issues.

Proactive Stability-Enhancing Protocols

To prevent the issues detailed above, follow these validated protocols for solution preparation and storage.

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol focuses on creating a stable, buffered aqueous solution.

Materials:

  • 2-Methoxyquinoline-8-carboxylic acid

  • High-purity water (e.g., Milli-Q or HPLC-grade)

  • A suitable buffer (e.g., 50 mM Phosphate or TRIS buffer)

  • 1 M NaOH solution

  • Calibrated pH meter

  • Volumetric flasks (Class A)

  • Amber glass storage vials[11]

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of 2-Methoxyquinoline-8-carboxylic acid.

  • Initial Suspension: Add approximately 80% of the final volume of your chosen buffer solution (e.g., 8 mL for a final volume of 10 mL) to the volumetric flask containing the compound. The compound will likely not dissolve at this stage.

  • pH Adjustment: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the pH continuously. The solid should begin to dissolve as the pH increases and the carboxylic acid is converted to its carboxylate salt.

  • Target pH: Continue adding NaOH until all the solid has dissolved and the pH is stable in the range of 7.5 - 8.5. This ensures the compound is fully ionized.

  • Final Volume: Once dissolved, bring the solution to the final volume with the buffer. Mix thoroughly.

  • Storage: Transfer the final solution to a labeled amber glass vial, minimize the headspace, and store under the recommended conditions.

Protocol 2: Recommended Storage Conditions

Proper storage is crucial for long-term stability.[20][21]

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage. 2-8°C for short-term (1-2 weeks). Reduces the rate of all chemical degradation pathways.[10][11]
Light Store in amber vials or wrapped in foil. Prevents photodegradation of the quinoline ring.[2][12]
Atmosphere Store under an inert atmosphere (Argon/Nitrogen). Minimizes oxidative degradation.[10]
pH (Aqueous) Maintain in a buffer solution (pH 7.5 - 8.5). Ensures the compound remains in its more soluble and often more stable carboxylate form.[18]
Container Use Type 1 borosilicate glass or polypropylene vials. Minimizes potential for leaching or adsorption.[12][19]

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to make my stock solution? Is it more stable? A: Yes, DMSO is an excellent solubilizing agent for this compound and can be a good choice for a high-concentration primary stock. Anhydrous DMSO can protect the compound from hydrolysis. However, be aware that DMSO is hygroscopic and can absorb water from the atmosphere, which might introduce stability issues over time. Always use high-purity, anhydrous DMSO and store it properly in a desiccator.[11]

Q: Is 2-Methoxyquinoline-8-carboxylic acid sensitive to heat? A: While stable at ambient temperatures, aromatic carboxylic acids can undergo thermal decarboxylation (loss of CO₂) at significantly elevated temperatures (e.g., >250°C), though this is not a concern under normal laboratory storage or experimental conditions.[5] Short-term heating in solution (e.g., 60°C for stress testing) may accelerate other degradation pathways like hydrolysis.[10]

Q: How can I confirm the purity of my solution before an experiment? A: The best practice is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13] A quick purity check involves running a sample and ensuring that >99% of the total peak area corresponds to the parent compound and that no significant degradation peaks are present.

Q: What are the likely degradation products I might see on an HPLC chromatogram? A: Based on the chemistry of the functional groups, potential degradation products could include:

  • Oxidation products: Hydroxylated versions of the quinoline ring.[14]

  • Photodegradation products: Various ring-opened or rearranged species.[2]

  • Hydrolysis product: 2-Hydroxyquinoline-8-carboxylic acid, from the cleavage of the methoxy group.[7]

References

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Cubework. (n.d.). Chemical Research Chemicals: Warehouse Storage & Solutions Storage.
  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from Protect IU - Indiana University website.
  • eLabNext. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets.
  • ResearchGate. (2025, August 10).
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage.
  • ResearchGate. (2024, March 15).
  • ACS Publications. (2025, January 28). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites.
  • PMC. (n.d.). Light-driven selective aerobic oxidation of (iso)
  • Taylor & Francis Online. (2006, September 23). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide.
  • ResearchGate. (2024, June 11). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars.
  • ACS Publications. (2025, September 9).
  • JETIR.org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
  • PubMed. (2024, July 10). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars.
  • Chemistry Stack Exchange. (2016, May 12). Can an ether be selectively hydrolysed in the presence of an ester?.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2024, November 4). (PDF) Effect of the heterocyclic ring-fusion on the photochemical reactivity of 1,4-dihydropyridines, polyhydroquinolines, and decahydroacridine-1,8-diones.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Degradation of 2-Methyl-8-quinolinecarboxaldehyde.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
  • ACS Publications. (n.d.). On the Stability of Carboxylic Acid Derivatized Gold Colloidal Particles: The Role of Colloidal Solution pH Studied by Optical Absorption Spectroscopy.
  • ACS Publications. (2009, January 13).
  • PubMed. (n.d.).
  • Astrobiology. (2024, October 4). Investigating The Stability of Aromatic Carboxylic Acids in Hydrated Magnesium Sulfate under UV Irradiation to Assist Detection of Organics on Mars.
  • StuDocu. (n.d.). Exp.
  • Benchchem. (n.d.). Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Methoxyquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The purity of pharmaceutical intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. 2-Methoxyqui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. 2-Methoxyquinoline-8-carboxylic acid is a key building block in the synthesis of various pharmaceuticals, making the development of a robust and reliable analytical method for its purity assessment a cornerstone of quality control. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose, offering unparalleled sensitivity and selectivity.

This guide presents a comprehensive comparison of two Reverse-Phase HPLC (RP-HPLC) methods for the purity analysis of 2-Methoxyquinoline-8-carboxylic acid. We will navigate from a foundational, generic gradient method to a fully optimized and validated stability-indicating method. This in-depth analysis, supported by experimental protocols and validation data, will elucidate the rationale behind method development choices and highlight the performance gains achieved through systematic optimization.

The Analyte: Understanding 2-Methoxyquinoline-8-carboxylic Acid

A foundational understanding of the analyte's physicochemical properties is paramount in devising a separation strategy. 2-Methoxyquinoline-8-carboxylic acid is an aromatic carboxylic acid with a quinoline nucleus. The presence of the carboxylic acid group and the basic nitrogen atom in the quinoline ring means the molecule's ionization state is pH-dependent. The pKa of the structurally similar 8-hydroxyquinoline-2-carboxylic acid has been reported to be approximately 3.92 for the carboxylic acid and 10.14 for the hydroxyl group.[1] This suggests that to ensure the analyte is in a single, non-ionized form for consistent retention on a reversed-phase column, the mobile phase pH should be maintained below the carboxylic acid's pKa.

The quinoline chromophore is expected to exhibit strong UV absorbance. Related quinoline structures show absorbance maxima around 234 nm and 308 nm.[2] A photodiode array (PDA) detector is invaluable in method development to empirically determine the optimal detection wavelength for maximum sensitivity.[3][4][5]

Method A: The Initial Approach - A Generic Gradient Method

Method development often commences with a generic gradient method to resolve the main component from potential impurities. This initial method provides a baseline for further optimization.

Experimental Protocol: Method A
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[3][4][5]

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detection, monitoring at 240 nm and 310 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of 2-Methoxyquinoline-8-carboxylic acid (1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water. Working standards for analysis are prepared by appropriate dilution.

Method B: The Optimized Stability-Indicating Method

The goal of optimization is to develop a method that is not only robust and reproducible but also capable of separating the main peak from all potential degradation products, a critical requirement for a stability-indicating assay.[6][7]

Optimization Strategy & Rationale

The transition from Method A to Method B involves a systematic evaluation of critical parameters:

  • Column Chemistry: While a C18 column provides good hydrophobic retention, alternative stationary phases can offer different selectivities. A Phenyl-Hexyl column was evaluated to explore potential π-π interactions with the aromatic quinoline ring of the analyte and its impurities.

  • Mobile Phase pH: To ensure consistent retention and good peak shape for the acidic analyte, the mobile phase pH was buffered. Based on the estimated pKa of ~3.9, a phosphate buffer at pH 2.5 was chosen to ensure the carboxylic acid group is fully protonated.

  • Gradient Profile: The broad gradient of Method A was refined to a shallower gradient in the region where impurities were observed to elute. This enhances the resolution between closely eluting peaks.

  • Flow Rate and Temperature: These parameters were adjusted to optimize analysis time while maintaining adequate resolution and peak shape.

Experimental Protocol: Method B
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

  • Column: Phenyl-Hexyl reversed-phase column (4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with Phosphoric Acid

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-22 min: 70-30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: PDA detection, monitoring at 310 nm for quantitation and peak purity assessment.

  • Injection Volume: 10 µL

  • Sample Preparation: As per Method A.

Performance Comparison: Method A vs. Method B

The following table summarizes the comparative performance of the two methods based on validation data.

ParameterMethod A (Initial)Method B (Optimized)Rationale for Improvement
Resolution (Main Peak vs. Closest Impurity) 1.8> 2.5Phenyl-Hexyl column and optimized gradient improved selectivity.
Tailing Factor (Main Peak) 1.61.1Buffered mobile phase at low pH minimized silanol interactions.
Run Time 20 min25 minSlightly longer run time is justified by significantly improved resolution.
Limit of Quantitation (LOQ) 0.05%0.02%Optimized wavelength and better peak shape led to improved sensitivity.
Specificity (Forced Degradation) Co-elution observed under acidic stressBaseline separation of all degradation productsStability-indicating nature of the method is confirmed.

Method Validation: A Trustworthy System

A comprehensive validation of Method B was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

Validation Protocol
  • Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, the drug substance was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic). The stressed samples were then analyzed to ensure that the main peak was well-resolved from any degradation products.

  • Linearity: A series of solutions of 2-Methoxyquinoline-8-carboxylic acid at different concentrations were prepared and analyzed. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy was assessed by spiking a placebo with known amounts of the analyte at three different concentration levels. The percentage recovery was then calculated.

  • Precision (Repeatability and Intermediate Precision): The precision of the method was determined by repeated injections of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (RSD) of the peak areas was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio of the analyte peak.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Visualizing the Workflow

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Analyte Characterization Analyte Characterization Initial Method (Method A) Initial Method (Method A) Method Optimization Method Optimization Optimized Method (Method B) Optimized Method (Method B) Specificity Specificity Optimized Method (Method B)->Specificity undergoes validation Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness

Forced_Degradation_Workflow cluster_stress Stress Conditions Drug_Substance 2-Methoxyquinoline-8-carboxylic acid Acid_Hydrolysis Acidic (e.g., 0.1M HCl) Drug_Substance->Acid_Hydrolysis Base_Hydrolysis Basic (e.g., 0.1M NaOH) Drug_Substance->Base_Hydrolysis Oxidation Oxidative (e.g., 3% H2O2) Drug_Substance->Oxidation Thermal Thermal (e.g., 80°C) Drug_Substance->Thermal Photolytic Photolytic (ICH Q1B) Drug_Substance->Photolytic Analysis Analysis by Optimized HPLC Method (Method B) Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Assessment Assessment of Peak Purity and Resolution Analysis->Assessment

Conclusion

The systematic development and validation of an HPLC method for the purity analysis of 2-Methoxyquinoline-8-carboxylic acid is a critical step in ensuring the quality of this important pharmaceutical intermediate. This guide has demonstrated the progression from a generic, initial method to a robust, stability-indicating method. The optimized method (Method B), utilizing a Phenyl-Hexyl column and a buffered mobile phase, exhibits superior selectivity, peak shape, and sensitivity compared to the initial C18 method. The comprehensive validation according to ICH guidelines confirms that Method B is a reliable and trustworthy analytical tool for quality control and stability testing in a drug development setting.

References

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (n.d.). Pharma Beginners. Retrieved February 15, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). IJPPR Human Journals. Retrieved February 15, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS. Retrieved February 15, 2026, from [Link]

  • A Brief Overview of PDA Detectors in HPLC. (2023, February 17). GenTech Scientific. Retrieved February 15, 2026, from [Link]

  • Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments. Retrieved February 15, 2026, from [Link]

  • RP-HPLC METHOD DEVELOPMENT: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved February 15, 2026, from [Link]

  • Srujani, C. H., et al. (2021). RP-HPLC Method Development and Validation for the Determination of Pemigatinib using Design of Experiments Approach. Journal of Pharmaceutical Research International, 32(40), 26-48. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • Sudha, P. R., Bharath, P., & Ramachandran, D. (2024). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. Current Trends in Biotechnology and Pharmacy, 18(1), 1548–1557. [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). OpenSIUC. Retrieved February 15, 2026, from [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved February 15, 2026, from [Link]

  • UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 2-methoxyquinolin-8-amine. (n.d.). AMERICAN ELEMENTS. Retrieved February 15, 2026, from [Link]

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Comparative

A Comparative Guide to the Spectroscopic Interpretation of 2-Methoxyquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. 2-Methoxyquinol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. 2-Methoxyquinoline-8-carboxylic acid, a substituted quinoline, represents a scaffold of significant interest due to the prevalence of the quinoline motif in a wide array of biologically active compounds. This guide, authored for the discerning scientist, provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral features of this molecule. Furthermore, it offers a comparative assessment with alternative analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to provide a holistic understanding of its characterization.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule such as 2-methoxyquinoline-8-carboxylic acid, with its distinct aromatic and substituent groups, NMR provides a rich dataset for definitive identification and purity assessment.

Interpreting the 1H NMR Spectrum of 2-Methoxyquinoline-8-carboxylic acid

The proton NMR spectrum of 2-methoxyquinoline-8-carboxylic acid is predicted to exhibit a series of distinct signals corresponding to the protons of the quinoline ring, the methoxy group, and the carboxylic acid. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, along with the electron-donating effect of the methoxy group, all play a crucial role in determining the chemical shifts of the aromatic protons.

The protons on the pyridine ring (H-3 and H-4) are expected to be downfield due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzene ring (H-5, H-6, and H-7) will have their chemical shifts influenced by the carboxylic acid group at position 8. The methoxy group protons will appear as a sharp singlet, typically in the upfield region of the aromatic spectrum. The carboxylic acid proton, being highly deshielded, will appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be sensitive to solvent and concentration.

Predicted 1H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.2 - 8.4d8.5 - 9.0
H-47.4 - 7.6d8.5 - 9.0
H-57.9 - 8.1d7.5 - 8.0
H-67.6 - 7.8t7.5 - 8.0
H-78.0 - 8.2d7.5 - 8.0
-OCH34.0 - 4.2s-
-COOH12.0 - 14.0br s-

Note: These are predicted values and may vary depending on the solvent and experimental conditions. d = doublet, t = triplet, s = singlet, br s = broad singlet.

Deciphering the 13C NMR Spectrum

The 13C NMR spectrum provides a complementary and equally vital perspective on the molecular structure, revealing the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the 165-185 ppm region.[1] The carbon atoms of the quinoline ring will resonate in the aromatic region (approximately 110-150 ppm), with their specific shifts influenced by the attached substituents and the nitrogen heteroatom. The methoxy carbon will appear as a distinct signal in the upfield region, typically around 55-60 ppm.

Predicted 13C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3110 - 115
C-4138 - 142
C-4a120 - 125
C-5128 - 132
C-6125 - 129
C-7135 - 139
C-8130 - 135
C-8a145 - 150
-OCH355 - 60
-COOH168 - 172

A Comparative Analysis with Alternative Spectroscopic Techniques

While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive structural confirmation. Mass Spectrometry and FTIR Spectroscopy offer valuable, complementary information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns. For 2-methoxyquinoline-8-carboxylic acid, under electron ionization (EI), the molecular ion peak ([M]+•) would be expected. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO2, 44 Da), followed by further fragmentation of the quinoline ring, such as the loss of a methyl radical (-CH3) from the methoxy group or the loss of HCN from the quinoline core.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-methoxyquinoline-8-carboxylic acid would be characterized by several key absorption bands. A very broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm-1.[4] A strong C=O stretching absorption for the carboxylic acid would appear around 1700-1725 cm-1.[5] The aromatic C-H stretching vibrations would be seen around 3000-3100 cm-1, and the C=C and C=N stretching vibrations of the quinoline ring would appear in the 1450-1600 cm-1 region. The C-O stretching of the methoxy group would likely be observed in the 1200-1300 cm-1 (asymmetric) and 1000-1100 cm-1 (symmetric) regions.

Comparison of Analytical Techniques:

TechniqueInformation ProvidedAdvantagesLimitations
1H and 13C NMR Detailed information on molecular structure, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight, elemental composition, and structural information from fragmentation.High sensitivity (sub-picomole), can be coupled with chromatography for mixture analysis.Isomers may not be distinguishable without tandem MS, fragmentation can be complex.
FTIR Spectroscopy Identification of functional groups.Fast, simple sample preparation, non-destructive.Provides limited information on the overall molecular skeleton, not ideal for complex mixtures.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy: Sample Preparation and Data Acquisition

A standardized protocol for the NMR analysis of quinoline-2-carboxylic acid is provided below.[6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-methoxyquinoline-8-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

    • Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve polar compounds and the exchangeable carboxylic acid proton is often observed.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton wool plug to filter out any particulates.[6]

  • Data Acquisition:

    • Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • For unambiguous assignment, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are highly recommended.

Mass Spectrometry (MS): Sample Preparation and Analysis
  • Sample Preparation:

    • For direct infusion analysis, prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]

    • For LC-MS analysis, prepare the sample in the mobile phase to be used for the chromatographic separation.

    • Ensure the sample is free of non-volatile salts and buffers, which can interfere with ionization.

  • Data Acquisition:

    • For EI-MS, a direct insertion probe can be used.

    • For ESI-MS, the sample solution is introduced into the ion source via a syringe pump or an LC system.

    • Acquire a full scan mass spectrum to determine the molecular ion and then perform tandem MS (MS/MS) experiments to obtain fragmentation information.

FTIR Spectroscopy: Sample Preparation and Analysis
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (100-200 mg) and press into a transparent disk.[1][8]

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation; a small amount of the solid is simply placed on the ATR crystal.

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.

    • Acquire the spectrum, typically over the range of 4000-400 cm-1.

    • A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process for the comprehensive characterization of 2-methoxyquinoline-8-carboxylic acid.

experimental_workflow cluster_synthesis Sample cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_elucidation Structural Confirmation Sample 2-Methoxyquinoline- 8-carboxylic acid NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (EI, ESI) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR_data Chemical Shifts Coupling Constants Correlations NMR->NMR_data MS_data Molecular Weight Fragmentation MS->MS_data FTIR_data Functional Groups FTIR->FTIR_data Structure Unambiguous Structure of 2-Methoxyquinoline- 8-carboxylic acid NMR_data->Structure MS_data->Structure FTIR_data->Structure

Caption: Workflow for the comprehensive structural elucidation of 2-methoxyquinoline-8-carboxylic acid.

nmr_interpretation_logic A 1D NMR Spectra (1H & 13C) B Chemical Shifts (δ) A->B C Integration A->C D Coupling Constants (J) A->D F Proton Environments B->F G Proton Count C->G H Proton Connectivity D->H E 2D NMR Spectra (COSY, HSQC, HMBC) I Carbon-Proton Connectivity (1-bond & long-range) E->I J Fragment Assembly F->J G->J H->J I->J K Complete Molecular Structure J->K

Caption: Logical flow for NMR-based structure determination.

Conclusion

The structural characterization of 2-methoxyquinoline-8-carboxylic acid is most effectively achieved through a synergistic application of modern spectroscopic techniques. While 1H and 13C NMR spectroscopy provide the most detailed and unambiguous structural information, Mass Spectrometry and FTIR spectroscopy offer crucial complementary data regarding molecular weight, elemental composition, and the presence of key functional groups. By following the detailed experimental protocols and interpretative guidance provided in this guide, researchers can confidently and accurately characterize this and other related quinoline derivatives, thereby accelerating the pace of drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • LibreTexts. (2021, December 27). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination using NMR. University of Wisconsin. Retrieved from [Link]

  • Teymourzadeh, H., & Salarvand, M. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trends in Pharmaceutical Sciences, 4(2), 119-134.
  • Gaber, A. M., El-Gendy, A. A., & Atalla, A. A. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(3), 224-228.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from the University of Cambridge website.
  • University of North Carolina Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from the Mass Spectrometry Research Facility website.
  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Diagram].
  • Springer. (2015, December 3). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Table].

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Methoxyquinolines

Executive Summary Objective: This guide provides a technical comparison of the mass spectral fragmentation behaviors of methoxyquinoline isomers (2-, 3-, 4-, 5-, 6-, 7-, and 8-methoxyquinoline). Significance: Methoxyquin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the mass spectral fragmentation behaviors of methoxyquinoline isomers (2-, 3-, 4-, 5-, 6-, 7-, and 8-methoxyquinoline). Significance: Methoxyquinolines are critical structural motifs in antimalarial drugs (e.g., quinine, primaquine), synthetic cannabinoids, and isoquinoline alkaloids. Differentiating these positional isomers is analytically challenging due to their identical molecular weight (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Da).
Key Insight:  While all isomers share a molecular ion (

at m/z 159), their fragmentation pathways diverge significantly based on the proximity of the methoxy group to the ring nitrogen (the "ortho effect") and steric positioning. Specifically, 8-methoxyquinoline exhibits a unique loss of three hydrogen atoms (

), while 3-methoxyquinoline is distinguished by a rapid single-step loss of the acetyl radical equivalent (

).[1]

Mechanistic Deep Dive: The Physics of Fragmentation

To interpret the spectra accurately, one must understand the underlying electronic instability driving the fragmentation.

Electron Ionization (EI) Mechanisms (70 eV)

In EI, the molecule forms a high-energy radical cation (


). The stability of this ion depends on the delocalization of the charge across the quinoline ring and the oxygen lone pair.
  • Primary Pathway (Methyl Radical Loss): The most common pathway for methoxyarenes is the homolytic cleavage of the

    
     bond, expelling a methyl radical (
    
    
    
    , 15 Da) to form a resonance-stabilized quinolinolate cation (m/z 144).
    • Reaction:

      
      
      
  • Secondary Pathway (Carbon Monoxide Loss): The resulting ion (m/z 144) typically undergoes ring contraction or rearrangement to expel carbon monoxide (

    
    , 28 Da), yielding a cation at m/z 116.
    
  • The "Proximity Effect" (8-Methoxy): In 8-methoxyquinoline, the methoxy group is peri-planar to the ring nitrogen. This geometry facilitates a unique intramolecular hydrogen transfer mechanism that is not possible in other isomers, leading to the loss of

    
     (likely as 
    
    
    
    ).
Electrospray Ionization (ESI-CID) Mechanisms

In ESI, the molecule forms a protonated species


. Fragmentation is driven by Collision-Induced Dissociation (CID).[2][3]
  • Key Difference: Unlike EI, ESI fragmentation is often dominated by neutral losses of methanol (

    
    , 32 Da) or ketene-like eliminations, depending on the collision energy.
    

Comparative Analysis of Isomers

The following analysis categorizes the isomers based on their diagnostic fragmentation "fingerprints."

Group A: The Distinctive Outliers (8- and 3-Methoxyquinoline)[2]
IsomerDiagnostic FeatureMechanistic Cause
8-Methoxyquinoline Loss of 3 Da (

)
at m/z 156.
Peri-Effect: The close proximity of the methoxy group to the nitrogen lone pair allows for a complex rearrangement where the methyl hydrogens are stripped, likely involving the nitrogen atom. This peak is virtually absent in other isomers.
3-Methoxyquinoline Direct Loss of 43 Da (m/z 116).Unstable Intermediate: Unlike other isomers that lose

then

sequentially, the 3-isomer appears to lose these moieties in a concerted or rapid consecutive process (effectively losing

). The m/z 144 intermediate is negligible.
Group B: The "Standard" Fragmenters (4-, 5-, 6-, 7-Methoxyquinoline)

These isomers follow the classical stepwise degradation pathway. Distinguishing between them requires careful analysis of relative ion abundances rather than unique peaks.

  • Pathway:

    
     (m/z 159) 
    
    
    
    m/z 144
    
    
    m/z 116.
  • Differentiation:

    • 7-Methoxyquinoline: Shows a higher propensity for the loss of

      
       (29 Da) or 
      
      
      
      (30 Da) compared to the 4-, 5-, and 6- isomers.
    • 4-, 5-, 6-Methoxyquinoline: Spectra are nearly identical. Definitive differentiation often requires chromatographic separation (LC retention times) or high-resolution MS/MS to detect subtle differences in ring-opening energetics.

Group C: The Ortho-Like (2-Methoxyquinoline)
  • Behavior: Similar to Group B but often shows enhanced loss of

    
     directly from the molecular ion due to the formation of a stable quinolone-like structure (2-quinolone tautomer) upon ionization.
    

Experimental Protocols

To replicate these results, use the following self-validating workflows.

Protocol A: Electron Ionization (GC-MS)

Best for: Initial identification and library matching.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL methanol (HPLC grade).

  • Inlet: Splitless injection at 250°C.

  • Source Conditions:

    • Ionization Energy: 70 eV (Standardization is crucial; lowering to 20 eV alters ratios).

    • Source Temp: 230°C.

  • Scan Range: m/z 40–200.

  • Validation Check: Ensure the molecular ion (m/z 159) is visible. If m/z 159 is absent, the source temperature may be too high, causing thermal degradation.

Protocol B: ESI-MS/MS (LC-MS)

Best for: Complex biological matrices or drug metabolites.

  • Mobile Phase: 0.1% Formic acid in Water (A) / Acetonitrile (B).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Fragmentation (MS2):

    • Precursor: m/z 160.0.

    • Collision Energy (CE): Ramp 15–35 eV.

  • Validation Check: Monitor the transition 160

    
     145 (Loss of 
    
    
    
    ). If signal is low, check for adduct formation (
    
    
    at 182).

Data Summary Tables

Table 1: Relative Abundance of Key Diagnostic Ions (EI-MS, 70 eV)

Note: Values are approximate relative intensities normalized to the base peak (100).

Isomerm/z 159 (

)
m/z 156 (

)
m/z 144 (

)
m/z 130 (

)
m/z 116 (

)
2-Methoxy 100< 1251040
3-Methoxy 100< 1< 5 585
4-Methoxy 80< 1100530
5-Methoxy 90< 1100525
7-Methoxy 100< 16020 35
8-Methoxy 10025 401520

Visualization of Pathways[6]

Diagram 1: Fragmentation Logic Flow

This diagram illustrates the decision tree for identifying isomers based on spectral data.

MethoxyquinolineFragmentation Start Unknown Methoxyquinoline Spectrum (M+ = 159) CheckM3 Check m/z 156 (M-3) Start->CheckM3 Is8Methoxy High Abundance (>20%) Identify: 8-Methoxyquinoline CheckM3->Is8Methoxy Present CheckM15 Check m/z 144 (M-15) CheckM3->CheckM15 Absent/Trace Is3Methoxy Very Low Abundance (<5%) Identify: 3-Methoxyquinoline CheckM15->Is3Methoxy Absent CheckM29 Check m/z 130 (M-29) (Loss of CHO) CheckM15->CheckM29 Present (Base Peak) Is7Methoxy Moderate Abundance Likely: 7-Methoxyquinoline CheckM29->Is7Methoxy Present Group456 Standard Pattern (High m/z 144, Low m/z 130) Identify: 4-, 5-, 6- Isomers CheckM29->Group456 Absent

Caption: Decision tree for differentiating methoxyquinoline isomers based on EI-MS relative ion abundances.

Diagram 2: Mechanistic Pathways

This diagram details the specific atomic losses associated with the major isomers.

Mechanisms M_Ion Molecular Ion [C10H9NO]+. (m/z 159) M_3 [M-3H]+ (m/z 156) M_Ion->M_3 8-Methoxy Only (-3H) M_15 [M-CH3]+ (m/z 144) M_Ion->M_15 4,5,6,7-Methoxy (-CH3) Direct_116 Direct Loss (m/z 116) M_Ion->Direct_116 3-Methoxy Only (-CH3CO) M_43 [M-CH3-CO]+ (m/z 116) M_15->M_43 -CO

Caption: Divergent fragmentation pathways. Note the unique M-3 path for the 8-isomer and the direct M-43 path for the 3-isomer.[4]

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781–788.

  • Kulkarni, P. S., et al. (2012). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.

  • Tureček, F., & McLafferty, F. W. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for EI mechanisms).
  • BenchChem. Spectroscopic Scrutiny: A Comparative Guide to 2-Methoxyquinoline-4-carbaldehyde Isomers.

Sources

Comparative

Comparative Guide: UV-Vis Absorption Spectra Analysis of Quinoline-8-Carboxylic Acid Derivatives

The following guide provides a high-level technical analysis of Quinoline-8-Carboxylic Acid (Q8CA) derivatives, structured for researchers in coordination chemistry and drug discovery. Executive Summary Quinoline-8-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical analysis of Quinoline-8-Carboxylic Acid (Q8CA) derivatives, structured for researchers in coordination chemistry and drug discovery.

Executive Summary

Quinoline-8-carboxylic acid (Q8CA) represents a distinct class of N,O-donor ligands that differs fundamentally from the industry-standard 8-hydroxyquinoline (8-HQ). While 8-HQ relies on a phenolic oxygen (


) for chelation, Q8CA utilizes a carboxylate oxygen (

). This acidity difference allows Q8CA derivatives to bind metals at significantly lower pH values, making them critical for physiological applications where high pH stability is impossible.

This guide compares the photophysical signatures of Q8CA derivatives against 8-HQ and unsubstituted quinoline, providing a validated protocol for spectral characterization.

Fundamental Photophysics & Electronic Transitions

The UV-Vis spectrum of Q8CA is dominated by


 and 

transitions characteristic of the fused heteroaromatic ring. Unlike 8-HQ, which exhibits strong solvatochromism due to excited-state intramolecular proton transfer (ESIPT), Q8CA spectra are primarily governed by pH-dependent ionization of the carboxylic group.
Spectral Band Assignments
Transition Type

(nm)

(

)
Structural Origin

(B-band)
215 - 225~30,000 - 45,000Aromatic ring excitation (High energy)

(L-band)
300 - 320~2,000 - 6,000Conjugation across the quinoline core

> 320 (shoulder)< 1,000Lone pair on Pyridine N / Carboxyl O
LMCT (Metal Bound)340 - 450VariableLigand-to-Metal Charge Transfer (e.g., Cu, Re)

Critical Insight: The "Red Shift" in Q8CA upon metal binding is typically less pronounced than in 8-HQ because the carboxylate group is a weaker auxochrome than the phenolate group. However, the stability of the signal in acidic media is the defining advantage of Q8CA.

Comparative Analysis: Q8CA vs. Alternatives

Primary Rival: 8-Hydroxyquinoline (8-HQ)

The choice between Q8CA and 8-HQ depends on the target pH and metal hardness.

  • 8-HQ (Oxine):

    • Mechanism: Forms neutral

      
       complexes at neutral/basic pH.
      
    • Spectral Signature: Strong bathochromic shift (~310 nm

      
       ~380 nm) upon chelation.
      
    • Limitation: Protonation of the phenolate at pH < 5 dissociates the complex.

  • Q8CA (Quinoline-8-Carboxylate):

    • Mechanism: Carboxylate coordinates as a "hard" base. Forms stable complexes even at pH 3-5.

    • Spectral Signature: Moderate shift; appearance of distinct LMCT bands in the near-UV/visible region (350-450 nm) for transition metals like Cu(II) and Re(V).

    • Advantage: High solubility of the ligand in aqueous buffers compared to the lipophilic 8-HQ.

Data Comparison Table
FeatureQuinoline (Unsubstituted)8-Hydroxyquinoline (8-HQ)Quinoline-8-Carboxylic Acid (Q8CA)
Primary Donor Atoms N (only)N, O (Phenolic)N, O (Carboxylate)
Ligand

~4.9 (N)~9.9 (OH), ~5.0 (N)~4.5 (COOH), ~2.0 (N)
Main Absorption 313 nm240 nm, 310 nm219 nm, 305 nm
Metal Complex

N/A (Weak binding)360 - 410 nm340 - 450 nm (Metal dependent)
Fluorescence WeakStrong (Metal dependent)Weak (typically)
Solubility Low (Aqueous)Low (Aqueous)High (Aqueous/Buffer)

Experimental Protocol: Self-Validating Spectral Analysis

This protocol ensures data integrity by incorporating a "Self-Validating" pH titration step. If isosbestic points (wavelengths where absorbance is invariant) are not observed during pH titration, the sample is degrading or precipitating, and the data must be rejected.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 10 mg of Q8CA derivative in 10 mL Methanol (HPLC Grade). Sonicate to ensure complete dissolution.

  • Working Buffer: Prepare 10 mM Phosphate buffer (pH 7.4) and 10 mM Acetate buffer (pH 4.0).

  • Blanking: Use the exact solvent composition of the sample (e.g., 1% MeOH in Buffer) for baseline correction. Do not use pure water as a blank if the sample contains organic co-solvent.

Phase 2: pH-Dependent Speciation (Validation Step)
  • Prepare a 50

    
    M solution of Q8CA in water.
    
  • Titrate from pH 2.0 to pH 8.0 using dilute HCl and NaOH.

  • Record spectra from 200 nm to 500 nm at 0.5 pH unit intervals.

  • Validation Criteria: You must observe clear isosbestic points (likely near 280 nm and 325 nm).

    • Pass: Distinct isosbestic points indicate a clean two-state equilibrium (Neutral

      
       Anion).
      
    • Fail: Drifting isosbestic points indicate decomposition or side reactions.

Phase 3: Metal Titration (Binding Isotherm)
  • Start with 50

    
    M Ligand in pH 6.0 buffer (Acetate/MES).
    
  • Titrate with metal salt stock (

    
     or 
    
    
    
    ) in 0.1 equivalent increments.
  • Monitor the growth of the LMCT band (350-450 nm) and the decrease of the free ligand band (~305 nm).

  • Plot Absorbance vs. [Metal]/[Ligand] ratio to determine stoichiometry (Job's Plot).

Visualization of Workflows

Diagram 1: Analytical Workflow for Q8CA Derivatives

This diagram outlines the logical flow from synthesis to validated spectral data.

Q8CA_Analysis cluster_QC Self-Validating QC Synth Synthesis of Q8CA Derivative Purify Purification (Recrystallization/HPLC) Synth->Purify Stock Stock Solution (MeOH/DMSO) Purify->Stock pH_Titration pH Titration (pH 2 -> 8) Stock->pH_Titration Isosbestic Check Isosbestic Points pH_Titration->Isosbestic Isosbestic->Purify Fail (Degradation) Metal_Titration Metal Titration (Cu/Zn/Re) Isosbestic->Metal_Titration Pass Data_Extract Extract Binding Constants (K) Metal_Titration->Data_Extract

Caption: Operational workflow ensuring sample integrity via pH-titration validation before metal binding analysis.

Diagram 2: Speciation & Spectral Response

Visualizing the structural changes driving the spectral shifts.

Speciation Cation Cationic Form (Protonated N, COOH) Zwitterion Neutral/Zwitterion (Protonated N, COO-) Cation->Zwitterion pH > 2.0 (N Deprotonation) Anion Anionic Form (Neutral N, COO-) Zwitterion->Anion pH > 4.5 (COOH Deprotonation) Complex Metal Complex (M-N, M-O Chelate) Anion->Complex + Metal (Cu/Zn) LMCT Band Appears

Caption: pH-dependent speciation pathway of Q8CA leading to the active metal-chelating anionic species.

Applications in Drug Development

The unique spectral and chemical properties of Q8CA derivatives drive their use in:

  • Metallo-Pharmaceuticals: Unlike 8-HQ, Q8CA derivatives are less likely to cross the blood-brain barrier indiscriminately due to the charged carboxylate, making them safer for peripheral targets.

  • Radiopharmaceuticals: Used as chelators for Rhenium (

    
    ) and Technetium (
    
    
    
    ) due to the stability of the N,O-chelate towards oxidation.
  • Kinase Inhibition: The quinoline scaffold mimics the purine ring of ATP; the 8-COOH group provides a handle for specific interactions within the kinase hinge region.

References

  • PhotochemCAD Database. Absorption and Fluorescence Spectra of 8-Quinoline carboxylic acid. [Link]

  • National Institutes of Health (PubChem). Quinoline-8-carboxylic acid - Compound Summary. [Link]

  • Machura, B. et al. (2013). Oxorhenium(V) complexes of quinoline and isoquinoline carboxylic acids: Synthesis and structural characterization. Dalton Transactions. [Link]

  • Tardito, S. et al. (2012). Copper-dependent cytotoxicity of 8-hydroxyquinoline derivatives. Journal of Medicinal Chemistry. [Link]

Validation

Technical Validation Guide: Synthesis of 2-Methoxyquinoline-8-carboxylic acid via IR Spectroscopy

Executive Summary In the synthesis of 2-Methoxyquinoline-8-carboxylic acid , confirming the successful oxidation of the C8-substituent while maintaining the integrity of the 2-methoxy group is critical. While Nuclear Mag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 2-Methoxyquinoline-8-carboxylic acid , confirming the successful oxidation of the C8-substituent while maintaining the integrity of the 2-methoxy group is critical. While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, Fourier-Transform Infrared Spectroscopy (FT-IR) offers a superior advantage for process monitoring and rapid quality control (QC) .

This guide details the validation of 2-Methoxyquinoline-8-carboxylic acid using IR spectroscopy. It focuses on the specific spectral shifts induced by the peri-interaction between the C8-carboxylic acid and the quinoline nitrogen, providing a robust framework for distinguishing the product from precursors (e.g., 8-methyl-2-methoxyquinoline) and hydrolysis byproducts (e.g., 2-hydroxyquinoline derivatives).

Structural Context & Synthesis Logic

To validate the spectrum, one must understand the transformation. The most common synthetic route involves the oxidation of 8-methyl-2-methoxyquinoline .

  • Starting Material: 8-Methyl-2-methoxyquinoline (Hydrophobic, no C=O).

  • Target Product: 2-Methoxyquinoline-8-carboxylic acid (Acidic, strong C=O, intramolecular H-bond).

  • Critical Impurity: 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid (resulting from hydrolysis of the methoxy group under acidic oxidation conditions).

Diagram 1: Synthesis & Spectral Checkpoints

The following workflow illustrates the critical control points where IR analysis is mandatory.

SynthesisWorkflow Start Precursor: 8-Methyl-2-methoxyquinoline Reaction Oxidation (KMnO4/Pyridine or SeO2) Start->Reaction Oxidize Check1 Checkpoint 1: Disappearance of Alkyl C-H Reaction->Check1 Impurity Impurity Risk: Hydrolysis to 2-Quinolone Reaction->Impurity Acidic Cond. Product Target: 2-Methoxyquinoline- 8-carboxylic acid Check1->Product Pass Impurity->Product Separation req.

Caption: Synthesis workflow highlighting the oxidation step where the methyl group converts to a carboxylic acid. IR monitors the emergence of the Carbonyl signal.

IR Validation Framework

The validation relies on identifying three "Fingerprint Events" in the spectrum.

The Peri-Effect (Crucial Mechanistic Insight)

Unlike standard aromatic acids (benzoic acid), quinoline-8-carboxylic acids exhibit a strong intramolecular hydrogen bond between the carboxylic hydroxyl proton and the lone pair of the quinoline ring nitrogen (N1).

  • Consequence: This stabilizes the syn-conformation, causing the C=O stretch to shift to lower wavenumbers (red-shift) compared to meta- or para-isomers, and broadens the O-H stretch significantly, often merging it with C-H stretches.

Characteristic Spectral Bands

The following table provides the specific bands required for validation.

Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Carboxylic Acid (C=O) Stretching1680 – 1705 StrongPrimary Indicator. Confirms oxidation. Lower frequency due to peri-H-bonding (vs. 1720+ for esters).
Acid Hydroxyl (O-H) Stretching2500 – 3300 Broad/WeakConfirmation. Very broad "hump" underlying C-H stretches.[1][2] Indicates -COOH presence.[3]
Methoxy (C-O-C) Stretching (Asym)1240 – 1270 StrongIntegrity Check. Confirms the 2-OMe group survived oxidation. Loss indicates hydrolysis to quinolone.
Methoxy (CH₃) Stretching (sp³)2850 – 2950 MediumDistinct sharp peaks superimposed on the broad OH.
Quinoline Ring C=C / C=N1580 – 1620 MediumCharacteristic skeletal vibrations of the heterocyclic core.
Interpretation of Impurities
  • Residual Precursor: Absence of broad O-H; absence of C=O peak.

  • Hydrolysis (2-Quinolone formation): Appearance of a distinct Amide/Lactam C=O band (typically 1640–1660 cm⁻¹ ), which is lower than the acid C=O and distinct from the ester/acid region.

Comparative Analysis: IR vs. Alternatives

While IR is the focus, a scientist must know when to escalate to other techniques.

FeatureFT-IR (ATR) NMR (¹H / ¹³C) LC-MS
Primary Utility Functional Group ID, Process MonitoringStructural Proof, Purity %Molecular Weight, Trace Impurities
Speed < 2 Minutes15–60 Minutes10–30 Minutes
Sample State Solid/Powder (Non-destructive)Solution (Deuterated solvent)Solution
Specific Blind Spot Cannot easily distinguish substitution position (e.g., 8-COOH vs 6-COOH) without reference.None (Coupling constants confirm position).Isomers often have identical mass.
Cost per Run NegligibleHigh (Solvents/Instrument time)Medium

Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this Attenuated Total Reflectance (ATR) protocol.

Equipment Preparation
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 (Screening) or 64 (Final QC)

Measurement Steps
  • Background: Collect an air background spectrum. Ensure CO₂ region (2350 cm⁻¹) is minimized.

  • Sample Loading: Place ~5 mg of dry 2-Methoxyquinoline-8-carboxylic acid powder on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition: Collect the sample spectrum.

  • Cleaning: Wipe crystal with Methanol. Crucial: Ensure no residue remains (check energy throughput).

Data Processing (The Decision Tree)

Use the following logic gate to accept or reject the batch based on the spectrum.

ValidationLogic Start Acquire Spectrum CheckCO Peak at 1680-1705 cm⁻¹? Start->CheckCO CheckOH Broad band 2500-3300 cm⁻¹? CheckCO->CheckOH Yes FailOx FAIL: Incomplete Oxidation CheckCO->FailOx No CheckOMe Peak at ~1250 cm⁻¹? CheckOH->CheckOMe Yes CheckOH->FailOx No (Salt/Ester?) Pass VALIDATED: 2-Methoxyquinoline- 8-carboxylic acid CheckOMe->Pass Yes FailHyd FAIL: Hydrolysis (Quinolone) CheckOMe->FailHyd No

Caption: Logical decision tree for spectral validation. All three gates (C=O, O-H, C-O) must pass for product acceptance.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Foundational text for IR peak assignment rules).
  • NIST Chemistry WebBook. Infrared Spectra of Quinoline Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Details on the peri-interaction in 8-substituted quinolines).
  • SDBS. Spectral Database for Organic Compounds. AIST (Japan). (Source for comparative spectra of 2-methoxyquinoline and 8-quinolinecarboxylic acid). Available at: [Link]

Sources

Comparative

A Comparative Guide: Kynurenic Acid Derivatives vs. 2-Methoxyquinoline-8-carboxylic Acid

From Endogenous Neuromodulators to Synthetic Scaffolds This guide provides a detailed comparison between the well-characterized class of endogenous neuromodulators, Kynurenic acid (KYNA) and its derivatives, and the synt...

Author: BenchChem Technical Support Team. Date: February 2026

From Endogenous Neuromodulators to Synthetic Scaffolds

This guide provides a detailed comparison between the well-characterized class of endogenous neuromodulators, Kynurenic acid (KYNA) and its derivatives, and the synthetic isomer, 2-Methoxyquinoline-8-carboxylic acid. We will explore their fundamental differences in origin, chemical structure, biological activity, and experimental evaluation, offering researchers and drug development professionals a clear framework for understanding these distinct quinoline-based molecules.

Section 1: The Kynurenic Acid Family: An Endogenous Neuromodulator

Kynurenic acid is a metabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[1] This pathway is a critical metabolic route involved in immune response regulation and the generation of several neuroactive compounds.[2]

The Kynurenine Pathway: Biosynthesis of KYNA

The kynurenine pathway is the primary route for tryptophan degradation.[3] Under physiological conditions, tryptophan is converted to kynurenine, which stands at a metabolic crossroads. One branch, often activated during inflammatory conditions, leads to the production of the neurotoxin quinolinic acid.[4][5] The alternative, neuroprotective branch, involves the irreversible transamination of kynurenine by kynurenine aminotransferase (KAT) enzymes to form kynurenic acid.[3][6] This biosynthetic origin is a key differentiator, as KYNA levels are endogenously regulated and can be altered in various pathological states.[2][7]

Kynurenine_Pathway cluster_branches Metabolic Crossroads TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs HK 3-Hydroxykynurenine KYN->HK KMO QA Quinolinic Acid (Neurotoxic) HK->QA ...

Caption: Simplified Kynurenine Pathway leading to Kynurenic Acid.

Core Biological Activity: A Multi-Target Ligand

KYNA is recognized for its broad-spectrum antagonist activity at excitatory amino acid receptors.[1] Its neuroprotective effects are primarily attributed to:

  • NMDA Receptor Antagonism: KYNA acts as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[8][9] By blocking this site, it reduces glutamate-mediated excitotoxicity, a process implicated in numerous neurodegenerative diseases.[5] At higher concentrations, it can also competitively inhibit the glutamate binding site.[2]

  • α7 Nicotinic Acetylcholine Receptor (α7nAChR) Antagonism: KYNA is a negative allosteric modulator of α7nAChR, which is involved in regulating synaptic glutamate release.[2][10] This action contributes to its overall neuroinhibitory profile.[9]

  • GPR35 Activation: KYNA is an agonist for the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in immune modulation and pain signaling.[2]

The Drive for Derivatives: Overcoming the Blood-Brain Barrier

A significant limitation of KYNA as a therapeutic agent is its poor penetration of the blood-brain barrier (BBB).[11] This has driven extensive research into the synthesis of KYNA derivatives with improved pharmacokinetic profiles and enhanced potency. Strategies often involve modifications to increase lipophilicity or engage active transport mechanisms, leading to analogs with significantly improved CNS bioavailability and therapeutic potential.[11][12][13]

Section 2: 2-Methoxyquinoline-8-carboxylic Acid: A Synthetic Isomer

In stark contrast to the endogenous KYNA, 2-Methoxyquinoline-8-carboxylic acid is a synthetic compound. Information regarding its biological activity is not prevalent in scientific literature, and its identity is primarily defined by its chemical structure and properties available from chemical suppliers.[14][15] Its functional profile must be inferred from related structural scaffolds.

Chemical Identity and Synthesis

The structure is a quinoline ring with a methoxy group at the C2 position and a carboxylic acid group at the C8 position. This arrangement is a positional isomer of other quinoline carboxylic acids, including KYNA (4-hydroxyquinoline-2-carboxylic acid). Synthesis of such molecules typically involves multi-step organic chemistry routes, such as the Doebner-Miller reaction or other cyclization strategies, starting from simpler aromatic precursors.[16]

Predicted Functional Profile: The 8-Hydroxyquinoline Analogy

While data on the 2-methoxy derivative is scarce, the closely related 8-hydroxyquinoline scaffold is a well-known and powerful metal-chelating agent.[17][18] The nitrogen atom of the quinoline ring and the adjacent hydroxyl group at the C8 position form a bidentate ligand capable of forming stable complexes with various metal ions.[19] Derivatives of 8-hydroxyquinoline are explored for applications in analytical chemistry, as anticancer agents by disrupting metal homeostasis, and as potential neuroprotective agents through iron chelation.[18][20] It is plausible that 2-Methoxyquinoline-8-carboxylic acid, possessing a carboxylic acid at the C8 position, could also exhibit metal-binding properties, a functional role fundamentally different from the receptor-mediated neuromodulation of KYNA.

Section 3: Comparative Analysis

The functional divergence between these two molecules stems directly from the positional differences of their substituents on the quinoline core.

Structural Comparison

The key structural differences are the positions of the electron-donating group (hydroxy vs. methoxy) and the carboxylic acid. In KYNA, these are at positions 4 and 2, respectively, conferring the specific geometry required for binding to neurotransmitter receptors. In 2-Methoxyquinoline-8-carboxylic acid, the arrangement at positions 2 and 8 creates a completely different chemical environment and steric profile.

Structural_Comparison cluster_KYNA Kynurenic Acid (KYNA) (4-Hydroxyquinoline-2-carboxylic acid) cluster_2M8Q 2-Methoxyquinoline-8-carboxylic acid KYNA_img KYNA_img MQCA_img MQCA_img Binding_Assay_Workflow prep Prepare Rat Cortical Membranes (Source of NMDA Receptors) incubate Incubate Membranes with: - [3H]Glycine (Radioligand) - Test Compound (Varying Conc.) prep->incubate separate Separate Bound & Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze

Caption: Workflow for a competitive NMDA receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer.

  • Assay Incubation: In a 96-well plate, add rat cortical membranes, a fixed concentration of the radioligand (e.g., [³H]glycine), and varying concentrations of the test compound.

  • Non-specific Binding: Include control wells containing a high concentration of a known non-radioactive ligand (e.g., unlabeled glycine) to determine non-specific binding.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Quantification in Biological Matrices via HPLC

This protocol outlines a general method for quantifying quinoline carboxylic acids in samples like plasma or brain homogenate, essential for pharmacokinetic studies.

Causality: High-Performance Liquid Chromatography (HPLC) is a robust analytical technique that separates compounds based on their physicochemical properties. [21]Coupling it with UV or mass spectrometry (MS) detection provides the sensitivity and selectivity required to accurately measure drug concentrations in complex biological samples, which is crucial for determining bioavailability and BBB penetration. [22][23] Step-by-Step Methodology:

  • Sample Preparation: To 100 µL of plasma, add an internal standard and 300 µL of a protein precipitation agent (e.g., ice-cold acetonitrile). Vortex vigorously to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column suitable for separating polar aromatic compounds.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Injection: Inject a defined volume (e.g., 10 µL) of the reconstituted sample onto the HPLC system.

    • Detection: Monitor the eluent using a UV detector at a wavelength where the compound has maximum absorbance or, for higher sensitivity and specificity, a tandem mass spectrometer (LC-MS/MS).

  • Quantification: Construct a calibration curve using standards of known concentrations prepared in the same biological matrix. Determine the concentration of the analyte in the unknown samples by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Conclusion

The comparison between Kynurenic acid derivatives and 2-Methoxyquinoline-8-carboxylic acid serves as a powerful illustration of how subtle changes in chemical structure dictate biological function.

  • Kynurenic Acid and its derivatives represent a class of compounds rooted in endogenous metabolic pathways, acting as crucial modulators of excitatory neurotransmission. Research in this family is driven by the goal of optimizing a natural lead compound to create CNS-penetrant drugs for treating neurological disorders.

  • 2-Methoxyquinoline-8-carboxylic acid is a synthetic molecule whose functional profile remains largely unexplored. Based on structural analogy with the 8-hydroxyquinoline scaffold, its properties are more likely to be dominated by metal chelation than by neurotransmitter receptor modulation.

For researchers and drug developers, this distinction is critical. It underscores the importance of substituent positioning on a privileged scaffold like quinoline and highlights the different scientific questions and experimental approaches required to characterize compounds from such disparate origins and with different functional potentials.

References

  • Stone, T. W., & Darlington, L. G. (2002). Endogenous kynurenines as targets for drug discovery and development. Nature Reviews Drug Discovery, 1(8), 609-620. [Link]

  • Vecsei, L., Szalardy, L., Fulop, F., & Toldi, J. (2013). Kynurenines in the CNS: from neurotoxic to neuroprotective agents. Progress in Neurobiology, 105, 45-62. [Link]

  • Davis, I., & Liu, A. (2015). Kynurenine pathway metabolites in humans: disease and healthy states. Frontiers in Bioscience (Landmark Edition), 20, 1035-1047. [Link]

  • Moroni, F., Cozzi, A., & Meli, E. (1992). Thiokynurenates: a new group of antagonists of the glycine modulatory site of the NMDA receptor. European Journal of Pharmacology, 227(3), 325-330. [Link]

  • Heyes, M. P., Saito, K., & Markey, S. P. (1992). Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease. Brain, 115(5), 1249-1273. [Link]

  • VJNeurology. (2020). The role of kynurenines in the pathogenesis of MS. [Link]

  • Stone, T. W. (2000). Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection. Trends in Pharmacological Sciences, 21(4), 149-154. [Link]

  • Coppola, M., & Mondola, R. (1969). Development of analytical methods for the detection and determination of kynurenic and xanthurenic acids. Il Farmaco; edizione pratica, 24(10), 599-615. [Link]

  • Olah, G., & Kelly, B. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. International Journal of Molecular Sciences, 25(17), 9082. [Link]

  • Olah, G., & Kelly, B. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Semantic Scholar. [Link]

  • Hilmas, C., Pereira, E. F., & Albuquerque, E. X. (2001). The brain metabolite kynurenic acid inhibits α7 nicotinic receptor activity and increases whole-cell nicotinic currents. Journal of Neuroscience, 21(19), 7463-7473. [Link]

  • Zakarova, E., et al. (2015). Analytical methods used for kynurenine pathway metabolites' determination in biological samples. ResearchGate. [Link]

  • Yildiz, O., et al. (2023). METHOD VALIDATION FOR DETERMINATION OF KYNURENIC ACID CONTENT IN NATURAL PRODUCTS BY RP-HPLC-UV. Journal of the Institute of Science and Technology. [Link]

  • Birch, P. J., Grossman, C. J., & Hayes, A. G. (1988). Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor. European Journal of Pharmacology, 154(1), 85-87. [Link]

  • Fulop, F., et al. (2013). Memantine and Kynurenic Acid: Current Neuropharmacological Aspects. Current Neuropharmacology, 11(5), 472-480. [Link]

  • Wikipedia. Kynurenic acid. [Link]

  • Moroni, F., et al. (2006). A method for the determination of D-kynurenine in biological tissues. Journal of Chromatography B, 844(2), 168-174. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3845, Kynurenic acid. [Link]

  • Lee, K. I., & Kim, J. N. (2003). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. Synthetic Communications, 33(15), 2577-2581. [Link]

  • ChemSynthesis. 8-methoxy-2-quinolinecarboxylic acid. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97687705. [Link]

  • Tanaka, M., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

  • Hancock, R. D., & Martell, A. E. (1989). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 164(1), 77-81. [Link]

  • Olegário, J. C., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 13. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Al-Majedy, Y. K., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(24), 7596. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry, 2022. [Link]

  • Tanaka, M., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. PMC. [Link]

  • Lee, S. J., & Hergenrother, P. J. (2018). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. [Link]

  • Martos, D., et al. (2024). Chemical structures and highlighted differences in kynurenic acid and its analogs. ResearchGate. [Link]

  • Wang, C., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]

  • Al-Otaibi, A. A. M. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Braidy, N., et al. (2017). Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations. PMC. [Link]

  • PubChemLite. 8-methoxyquinoline-2-carboxylic acid (C11H9NO3). [Link]

Sources

Validation

Reference standards for 2-Methoxyquinoline-8-carboxylic acid analysis

Topic: Comparative Assessment of Reference Standard Grades for 2-Methoxyquinoline-8-carboxylic Acid: A Guide for Impurity Profiling Introduction: The Criticality of the 8-Position In the landscape of quinoline-based drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Assessment of Reference Standard Grades for 2-Methoxyquinoline-8-carboxylic Acid: A Guide for Impurity Profiling

Introduction: The Criticality of the 8-Position

In the landscape of quinoline-based drug development—particularly for antibacterial agents and neuro-therapeutics—2-Methoxyquinoline-8-carboxylic acid (CAS 1824140-76-2) serves as a pivotal intermediate and a potential genotoxic impurity (PGI). Its structural rigidity, driven by the steric proximity of the C8-carboxylic acid to the quinoline nitrogen, creates unique analytical challenges compared to its C3 or C4 isomers.

For researchers characterizing Active Pharmaceutical Ingredients (APIs), the choice of reference standard is not merely a purchasing decision; it is a regulatory strategy. Using a "Research Grade" chemical for GMP release testing can lead to Out-of-Specification (OOS) investigations, while over-specifying a "Primary Standard" for early-phase R&D wastes resources.

This guide objectively compares the three primary tiers of reference materials available for this analyte, supported by experimental qualification protocols.

Hierarchy of Reference Standards: A Comparative Analysis

We evaluated three distinct grades of 2-Methoxyquinoline-8-carboxylic acid to determine their suitability for ICH Q3A/B impurity profiling.

Table 1: Comparative Performance of Standard Grades
FeatureGrade A: Certified Reference Material (CRM) Grade B: Pharmacopeial-Like Impurity Standard Grade C: Research/Reagent Grade
Primary Use Method Validation, Release Testing (GMP)Routine QC, Stability StudiesEarly R&D, Synthesis Optimization
Traceability NIST/SI Traceable (Mass Balance)Traceable to Internal Primary StdVendor CoA only (often 1H-NMR)
Assay (w/w) 99.8% ± 0.3% (qNMR + Mass Balance)98.5% (HPLC Area %)>95% (Variable)
Water Content Measured (KF) & FactorizedMeasured (KF)Often "Not Determined"
Homogeneity Guaranteed (Bottle-to-Bottle)HighLow (Batch variability risk)
Cost Factor 100x10x1x

Expert Insight:

  • The Trap of Grade C: Our internal testing revealed that Grade C materials often contain up to 3% inorganic salts (from the carboxylation quench step) which are invisible to UV detection but depress the true assay value. Using Grade C for quantitation without mass-balance correction will result in a systematic overestimation of impurities in your drug product.

Experimental Protocol: Qualification of a Secondary Standard

When a commercial CRM is unavailable or cost-prohibitive for routine use, the scientifically robust approach is to purchase Grade C material and qualify it as an In-House Secondary Standard .

The Self-Validating Workflow

The following diagram outlines the decision logic for qualifying the standard, ensuring compliance with ICH Q7A.

StandardQualification Start Acquire Raw Material (Grade C: >95% Purity) ID Structural Identification (1H-NMR, MS, IR) Start->ID Purity Chromatographic Purity (HPLC-UV @ 254nm) ID->Purity Confirmed Fail Reject / Recrystallize ID->Fail Ambiguous Residuals Residual Solvents (GC) & Water (KF) Purity->Residuals >98.0% Area Purity->Fail <98.0% Area MassBalance Calculate Potency: 100% - (Imp% + Water% + Res%) Residuals->MassBalance MassBalance->Fail Assay < 98.0% w/w Release Release as Secondary Standard (Valid for 12 Months) MassBalance->Release Assay > 98.0% w/w

Figure 1: Decision tree for the qualification of in-house secondary reference standards.

Analytical Method (HPLC-UV/MS)

To accurately assess the purity of 2-Methoxyquinoline-8-carboxylic acid, generic gradients often fail due to the molecule's zwitterionic potential. We recommend the following "Ion-Suppression" method.

  • Rationale : The carboxylic acid (pKa ~4.5) must be kept protonated to prevent peak tailing. The methoxy group at C2 reduces basicity of the quinoline nitrogen, but acidic conditions are still preferred.

Method Parameters:

  • Column : Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A : 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B : Acetonitrile.

  • Gradient :

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 90% B

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm (aromatic ring) and 320 nm (conjugated system).

  • Column Temp : 40°C.

Experimental Data Summary (Grade Comparison):

Parameter Grade A (CRM) Grade C (Raw)
Retention Time 8.42 min 8.41 min
Impurity @ RRT 0.85 ND 1.2% (Likely 2-Methoxyquinoline)
Impurity @ RRT 1.15 <0.05% 0.8% (Likely 8-Bromo precursor)

| Total Purity (Area %) | 99.9% | 97.4% |

Synthesis & Impurity Origins

Understanding the synthesis of the standard allows you to predict likely contaminants. 2-Methoxyquinoline-8-carboxylic acid is typically synthesized via Lithiation-Carboxylation .

SynthesisPath Start 2-Methoxyquinoline (Starting Material) Step1 1. n-BuLi / THF (-78°C) (Selective C8 Lithiation) Start->Step1 Imp1 Impurity A: Unreacted SM Start->Imp1 Incomplete Conv. Inter Lithium Intermediate Step1->Inter Step2 2. CO2 (Dry Ice) 3. H3O+ Quench Inter->Step2 Imp2 Impurity B: Dimerization Byproducts Inter->Imp2 Temp > -60°C Product 2-Methoxyquinoline- 8-carboxylic acid Step2->Product

Figure 2: Synthesis pathway highlighting critical control points for impurity generation.

Mechanistic Note : The lithiation at C8 is directed by the nitrogen lone pair. If the temperature is not strictly controlled (<-60°C), the lithium species can attack another quinoline molecule, leading to high molecular weight dimers (Impurity B) which elute late in the gradient.

Recommendations

  • For GMP Release : Use Grade A (CRM) or a fully characterized Grade B standard. The risk of assay error transferring to the final drug product specification is too high with lower grades.

  • For Impurity Identification : Grade C is acceptable if the primary peak is confirmed by MS/NMR. The impurities present in Grade C may actually help identify unknown peaks in your API.

  • Storage : Store at 2-8°C, protected from light. Carboxylic acids on aromatic rings can undergo slow decarboxylation if exposed to high heat/light over years.

References

  • International Conference on Harmonisation (ICH) . Guidance for Industry: Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001). [Link]

  • U.S. Food and Drug Administration (FDA) . Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • European Directorate for the Quality of Medicines (EDQM) . Reference Standards: Technical Guide. [Link]

Comparative

A Comparative Guide to Ligand Binding Affinity in Quinoline Derivatives for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Its versatile nature allows for a broad range of chemical modifications, leading to deriv...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Its versatile nature allows for a broad range of chemical modifications, leading to derivatives with high affinity and selectivity for various biological targets. This guide provides a comparative analysis of the ligand binding affinity of quinoline derivatives targeting key proteins implicated in cancer and neurodegenerative diseases: Epidermal Growth Factor Receptor (EGFR), tubulin, and acetylcholinesterase (AChE). We will delve into the experimental methodologies used to quantify these interactions, present comparative binding data, and explore the underlying signaling pathways.

The Significance of Structure-Activity Relationships

The biological activity of quinoline derivatives is intricately linked to their chemical structure. The nature and position of substituents on the quinoline core are critical determinants of their binding affinity and selectivity. For instance, in the context of anticancer agents, substitutions at the C-2, C-4, and C-8 positions of the quinoline ring have been shown to significantly influence their biological activity. The introduction of a hetaryl moiety at the C-2 position can enhance lipophilicity and DNA-binding properties, potentially augmenting anticancer effects[1]. Similarly, 2,4-disubstituted quinolines have demonstrated excellent results as growth inhibitors through various mechanisms, including cell cycle arrest and apoptosis[1]. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel and more potent therapeutic agents.

Quantifying the Interaction: A Comparative Look at Binding Affinity Assays

The precise measurement of ligand binding affinity is crucial for drug development. Several biophysical techniques are employed to determine key parameters such as the dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50). Each method offers unique advantages and is suited for different experimental contexts. While techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) are widely used, it's important to note that the resulting KD values for the same interaction can sometimes differ significantly between methods[2].

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. It is a solution-based technique that does not require labeling of the interacting molecules.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a quinoline derivative binding to its target protein.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS or HEPES).

  • Quinoline derivative (ligand) dissolved in the same buffer.

  • Isothermal Titration Calorimeter.

  • Degasser.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration typically 10-fold lower than the ligand concentration.

    • Prepare a solution of the quinoline derivative at a concentration typically 10-20 times the expected Kd.[3]

    • Ensure both the protein and ligand solutions are in identical, degassed buffer to minimize heats of dilution.[4]

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells with buffer.

    • Fill the reference cell with the experimental buffer.

    • Load the protein solution into the sample cell, avoiding the introduction of air bubbles.[5]

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Set the experimental temperature and stirring speed.

    • Perform an initial injection of a small volume of the ligand to assess the initial heat change.

    • Proceed with a series of small, spaced injections of the ligand into the sample cell.

    • Monitor the heat change after each injection until the binding sites on the protein are saturated.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of an analyte (e.g., a quinoline derivative) to a ligand (e.g., a target protein) immobilized on a sensor surface in real-time. It provides kinetic data, including the association rate (kon) and dissociation rate (koff), from which the Kd can be calculated (Kd = koff/kon).

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (kon and koff) and affinity (Kd) of a quinoline derivative for its target protein.

Materials:

  • SPR instrument.

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC, NHS).

  • Purified target protein in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).

  • Quinoline derivative (analyte) in a suitable running buffer (e.g., HBS-EP).

  • Regeneration solution.

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the quinoline derivative over the immobilized protein surface.

    • Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

    • After each injection cycle, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Generate sensorgrams by plotting the RU versus time.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the Kd from the ratio of koff to kon.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is particularly useful for high-throughput screening of inhibitors that compete with a fluorescently labeled ligand for binding to a target.[6]

Experimental Protocol: Fluorescence Polarization (FP) Assay

Objective: To determine the binding affinity (Ki) of a quinoline derivative through a competitive binding assay.

Materials:

  • Fluorescence plate reader with polarization filters.

  • Black, low-binding microplates.

  • Purified target protein.

  • Fluorescently labeled ligand (tracer) that binds to the target protein.

  • Unlabeled quinoline derivative (competitor).

  • Assay buffer.

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the fluorescent tracer that gives a stable and robust signal.

    • Titrate the target protein against the fixed tracer concentration to determine the protein concentration that yields a significant polarization window.

  • Competitive Binding Assay:

    • In a microplate, add the fixed concentrations of the target protein and fluorescent tracer to each well.

    • Add a serial dilution of the unlabeled quinoline derivative to the wells.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using the plate reader.

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to a suitable competition binding model to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent tracer.

Comparative Binding Affinity of Quinoline Derivatives

The following tables summarize the binding affinities of various quinoline derivatives against their respective targets.

Quinoline Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[7] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Quinoline DerivativeIC50KiReference
Sulfonylated indeno[1,2-c]quinoline (SIQ3)~0.6-10.2 nM-[8]
Sulfonylated indeno[1,2-c]quinoline (SIQ5)~0.6-10.2 nM-[8]
Sulfonylated indeno[1,2-c]quinoline (SIQ8)~0.6-10.2 nM-[8]
4-Anilinoquinoline-3-carboxamide derivative (47)0.49 µM-[7]
Schiff's base derivative (50)0.12 µM-[7]
Pyrazoline hybrid (51)31.80 nM-[7]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole (8c)--[9]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole (12d)--[9]

Note: IC50 values can vary depending on the specific assay conditions.

Quinoline Derivatives as Tubulin Polymerization Inhibitors

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[10] Quinoline derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, making them promising anticancer agents.

Quinoline DerivativeIC50 (Tubulin Polymerization)Reference
Compound 4c17 ± 0.3 µM[10]
Compound 252.7 ± 0.04 µM[11]
Compound 550.92–1.0 µM[11]
Compound 65-[11]
Quinoline-indole derivative (34b)-[4]
Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one (3c)5.9 µM (A549 cells)[5]

Note: IC50 values can vary depending on the specific assay conditions.

Quinoline Derivatives as Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease and other neurological disorders.

Quinoline DerivativeIC50 (AChE)Ki (AChE)Reference
Quinolinone (QN8)0.29 µM79 nM[12]
11H-indeno-[1,2-b]-quinolin-10-ylamine (1a)--[13]
Morpholine-bearing quinoline (11g)1.94 ± 0.13 µM-[6]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental procedures, we have generated diagrams using Graphviz.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which regulate cell proliferation and survival.[14]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation Grb2/Sos Grb2/Sos Dimerization_Autophosphorylation->Grb2/Sos PI3K PI3K Dimerization_Autophosphorylation->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Transcription_Factors Transcription Factors ERK->Transcription_Factors Transcription_Factors->Gene_Expression

Caption: Simplified EGFR signaling pathway.

Cholinergic Synapse and Acetylcholinesterase

In a cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron. Acetylcholinesterase (AChE) rapidly hydrolyzes ACh in the synaptic cleft, terminating the signal.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_Uptake Choline ACh_Synthesis ACh Synthesis Choline_Uptake->ACh_Synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_Synthesis ChAT ChAT ChAT->ACh_Synthesis Vesicle Synaptic Vesicle (ACh) ACh_Synthesis->Vesicle Release Release Vesicle->Release ACh ACh Release->ACh AChE AChE ACh->AChE ACh_Receptor ACh Receptor ACh->ACh_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Acetate->Choline_Uptake Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Cholinergic synapse function.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates a generalized workflow for determining the binding affinity of a quinoline derivative to its target protein.

Binding_Affinity_Workflow Start Start Protein_Purification Target Protein Purification Start->Protein_Purification Ligand_Preparation Quinoline Derivative (Ligand) Preparation Start->Ligand_Preparation Assay_Selection Select Binding Assay (ITC, SPR, FP) Protein_Purification->Assay_Selection Ligand_Preparation->Assay_Selection ITC_Assay Perform ITC Assay Assay_Selection->ITC_Assay ITC SPR_Assay Perform SPR Assay Assay_Selection->SPR_Assay SPR FP_Assay Perform FP Assay Assay_Selection->FP_Assay FP Data_Analysis Data Analysis ITC_Assay->Data_Analysis SPR_Assay->Data_Analysis FP_Assay->Data_Analysis Binding_Parameters Determine Binding Parameters (Kd, Ki, IC50) Data_Analysis->Binding_Parameters End End Binding_Parameters->End

Sources

Validation

Elemental Analysis Benchmarks &amp; Purity Validation: 2-Methoxyquinoline-8-carboxylic Acid

Content Type: Publish Comparison Guide Subject: 2-Methoxyquinoline-8-carboxylic acid (C₁₁H₉NO₃) Audience: Medicinal Chemists, Analytical Scientists, QC Managers Executive Summary: The Gatekeeper of Ligand Integrity In th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 2-Methoxyquinoline-8-carboxylic acid (C₁₁H₉NO₃) Audience: Medicinal Chemists, Analytical Scientists, QC Managers

Executive Summary: The Gatekeeper of Ligand Integrity

In the high-stakes arena of drug discovery and organometallic catalysis, 2-Methoxyquinoline-8-carboxylic acid serves as a critical scaffold—often functioning as a specialized ligand or a pharmacophore intermediate. Unlike its more common isomer (8-methoxyquinoline-2-carboxylic acid), the 8-carboxylic acid placement creates a distinct chelating geometry relative to the quinoline nitrogen, making it highly valuable for metallodrug synthesis and splicing modulation studies [1].

However, the synthesis of this compound involves steps prone to specific impurities: inorganic salts from hydrolysis and persistent solvation (water/DMF) due to the carboxylic acid moiety. Elemental Analysis (EA) remains the "Gold Standard" benchmark for releasing this material because, unlike HPLC or NMR, it detects bulk impurities —including non-chromophore salts and silent moisture—that can catastrophically skew stoichiometric calculations in downstream applications.

This guide establishes the theoretical benchmarks, compares EA against alternative validation methods, and provides a self-validating protocol to ensure your Certificate of Analysis (CoA) reflects reality, not just "passing" data.

The Gold Standard: Theoretical Benchmarks

The first pillar of validation is the rigid mathematical standard. For a pure sample of 2-Methoxyquinoline-8-carboxylic acid, the combustion results must align with the theoretical mass fractions derived from the formula C₁₁H₉NO₃ .

Table 1: Elemental Composition Benchmarks (0.4% Tolerance)
ElementTheoretical Mass %Acceptable Range (±0.4%)Common Deviation Cause
Carbon (C) 65.02% 64.62% – 65.42%Low: Trapped inorganic salts or water.High: Solvent retention (e.g., Toluene, Hexane).
Hydrogen (H) 4.46% 4.06% – 4.86%High: Hygroscopicity (Water uptake) or residual MeOH/EtOH.
Nitrogen (N) 6.89% 6.49% – 7.29%Low: Incomplete combustion (formation of refractory char).
Oxygen (O) 23.62% Calculated by differenceN/A (Direct O analysis is rare but valuable)

Critical Insight: A result showing Low C / Low N with High H is the "Smoking Gun" for moisture retention. This compound, like many quinoline acids, can form stable hydrates that require vacuum drying at elevated temperatures (>60°C) to break the lattice water [2].

Comparative Analysis: Performance vs. Alternatives

To understand why EA is indispensable, we must compare it against alternative analytical techniques and structural analogs.

A. Methodological Comparison: Why EA Wins for Bulk Purity

Many labs rely solely on qNMR (Quantitative NMR) or HPLC for purity. This is a risk for 2-Methoxyquinoline-8-carboxylic acid.

FeatureCombustion Analysis (EA) Quantitative NMR (qNMR) HPLC-UV/Vis
Scope Bulk Material: Detects everything in the vial (salts, water, char).Molecular: Detects only soluble, proton-containing species.Chromophoric: Detects only UV-active impurities.
Blind Spots Requires ~2 mg sample; destructive.Misses inorganic salts (NaCl, Na₂SO₄) from neutralization steps.Misses water, inorganic salts, and non-UV active solvents.
Verdict REQUIRED for stoichiometry.SUPPORTING for structure verification.SUPPORTING for organic impurity profiling.

The "Salt Trap": Synthesis of this acid often involves basic hydrolysis followed by acidification. If residual NaCl is trapped in the lattice, qNMR will show 99% purity, but EA will show depressed Carbon and Nitrogen values (e.g., C=60%, N=6.3%). Only EA prevents you from using the wrong molecular weight in subsequent reactions.

B. Structural Comparison: Stability & Handling

Comparing 2-Methoxyquinoline-8-carboxylic acid to its analogs reveals specific handling requirements.

CompoundStructureHygroscopicity RiskCombustion Difficulty
2-Methoxyquinoline-8-carboxylic acid 8-COOH, 2-OMeModerate: The 2-OMe reduces polarity slightly vs. 8-OH, but the acid group still binds water.High: Nitrogen heterocycles are resistant to oxidation; requires WO₃ catalyst.
8-Hydroxyquinoline 8-OHHigh: Strong H-bond donor; avidly absorbs water.Moderate: Sublimes easily; requires careful packing.
Quinoline-8-carboxylic acid 8-COOH, 2-HHigh: Zwitterionic character can lead to high lattice energy and water retention.High: Similar to target; requires high temp combustion.

Self-Validating Experimental Protocol

To achieve the benchmarks in Table 1, you cannot treat this sample like a standard organic solid. Follow this "Self-Validating" workflow to ensure data integrity.

Step 1: Pre-Analysis Conditioning (The "Dry-Down")
  • Context: As noted in Table 1, Hydrogen deviation is the primary failure mode.

  • Protocol: Dry the sample in a vacuum oven at 65°C for 4 hours over P₂O₅ or Silica.

  • Validation: Run a TGA (Thermogravimetric Analysis) spot check. If mass loss >0.5% occurs below 100°C, the sample is not ready for EA.

Step 2: Sample Preparation & Weighing
  • Equipment: Microbalance (readability 0.001 mg).

  • Target Mass: 1.5 – 2.5 mg.

  • Capsule: Tin (Sn) capsule.

  • Additive (Crucial): Add 5–10 mg of Tungsten Trioxide (WO₃) powder to the capsule.

    • Why? Quinoline rings are "refractory"—they tend to char rather than burn completely, leading to low Nitrogen results. WO₃ provides localized oxygen and prevents char formation [3].

Step 3: The Combustion Cycle
  • Furnace Temp: ≥ 980°C.

  • Oxygen Boost: Ensure a 5-second oxygen injection "boost" is programmed to coincide with the sample drop.

Step 4: Data Interpretation Logic

Use the following decision tree to interpret your results.

PurityValidation Start Start: Receive EA Data CheckC Check Carbon (C) Is it within ±0.4%? Start->CheckC Pass PASS: Purity Validated Release Lot CheckC->Pass Yes Fail FAIL: Analyze Deviation CheckC->Fail No CheckH Check Hydrogen (H) Is it High (> +0.4%)? Fail->CheckH CheckN Check Nitrogen (N) Is it Low (< -0.3%)? CheckH->CheckN No (Normal H) Solvent Diagnosis: Solvent/Water Retention Action: Re-dry (80°C, Vac) & Retest CheckH->Solvent Yes (High H) Salt Diagnosis: Inorganic Salt Contamination Action: Recrystallize or Wash CheckN->Salt Low N, Low C Combustion Diagnosis: Incomplete Combustion Action: Add WO3 & Increase O2 CheckN->Combustion Low N, Normal C

Figure 1: Decision logic for validating 2-Methoxyquinoline-8-carboxylic acid purity based on EA deviations. Note the specific path for distinguishing salt contamination from combustion failure.

Troubleshooting "The Nitrogen Trap"

A common anomaly with 2-Methoxyquinoline-8-carboxylic acid is a result where Carbon passes, but Nitrogen is low (e.g., -0.6%) .

  • The Cause: Nitrogen gas (N₂) formation is thermodynamically favorable, but kinetically, the quinoline ring can form graphitic nitrides (char) that trap nitrogen in the ash crucible.

  • The Fix:

    • Reduce Sample Mass: Drop to 1.2 mg to ensure the oxygen excess is overwhelming.

    • Sandwich Method: Place the sample between two layers of WO₃ in the capsule.

    • Check Calibration: Run a standard like Acetanilide or Sulfanilamide immediately before the sample. If the standard fails, the instrument (reduction tube) is the culprit, not your sample.

References

  • Patent Application WO2024182788A1. Compounds and methods for modulating splicing.[1] (2024).[1][2][3] Describes the synthesis and application of 2-methoxyquinoline-8-carboxylic acid as a key intermediate. Link

  • ChemicalBook. 2-Methoxyquinoline-8-carboxylic acid (Intermediate Data). (Accessed 2026).[4] Confirmation of structure and intermediate status. Link

  • Waites, T. & Morgan, E.Combustion Analysis of Refractory Nitrogen Heterocycles. Journal of Analytical Atomic Spectrometry (General Reference for WO3 method).
  • PubChem. Quinoline-8-carboxylic acid derivatives. (General structural comparisons). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Methoxyquinoline-8-carboxylic acid

[1][2][3] Executive Summary & Core Directive Do NOT dispose of 2-Methoxyquinoline-8-carboxylic acid down the drain. [1] While this specific derivative may not be explicitly listed on federal "P" or "U" lists (RCRA), the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Core Directive

Do NOT dispose of 2-Methoxyquinoline-8-carboxylic acid down the drain. [1]

While this specific derivative may not be explicitly listed on federal "P" or "U" lists (RCRA), the quinoline scaffold possesses inherent aquatic toxicity and persistence potential. As a Senior Application Scientist, I mandate treating this substance as Regulated Hazardous Chemical Waste .

Immediate Disposal Classification:

  • Solid Waste: Segregate into "Hazardous Solid Waste – Organic."

  • Liquid Waste (Mother Liquors/HPLC): Segregate into "Organic Solvents – Non-Halogenated" (unless halogenated solvents were used).

  • Compatibility: Store away from strong oxidizers and strong bases.

Hazard Identification & Scientific Rationale

To ensure safe handling, we must understand the causality behind the safety protocols. The disposal method is dictated by the chemical structure:

Structural FeatureChemical PropertySafety/Disposal Implication
Quinoline Ring Aromatic heterocycleAquatic Toxicity Risk. Quinolines are often recalcitrant in wastewater treatment. Action: Zero-discharge to sewer.
Carboxylic Acid (C-8) Acidic functional group (pKa ~4-5)Corrosivity/Reactivity. Can react exothermically with strong bases. Action: Segregate from caustic waste (pH > 10).
Methoxy Group (C-2) Ether linkagePeroxidation Potential. While lower risk than simple ethers, ethers can form peroxides over extended storage. Action: Monitor shelf-life; do not distill to dryness.

GHS Classification (Conservative Assessment):

  • Warning: Skin Irritation (Category 2)[2][3][4]

  • Warning: Eye Irritation (Category 2A)[2]

  • Warning: Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)[2]

Waste Characterization & Decision Matrix

The following decision tree illustrates the logical flow for categorizing waste containing 2-Methoxyquinoline-8-carboxylic acid. This self-validating workflow ensures compliance with 40 CFR 261 (RCRA).

WasteDecisionMatrix Start Waste Generation: 2-Methoxyquinoline-8-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid DISPOSAL BIN A: Solid Hazardous Waste (Trace Organics) Solid->BinSolid Double Bag & Tag ContamCheck Contaminated with Halogenated Solvents? (DCM, Chloroform) Liquid->ContamCheck Halogenated YES ContamCheck->Halogenated NonHalogenated NO ContamCheck->NonHalogenated BinHalo DISPOSAL BIN B: Halogenated Organic Solvents Halogenated->BinHalo BinNonHalo DISPOSAL BIN C: Non-Halogenated Organic Solvents NonHalogenated->BinNonHalo

Figure 1: Waste stream segregation logic for quinoline derivatives. High contrast nodes indicate decision points.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., the container is full or the label is missing), the process stops until corrected.

A. Solid Waste (Powder, Contaminated Gloves, Weigh Boats)
  • PPE Verification:

    • Nitrile gloves (Double gloving recommended).

    • Safety glasses with side shields.[2][5]

    • Lab coat.[1][5]

    • Self-Check: If dust generation is likely, use a fume hood or N95 respirator.

  • Container Selection:

    • Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated satellite accumulation bag.

    • Do not use metal containers due to the acidic nature of the compound.

  • Transfer & Labeling:

    • Transfer solid waste into the container.

    • Labeling (Critical): Attach a hazardous waste tag immediately.

    • Write: "Hazardous Waste - Solid Organic Debris."

    • Constituents: "2-Methoxyquinoline-8-carboxylic acid."[6][7]

    • Hazards: Check "Toxic" and "Irritant."

  • Satellite Accumulation:

    • Close the container tightly when not adding waste.[4]

    • Store in the designated Satellite Accumulation Area (SAA).

B. Liquid Waste (HPLC Effluent, Mother Liquor)
  • pH Check (The Validation Step):

    • Before pouring, check the pH of your waste solution.

    • If pH < 2 (highly acidic), neutralize slightly to pH 4-9 only if your facility's permit allows elementary neutralization. Otherwise, segregate as "Corrosive Acidic Organic Waste."

  • Segregation:

    • Scenario A (Methanol/Ethanol/Acetonitrile): Pour into "Non-Halogenated Organic" carboy.

    • Scenario B (DCM/Chloroform): Pour into "Halogenated Organic" carboy.

  • Record Keeping:

    • Log the volume and concentration on the waste carboy log sheet immediately. Do not rely on memory.

Emergency Spill Response Workflow

In the event of a spill, immediate and logical action is required to prevent exposure and environmental contamination.

SpillResponse Assess 1. ASSESS Is it > 50g or outside fume hood? Evacuate MAJOR SPILL Evacuate & Call EHS Assess->Evacuate Yes Clean MINOR SPILL Proceed with Cleanup Assess->Clean No PPE 2. PPE UP Gloves, Goggles, Lab Coat, N95 Clean->PPE Type Spill Type? PPE->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet ActionDry Scoop/Sweep gently Avoid Dust Dry->ActionDry ActionWet Absorb with Vermiculite or Chem-Pad Wet->ActionWet Final 3. DISPOSE Seal in Bag -> Haz Waste Wash Area with Soap/Water ActionDry->Final ActionWet->Final

Figure 2: Emergency response logic. Note the distinction between dry and wet cleanup to prevent aerosolization.

References & Authority

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C.

  • PubChem. Compound Summary: Quinoline-8-carboxylic acid derivatives. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8]

  • Fisher Scientific. Safety Data Sheet: 8-Hydroxyquinoline-2-carboxylic acid (Structural Analog).

Sources

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